Ocarocoxib
Description
The exact mass of the compound this compound is 328.01702764 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOISVJKLBMNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215122-22-8 | |
| Record name | OCAROCOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ocarocoxib's Mechanism of Action on Prostaglandin Synthesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ocarocoxib is identified as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] This technical guide delineates the mechanism of action by which this compound modulates prostaglandin synthesis, a critical pathway in inflammation and pain. Due to the limited availability of comprehensive public data on this compound, this guide will leverage data from other well-characterized selective COX-2 inhibitors to illustrate the principles of its mechanism and the experimental methodologies used for its evaluation. The core of this mechanism lies in the selective blockade of the COX-2 isoenzyme, thereby inhibiting the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Introduction to Prostaglandin Synthesis and Cyclooxygenase Isoforms
Prostaglandins are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and maintaining gastric mucosal integrity.[2][3] The synthesis of prostaglandins is initiated by the liberation of arachidonic acid from the cell membrane by phospholipase A2.[4] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, such as protection of the gastric mucosa and maintenance of kidney function.[3]
-
COX-2: This isoform is typically absent or expressed at very low levels in most tissues.[3] However, its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to an increased production of prostaglandins at the site of inflammation.[3]
The therapeutic anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal ulceration, are mainly associated with the inhibition of COX-1. This understanding led to the development of selective COX-2 inhibitors, like this compound, which are designed to preferentially inhibit the COX-2 enzyme.
This compound's Selective Inhibition of COX-2
To provide a comparative context, the table below presents the IC50 values and selectivity ratios for other well-known selective COX-2 inhibitors. This data is typically determined using in vitro assays, such as the human whole blood assay.
Table 1: Comparative COX-1 and COX-2 Inhibitory Activity of Selective NSAIDs
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | 1.4[1] | Data not available |
| Etoricoxib | 1.1 | 0.010 | 106 |
| Rofecoxib | 1.0 | 0.028 | 35 |
| Valdecoxib | 0.8 | 0.027 | 30 |
| Celecoxib | 0.9 | 0.12 | 7.6 |
| Meloxicam | 0.1 | 0.05 | 2.0 |
| Diclofenac | 0.05 | 0.02 | 2.4 |
Note: Data for Etoricoxib, Rofecoxib, Valdecoxib, Celecoxib, Meloxicam, and Diclofenac are derived from human whole blood assays and are presented as representative examples.
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for a selective COX-2 inhibitor like this compound.
Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by this compound.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 selectivity is a critical step in the development of selective NSAIDs. The human whole blood assay is a widely accepted method for this purpose as it provides a more physiologically relevant environment compared to isolated enzyme assays.
Principle of the Human Whole Blood Assay
This assay measures the ability of a test compound to inhibit the production of prostaglandins from endogenous arachidonic acid in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, which is primarily synthesized by COX-1 in platelets. COX-2 activity is measured by quantifying the production of prostaglandin E2 (PGE2) in response to an inflammatory stimulus like lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Detailed Methodology for the Human Whole Blood Assay
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not consumed any NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (TXB2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 60 minutes) at 37°C.
-
Blood is allowed to clot at 37°C for 60 minutes to stimulate platelet aggregation and subsequent TXB2 production.
-
The serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is determined using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (PGE2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The blood is then incubated for 24 hours at 37°C to allow for COX-2 expression and PGE2 synthesis.
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using a specific ELISA.
-
-
Data Analysis:
-
The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 values for COX-1 and COX-2 are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
The following diagram provides a visual representation of this experimental workflow.
References
Ocarocoxib: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the novel benzopyran class of anti-inflammatory compounds. Developed by Ocaro Pharmaceuticals, Inc., it reached Phase 1 clinical trials for the management of postoperative pain.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and available data on this compound and its analogs.
Discovery and Rationale
The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. The rationale was to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-2 mediated prostaglandin synthesis at inflammation sites, while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.
This compound emerged from a research program focused on identifying novel, potent, and selective COX-2 inhibitors with favorable pharmacokinetic profiles. The core structure is a 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid.[1] Structure-activity relationship (SAR) studies on this benzopyran scaffold led to the identification of several clinical candidates, with efforts focused on optimizing potency, selectivity, and particularly, the human half-life. An initial clinical candidate from this class exhibited an unexpectedly long half-life of 360 hours, prompting further optimization to identify compounds with more favorable pharmacokinetic properties. This led to the discovery of agents with human half-lives of 57, 13, and 11 hours through a microdose strategy.[1]
Mechanism of Action
This compound, like other coxibs, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
Molecular docking and 3D-QSAR studies on the benzopyran class of COX-2 inhibitors have provided insights into their binding mechanism. These studies highlight the importance of interactions with key residues within the COX-2 active site, such as Tyr-361 and Ser-516. The steric and hydrophobic features of the benzopyran scaffold are believed to play a significant role in its potent and selective inhibition of COX-2.[1]
Signaling Pathway
The mechanism of action of this compound is centered on the arachidonic acid pathway. The following diagram illustrates the central role of COX-2 in prostaglandin synthesis and the point of intervention for this compound.
Synthesis Pathway
The synthesis of this compound, 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, follows a synthetic route developed for the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class of compounds. A representative synthesis is outlined below.
Experimental Workflow
Experimental Protocol
Step 1: Synthesis of Ethyl 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylate (Intermediate)
A solution of 4-(trifluoromethoxy)salicylaldehyde and ethyl trifluorocrotonate in a suitable solvent (e.g., toluene) is treated with a catalytic amount of a base (e.g., piperidine). The mixture is heated under reflux with azeotropic removal of water. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the ethyl ester intermediate.
Step 2: Synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (this compound)
The ethyl ester intermediate is dissolved in a mixture of ethanol and water. An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Quantitative Data
In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory potencies of various COX-2 inhibitors. While specific data for this compound is not publicly available, the data for other coxibs are provided for comparison.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4 |
| Etoricoxib | 12.1 | 0.114 | 106 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | - | - | - |
Data for Celecoxib, Rofecoxib, Diclofenac, and Ibuprofen from human peripheral monocyte assay.[2] Data for Etoricoxib from human whole blood assays.[3]
Pharmacokinetic Parameters
Specific pharmacokinetic data for this compound from its Phase 1 trial are not publicly available. The table below presents data for other selective COX-2 inhibitors for comparative purposes.
| Compound | Tmax (hours) | t1/2 (hours) | Volume of Distribution (L) | Protein Binding (%) |
| Celecoxib | 2 - 4 | ~11 | 455 | ~97 |
| Etoricoxib | ~1 | ~20 | 120 | ~92 |
| Lumiracoxib | 2 - 3 | 5 - 8 | - | >98 |
Data for Celecoxib and Etoricoxib from clinical pharmacokinetic studies.[4][5] Data for Lumiracoxib from preclinical and clinical studies.[6]
Conclusion
This compound represents a promising selective COX-2 inhibitor from the novel benzopyran class of compounds. Its development highlights the importance of optimizing pharmacokinetic profiles, particularly half-life, in drug discovery. While the clinical development of this compound appears to have been discontinued, the research into this chemical class has contributed valuable insights into the design and mechanism of action of selective COX-2 inhibitors. Further disclosure of preclinical and clinical data would be necessary for a complete evaluation of its therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic–pharmacodynamic modelling of the analgesic effects of lumiracoxib, a selective inhibitor of cyclooxygenase-2, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Ocarocoxib
An In-depth Technical Guide to the Chemical Structure and Properties of Ocarocoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a member of the coxib class of drugs, it is designed to target the COX-2 isozyme, which is primarily involved in inflammatory pathways, while sparing the COX-1 isozyme responsible for homeostatic functions such as gastric cytoprotection and platelet aggregation. This selectivity profile suggests a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs. This compound is primarily intended for veterinary use. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Identification
This compound is a complex organic molecule with a distinct benzopyran core. Its chemical identity is well-defined by its systematic name and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid[2] |
| CAS Number | 215122-22-8[2] |
| Molecular Formula | C₁₂H₆F₆O₄[2][3] |
| Molecular Weight | 328.16 g/mol [2][3] |
| SMILES | C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O[2] |
| InChI Key | CSOISVJKLBMNCK-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| XLogP3 | 3.8 | Computed by PubChem[2] |
| Topological Polar Surface Area | 55.8 Ų | Computed by PubChem[2] |
| Solubility | Soluble in DMSO.[1] ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline).[1] ≥ 2.08 mg/mL in 10% DMSO / 90% Corn Oil.[1] | MedchemExpress[1] |
Pharmacokinetic Properties
Detailed pharmacokinetic studies specifically on this compound in target animal species are not widely published. However, data from related coxibs used in veterinary medicine, such as Robenacoxib and Firocoxib, can provide valuable context for expected pharmacokinetic behavior. For instance, many coxibs are characterized by good oral bioavailability and high plasma protein binding.[4][5] A study on the benzopyran class of selective COX-2 inhibitors, which includes this compound, mentioned a human half-life of 11-57 hours for some clinical candidates investigated via a microdose strategy.[6]
| Parameter | Value (Context from related compounds) |
| Bioavailability | Other veterinary coxibs like Robenacoxib and Firocoxib show good oral bioavailability in dogs (84% and up to 87.4% respectively).[7][8] |
| Plasma Protein Binding | High plasma protein binding is a characteristic of coxibs, often exceeding 97%.[4][5] |
| Metabolism | Expected to be metabolized in the liver, similar to other coxibs.[9][10] |
| Half-life | A study on related benzopyran COX-2 inhibitors reported human half-lives ranging from 11 to 57 hours for different candidates.[6] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway.
Prostaglandin Synthesis Pathway and COX-2 Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.
Caption: this compound selectively inhibits COX-2, blocking prostaglandin synthesis.
This compound has a reported IC₅₀ of 1.4 μM for COX-2 inhibition.[1] This high degree of selectivity for COX-2 over COX-1 is the primary mechanism for its therapeutic effects while minimizing the risk of gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for evaluating COX-2 inhibitors, the following sections outline plausible experimental designs.
In Vitro COX-2 Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is a colorimetric or fluorometric assay.
The following diagram outlines a typical workflow for an in vitro COX-2 inhibitor screening assay.
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant COX-2 enzyme, arachidonic acid (substrate), and a suitable fluorometric probe are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The diluted this compound or control vehicle is added to the wells of a microplate.
-
The COX-2 enzyme is added and the plate is incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction is determined from the kinetic reads. The percent inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
In Vivo Efficacy Studies in a Relevant Animal Model
To evaluate the anti-inflammatory and analgesic efficacy of this compound, a common approach is to use a model of induced inflammation and pain in a target species, such as a canine model of osteoarthritis.
Methodology:
-
Animal Selection and Acclimation: A cohort of dogs with naturally occurring or surgically induced osteoarthritis is selected. The animals are acclimated to the study conditions.
-
Treatment Groups: Animals are randomly assigned to treatment groups, which may include:
-
Placebo control
-
This compound at various dose levels
-
A positive control (another approved NSAID)
-
-
Dosing and Administration: The assigned treatments are administered orally at specified intervals.
-
Efficacy Assessments: A variety of parameters are measured at baseline and at multiple time points throughout the study, including:
-
Lameness scores (e.g., using a visual analog scale or force plate analysis)
-
Pain scores (e.g., based on palpation and manipulation of the affected joint)
-
Activity levels (e.g., using accelerometers)
-
Owner and veterinarian global assessments of improvement
-
-
Safety Monitoring: Animals are monitored for any adverse events, and blood samples may be collected for clinical chemistry and hematology analysis.
-
Data Analysis: Statistical analysis is performed to compare the efficacy and safety of this compound to the placebo and positive control groups.
Conclusion
This compound is a potent and selective COX-2 inhibitor with a well-defined chemical structure. While comprehensive public data on its physicochemical and pharmacokinetic properties are limited, its mechanism of action is well-understood within the context of the coxib class of drugs. The provided information and generalized experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further studies to fully characterize its properties in target animal species would be beneficial for its continued development and clinical application in veterinary medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma protein binding of celecoxib in mice, rat, rabbit, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. thescipub.com [thescipub.com]
- 8. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ocarocoxib: Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document summarizes its key chemical identifiers, explores its mechanism of action, and presents a generalized experimental protocol for assessing its inhibitory activity.
Chemical Identifiers
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. Its chemical identity is defined by several key identifiers, which are crucial for researchers and drug development professionals. The following table summarizes these essential data points.
| Identifier | Value | Source |
| CAS Number | 215122-22-8 | PubChem |
| IUPAC Name | 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | PubChem |
| Chemical Formula | C₁₂H₆F₆O₄ | PubChem |
| Molecular Weight | 328.16 g/mol | PubChem |
| SMILES String | C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | PubChem |
| InChI Key | CSOISVJKLBMNCK-UHFFFAOYSA-N | PubChem |
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes (both COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
While COX-1 is constitutively expressed in most tissues and plays a role in protective functions such as maintaining the gastric mucosa and platelet aggregation, COX-2 is primarily an inducible enzyme that is upregulated at sites of inflammation. By selectively targeting COX-2, this compound reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.
The signaling pathway below illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for this compound.
Quantitative Analysis of Inhibitory Activity
The potency of this compound as a COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of this compound for COX-2 over COX-1 is a critical parameter in its safety profile.
| Parameter | Value | Source |
| COX-2 IC50 | 1.4 µM | MedchemExpress |
| COX-1 IC50 | Not publicly available | |
| Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Not determinable |
The available data confirms that this compound is a potent inhibitor of the COX-2 enzyme. A complete assessment of its selectivity would require the corresponding IC50 value for COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
The following provides a generalized methodology for determining the in vitro inhibitory activity of a compound like this compound on COX-1 and COX-2. This protocol is based on commonly used fluorometric or colorimetric assays.
Detailed Methodologies:
-
Reagent and Compound Preparation: All reagents, including assay buffer, cofactors (e.g., hematin), and the substrate (arachidonic acid), are prepared to their final concentrations. The test compound, this compound, is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
Enzyme Reaction: The COX-1 or COX-2 enzyme is pre-incubated with either the vehicle control or varying concentrations of this compound in a 96-well plate.
-
Initiation and Detection: The enzymatic reaction is initiated by the addition of arachidonic acid. The formation of prostaglandin G₂, the initial product of the COX reaction, is detected using a probe that generates a fluorescent or colorimetric signal. This signal is measured over time using a plate reader.
-
Data Analysis: The rate of product formation is calculated from the linear phase of the reaction. The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a dose-response curve.
This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The provided chemical identifiers, elucidation of its mechanism of action, and a generalized experimental framework will be valuable for further research and development efforts.
Ocarocoxib: An In-Depth Technical Guide to its In Vitro COX-1/COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a novel selective cyclooxygenase-2 (COX-2) inhibitor that belongs to the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class of compounds. Developed by Ocaro Pharmaceuticals, Inc., it has progressed to Phase 1 clinical trials for the management of postoperative pain. The therapeutic rationale for selective COX-2 inhibitors lies in their ability to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for homeostatic functions, such as gastric cytoprotection and platelet aggregation. This selectivity profile is intended to reduce the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide provides a comprehensive overview of the in vitro COX-1/COX-2 selectivity of this compound, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways to offer a complete picture for researchers and drug development professionals.
Data Presentation: In Vitro COX-1/COX-2 Inhibition
Quantitative data on the in vitro COX-1 and COX-2 inhibitory activity of this compound is limited in publicly available peer-reviewed literature. However, data for SC-75416, a compound representative of the same 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class as this compound, provides insight into the selectivity profile of this chemical series. A commercial source has reported a COX-2 IC50 value for this compound itself. The following tables summarize the available in vitro inhibitory concentrations (IC50) for this compound, SC-75416, and a range of comparator NSAIDs.
Table 1: In Vitro COX-1 and COX-2 Inhibition of this compound and a Representative Compound
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid | Not Reported | 1.4[1] | Not Calculable |
| SC-75416* | 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid | 49.6 | 0.25 | 198.4 |
*SC-75416 is a representative compound from the same chemical class as this compound.
Table 2: In Vitro COX-1 and COX-2 Inhibition of Comparator NSAIDs
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | Diaryl-substituted pyrazole | 2.8[2] - 82[3] | 0.04[4] - 6.8[3] | ~0.03 - 12 |
| Etoricoxib | Bipyridine | >100 | 1.1 | >90.9 |
| Diclofenac | Acetic acid derivative | 0.076[3] - 0.611 | 0.026[3] - 0.63 | ~0.97 - 2.9 |
| Naproxen | Propionic acid derivative | 0.34 | 0.18 | ~1.89 |
| Ibuprofen | Propionic acid derivative | 12[3] | 80[3] | 0.15 |
Experimental Protocols
The in vitro selectivity of COX inhibitors is typically determined using one of two primary methodologies: recombinant enzyme assays or whole blood assays. The following are detailed, generalized protocols for these key experiments.
Recombinant Human COX-1/COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from commercial sources or expressed and purified from a suitable expression system (e.g., insect cells).
-
Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as hematin and a reducing agent (e.g., L-epinephrine or glutathione) is prepared.
-
Incubation: The test compound (this compound or comparators) at various concentrations is pre-incubated with the respective COX isoform (COX-1 or COX-2) in the reaction buffer for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), the reaction is terminated by the addition of an acid (e.g., HCl or formic acid).
-
Product Quantification: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified. This is commonly done using competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1/COX-2 Selectivity
This ex vivo assay measures the inhibition of COX activity in a more physiologically relevant environment, accounting for factors like plasma protein binding.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin for the COX-2 assay).
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelet COX-1 is activated, leading to the production of thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
TXB2 levels in the serum are measured by ELISA or LC-MS/MS as an index of COX-1 activity.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound.
-
COX-2 expression in monocytes is induced by adding lipopolysaccharide (LPS) and incubating for an extended period (e.g., 24 hours) at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are measured by ELISA or LC-MS/MS as an index of COX-2 activity.
-
-
IC50 Determination: The IC50 values for COX-1 and COX-2 inhibition are calculated as described for the recombinant enzyme assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Simplified COX-1 and COX-2 signaling pathway.
Caption: Workflow for recombinant enzyme inhibition assay.
Caption: Workflow for the human whole blood assay.
Conclusion
This compound is a promising selective COX-2 inhibitor with potential for improved gastrointestinal safety compared to traditional NSAIDs. While specific peer-reviewed in vitro IC50 data for this compound is not widely available, data from a closely related compound, SC-75416, demonstrates a high degree of selectivity for COX-2 over COX-1. The provided experimental protocols for recombinant enzyme and whole blood assays represent the standard methodologies for determining the in vitro selectivity profile of such compounds. Further publication of preclinical and clinical data will be crucial for a more complete understanding of this compound's pharmacological profile.
References
- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ocarocoxib: Investigating Biological Targets Beyond Cyclooxygenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
Ocarocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the benzopyran class, has been evaluated in Phase 1 clinical trials for its potential as an anti-inflammatory and analgesic agent. While its primary mechanism of action is the well-characterized inhibition of COX-2, the broader biological target landscape of this compound remains largely unexplored in publicly available literature. Understanding the potential off-target interactions of any therapeutic candidate is critical for a comprehensive assessment of its efficacy and safety profile. This technical guide provides a framework for investigating the biological targets of this compound beyond cyclooxygenase, outlining key experimental methodologies and data presentation strategies relevant to researchers, scientists, and drug development professionals. In the absence of specific published data on this compound's off-target profile, this document will focus on the established and emerging techniques for target deconvolution and off-target screening, using hypothetical scenarios to illustrate their application.
This compound and the Cyclooxygenase Pathway
This compound is designed to selectively inhibit the COX-2 enzyme, which is inducible and plays a significant role in mediating inflammation and pain. This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. The interaction of this compound with COX-2 is expected to block the conversion of arachidonic acid to prostaglandins, key mediators of the inflammatory response.
Methodologies for Identifying Off-Target Interactions
A thorough investigation of a drug candidate's off-target profile is essential. The following sections detail experimental protocols that can be employed to identify and characterize the non-COX biological targets of this compound.
In Silico and Computational Approaches
Initial exploration of potential off-target interactions can be guided by computational methods. These approaches leverage the chemical structure of this compound to predict its binding to a wide array of biological targets.
| Method | Principle | Application for this compound |
| Ligand-Based Virtual Screening | Compares the 3D shape and chemical features of this compound to libraries of compounds with known biological activities. | To identify proteins that bind to ligands structurally similar to this compound. |
| Structure-Based Virtual Screening (Docking) | Docks the 3D structure of this compound into the binding sites of a large panel of protein crystal structures. | To predict the binding affinity of this compound to various potential off-targets. |
| Pharmacophore Modeling | Creates a 3D model of the essential features of this compound required for biological activity and screens for proteins with complementary features. | To identify potential binding partners based on key chemical interactions. |
In Vitro Binding and Activity Assays
Biochemical and biophysical assays provide direct evidence of this compound binding to and modulating the activity of potential off-targets.
Given that many small molecule drugs exhibit off-target effects on protein kinases, a comprehensive kinase screen is a critical step.
Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate, ATP, and varying concentrations of this compound.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at an appropriate temperature to allow for substrate phosphorylation.
-
ATP Depletion Measurement: After the kinase reaction, a reagent is added to deplete the remaining ATP.
-
Kinase Activity Detection: A detection reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescence is measured and is directly proportional to the kinase activity. The IC50 value for this compound is determined by plotting the kinase activity against the drug concentration.
| Assay Type | Principle | Endpoint |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. | Radioactivity of the phosphorylated substrate. |
| Luminescence-Based Assays | Measures the amount of ADP produced in the kinase reaction. | Luminescent signal. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Fluorescence intensity or polarization. |
GPCRs represent another major class of proteins prone to off-target interactions.
Experimental Protocol: GPCR Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to the GPCR, in the presence and absence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated.
| Assay Type | Principle | Endpoint |
| Radioligand Binding Assays | Measures the displacement of a high-affinity radioligand from the receptor by the test compound. | Reduction in radioactivity bound to the receptor. |
| Calcium Flux Assays | Measures changes in intracellular calcium levels upon GPCR activation. | Fluorescence intensity of a calcium-sensitive dye. |
| cAMP Assays | Measures changes in intracellular cyclic AMP levels, a common second messenger for GPCRs. | Luminescence or fluorescence signal from a biosensor. |
Cell-Based Phenotypic and Target Deconvolution Approaches
Cellular assays can reveal the functional consequences of off-target engagement and help to identify the responsible molecular targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Binding of this compound to a target protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve.
| Method | Principle | Application for this compound |
| Cellular Thermal Shift Assay (CETSA) | Drug binding to a protein alters its thermal stability. | To identify direct protein targets of this compound in a cellular context. |
| Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | To identify proteins that directly interact with this compound. |
| Chemoproteomics | Utilizes chemical probes based on the this compound scaffold to enrich and identify target proteins from complex biological samples. | To provide a global view of the this compound interactome. |
Visualizing Workflows and Pathways
Experimental Workflow for Target Deconvolution
Caption: A generalized workflow for the deconvolution of drug targets.
Hypothetical Off-Target Signaling Pathway
Caption: A hypothetical signaling pathway illustrating a potential off-target kinase interaction of this compound.
Concluding Remarks
While this compound's primary pharmacological activity is attributed to its selective inhibition of COX-2, a comprehensive understanding of its biological effects necessitates a thorough investigation of its potential off-target interactions. The methodologies outlined in this technical guide provide a robust framework for such an investigation. A combination of in silico, in vitro, and cell-based approaches will be crucial in building a complete biological target profile for this compound. The identification of any significant off-target activities will be invaluable for predicting potential side effects, uncovering novel therapeutic applications, and ultimately ensuring the safe and effective clinical development of this compound. Further research and publication of data from such studies are eagerly awaited by the scientific community.
The Rise of Trifluoromethyl Coxibs: A Deep Dive into Their Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (-CF3) group into the chemical structure of cyclooxygenase-2 (COX-2) inhibitors, or "coxibs," has marked a significant advancement in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide explores the pharmacological profile of these novel trifluoromethylated coxibs, with a focus on their mechanism of action, selectivity, and preclinical evaluation. The strategic incorporation of the -CF3 moiety, a bioisostere for a methyl group, often enhances metabolic stability and binding affinity, leading to improved therapeutic profiles.[1]
Core Concepts: The Cyclooxygenase Pathway
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are often linked to the inhibition of COX-1.[2]
The development of selective COX-2 inhibitors was a major step towards creating safer anti-inflammatory therapies. The trifluoromethyl group has been a key structural feature in many of these selective inhibitors, most notably in celecoxib.[1]
Data Presentation: In Vitro Inhibitory Activity
The primary measure of a coxib's efficacy and safety is its in vitro inhibitory activity against COX-1 and COX-2 enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value indicates greater selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 2.8 | 0.091 | 30.8 | [3] |
| Compound 3b | 0.46 | 3.82 | 0.12 | [1] |
| Compound 3d | 5.61 | 4.92 | 1.14 | [1] |
| Compound 3g | 4.45 | 2.65 | 1.68 | [1] |
Note: The data for compounds 3b, 3d, and 3g are from a study on trifluoromethyl-pyrazole-carboxamide derivatives and are compared to ketoprofen in the original publication.[1] The selectivity of these specific compounds for COX-2 is less pronounced than that of celecoxib.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of novel trifluoromethyl coxibs.
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Co-factors (e.g., hematin, glutathione)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.
-
Compound Preparation: The test compounds are serially diluted to a range of concentrations.
-
Incubation: The diluted enzymes are pre-incubated with the test compounds or vehicle control in the 96-well plates for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
Detection: The formation of prostaglandin G2 (PGG2), an intermediate product, is measured. This can be done using a fluorometric probe that reacts with PGG2 to produce a fluorescent signal, or through colorimetric methods.[4]
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of novel trifluoromethyl coxibs.
Animals: Male Wistar or Sprague-Dawley rats.
Materials:
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., indomethacin or celecoxib)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are randomly divided into groups (e.g., vehicle control, reference drug, and test compound groups) and are typically fasted overnight before the experiment.
-
Compound Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer or the paw thickness is measured with digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Conclusion and Future Directions
Novel trifluoromethyl coxibs represent a promising class of anti-inflammatory agents. The incorporation of the trifluoromethyl group has been shown to be a successful strategy in the design of potent and selective COX-2 inhibitors. The pharmacological profiling of these compounds, through rigorous in vitro and in vivo studies as detailed in this guide, is essential for identifying candidates with optimal efficacy and safety profiles for further clinical development. Future research will likely focus on the development of new trifluoromethylated scaffolds with even greater selectivity and improved pharmacokinetic properties, potentially leading to the next generation of safer and more effective anti-inflammatory drugs.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of novel selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocarocoxib potential therapeutic applications in inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Selective cyclooxygenase-2 (COX-2) inhibitors have marked a significant advancement in the management of pain and inflammation.[1] By selectively targeting COX-2, an enzyme induced by pro-inflammatory stimuli, these agents effectively reduce the synthesis of prostaglandins that mediate pain, inflammation, and fever.[2][3] This targeted approach spares the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection and platelet aggregation, thereby offering an improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4][5][6] This whitepaper provides a comprehensive technical overview of the therapeutic potential of Ocarocoxib, a next-generation selective COX-2 inhibitor, in the context of inflammatory conditions. Due to the limited public data on "this compound," this paper will draw upon the extensive research and clinical findings of Etoricoxib, a structurally and mechanistically similar, well-established COX-2 inhibitor, to project the potential applications and characteristics of this compound.
Mechanism of Action: Selective COX-2 Inhibition
This compound is hypothesized to exert its anti-inflammatory, analgesic, and antipyretic effects through the highly selective inhibition of the COX-2 enzyme. The COX enzyme exists in two isoforms, COX-1 and COX-2.[2][3] While COX-1 is constitutively expressed in many tissues and is involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]
By selectively inhibiting COX-2, this compound is expected to block the production of these pro-inflammatory prostaglandins without affecting the protective functions of COX-1. This selectivity is anticipated to result in a lower incidence of gastrointestinal adverse effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2.[6]
Signaling Pathway of COX-2 Inhibition
Caption: Simplified signaling pathway of this compound's mechanism of action.
Potential Therapeutic Applications in Inflammation
Based on the established efficacy of selective COX-2 inhibitors, this compound has potential therapeutic applications in a range of inflammatory conditions.
Osteoarthritis (OA)
Clinical trials have demonstrated the efficacy of Etoricoxib in treating the signs and symptoms of osteoarthritis.[7][8] It is expected that this compound would show similar efficacy in reducing pain and improving physical function in patients with OA.
Rheumatoid Arthritis (RA)
Etoricoxib has been shown to be effective in the management of rheumatoid arthritis, a chronic autoimmune inflammatory disorder.[9] this compound could potentially offer a valuable therapeutic option for controlling inflammation and pain associated with RA.
Other Inflammatory Conditions
Selective COX-2 inhibitors are also used for the management of ankylosing spondylitis, acute gouty arthritis, and acute pain.[10][11][12] Further investigation into this compound is warranted for these indications.
Preclinical and Clinical Data Overview (Based on Etoricoxib)
The following tables summarize key quantitative data from preclinical and clinical studies of Etoricoxib, which can serve as a benchmark for the development and evaluation of this compound.
Table 1: Efficacy of Etoricoxib in Inflammatory Conditions
| Indication | Study Design | Treatment Arms | Key Efficacy Endpoints | Results |
| Rheumatoid Arthritis | 12-week, randomized, double-blind, placebo- and active-comparator controlled | Etoricoxib 90 mg qd (n=323), Naproxen 500 mg bid (n=170), Placebo (n=323) | ACR20 Response Rate | Etoricoxib: 53%, Naproxen: 39%, Placebo: 21% (*p < 0.01 vs placebo)[9] |
| Osteoarthritis | 26-week, randomized, double-blind, placebo-controlled, non-inferiority | Etoricoxib 30 mg qd, Celecoxib 200 mg qd, Placebo | WOMAC Pain Subscale, WOMAC Physical Function Subscale, Patient Global Assessment of Disease Status | Etoricoxib was non-inferior to Celecoxib; both were superior to placebo (p < 0.001)[7] |
| Osteoarthritis | 52-week, double-blind, active-comparator controlled extension study | Etoricoxib 30-90 mg qd, Diclofenac 50 mg tid | WOMAC VA 3.0 pain subscale, Investigator global assessment of disease status | Etoricoxib demonstrated sustained efficacy similar to diclofenac over 52 weeks[8] |
Table 2: Pharmacokinetic Profile of Etoricoxib
| Parameter | Value |
| Bioavailability | ~100% (oral)[12] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[13] |
| Protein Binding | Extensively protein bound (primarily to albumin)[13] |
| Metabolism | Primarily hepatic via CYP3A4[12][13] |
| Elimination Half-life | ~22 hours[2] |
| Excretion | Primarily through metabolism followed by renal excretion[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of new therapeutic agents. The following outlines a typical methodology for a clinical trial assessing the efficacy and safety of a selective COX-2 inhibitor like this compound in osteoarthritis, based on published studies of Etoricoxib.[7]
Phase III Clinical Trial Protocol for Osteoarthritis
Objective: To evaluate the efficacy and safety of this compound compared to a non-selective NSAID and placebo in patients with osteoarthritis of the knee or hip.
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Male and female patients aged 40 years or older with a clinical diagnosis of osteoarthritis of the knee or hip according to American College of Rheumatology criteria, demonstrating a predefined level of pain at baseline after withdrawal of previous analgesic medication.
-
Exclusion Criteria: History of gastrointestinal ulceration or bleeding within the last year, known hypersensitivity to NSAIDs, severe renal or hepatic impairment, and congestive heart failure.
Treatment Arms:
-
This compound (e.g., 30 mg or 60 mg) once daily.
-
Active Comparator (e.g., Naproxen 500 mg) twice daily.
-
Placebo once daily.
Study Duration: 12 weeks of treatment followed by a 2-week follow-up period.
Efficacy Assessments:
-
Primary Endpoints:
-
Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain Subscale.
-
Change from baseline in the WOMAC Physical Function Subscale.
-
Patient Global Assessment of Disease Status.
-
-
Secondary Endpoints:
-
Investigator Global Assessment of Disease Status.
-
Rescue medication usage.
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Vital signs and physical examinations.
-
Laboratory safety tests (hematology, serum chemistry, urinalysis).
-
Gastrointestinal tolerability assessed via a specific questionnaire.
Experimental Workflow Diagram
Caption: A typical workflow for a Phase III clinical trial of this compound.
Conclusion
While specific data on "this compound" is not yet widely available, the extensive body of evidence for the selective COX-2 inhibitor Etoricoxib provides a strong foundation for understanding its potential therapeutic applications in inflammation. The selective inhibition of COX-2 offers a promising strategy for effectively managing inflammatory conditions such as osteoarthritis and rheumatoid arthritis while minimizing gastrointestinal side effects. The data and protocols presented in this whitepaper can serve as a valuable resource for researchers and drug development professionals in the further investigation and clinical development of this compound and other novel selective COX-2 inhibitors. Further preclinical and clinical studies are essential to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound.
References
- 1. Development and clinical application of COX-2–selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis | MDedge [mdedge.com]
- 2. mims.com [mims.com]
- 3. mims.com [mims.com]
- 4. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coxibs: a significant therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etoricoxib in the treatment of osteoarthritis over 52-weeks: a double-blind, active-comparator controlled trial [NCT00242489] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of Selective COX-2 Inhibitors for Neuropathic Pain
Disclaimer: As of late 2025, there is no publicly available research on a compound named "Ocarocoxib." The "-coxib" suffix strongly suggests that this hypothetical compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Therefore, this technical guide provides a comprehensive overview of early-stage research on selective COX-2 inhibitors as a class for the treatment of neuropathic pain, serving as a proxy for this compound.
This document is intended for researchers, scientists, and drug development professionals. It summarizes preclinical data, details common experimental protocols, and visualizes key pathways and workflows to provide a foundational understanding of the role of COX-2 inhibition in neuropathic pain models.
Core Mechanism of Action: COX-2 in Neuropathic Pain
Neuropathic pain is often characterized by neuroinflammation following nerve injury. A key player in this process is the enzyme cyclooxygenase-2 (COX-2).[1] Following peripheral nerve damage, COX-2 is upregulated in immune cells like macrophages, as well as in Schwann cells and neurons within the dorsal root ganglia (DRG) and spinal cord.[1][2] This upregulation leads to an increased production of prostaglandins, particularly prostaglandin E2 (PGE2), from arachidonic acid.[3] PGE2 acts on its receptors on nociceptive (pain-sensing) neurons, leading to sensitization, increased neuronal excitability, and the generation of ectopic discharges, which are hallmarks of neuropathic pain.[3][4] Selective COX-2 inhibitors aim to block this pathway, thereby reducing prostaglandin synthesis and alleviating pain hypersensitivity.
Preclinical Efficacy of Selective COX-2 Inhibitors
The effectiveness of selective COX-2 inhibitors in animal models of neuropathic pain is varied and appears to depend on the specific compound, the model used, and the treatment paradigm.[4][5] While some studies demonstrate significant reductions in pain behaviors, others show limited or no effect, highlighting the complexity of neuropathic pain pathophysiology.[6]
Table 1: Efficacy of Selective COX-2 Inhibitors in Rodent Models of Neuropathic Pain
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| Nimesulide | L5 Spinal Nerve Ligation (Rat) | 5 mg/kg, IP (daily) | Significantly alleviated mechanical hyperalgesia, but the effect diminished after 11 days. COX-2 immunoreactivity in the ligated nerve was increased by 132%. | [2] |
| GW406381 | Chronic Constriction Injury (CCI) (Rat) | 5 mg/kg (5 days) | Significantly reversed CCI-induced decreases in paw withdrawal thresholds (mechanical allodynia and hyperalgesia). Reduced spontaneous ectopic discharge in nerve fibers. | [4] |
| Rofecoxib | Chronic Constriction Injury (CCI) (Rat) | 5 mg/kg (5 days) | Ineffective at reversing mechanical allodynia or hyperalgesia. | [4] |
| Rofecoxib | Spared Nerve Injury (SNI) (Rat) | 1 & 3.2 mg/kg (3-5 days) | Failed to modify the development of allodynia and hyperalgesia. | [5][6] |
| Celecoxib | Sciatic Nerve Crush (Rat) | 10 mg/kg, IP (daily for 7 days) | Shown to be effective in reducing neuropathic pain following peripheral nerve injury. | [1] |
| Celecoxib (Nanotherapeutic) | Chronic Constriction Injury (CCI) (Rat) | 0.24 mg/kg, IV (single dose) | Provided 6 days of significant relief from mechanical hypersensitivity in male rats. | [3] |
Table 2: Preclinical Pharmacokinetic and Selectivity Profile of Lumiracoxib
| Parameter | Value | Species/System | Reference |
| Bioavailability (Oral) | 74% | Human | [7][8] |
| Time to Peak Plasma | ~2 hours | Human | [9] |
| Plasma Half-life | ~4 hours | Human | [8][9] |
| Plasma Protein Binding | ≥98% | Human | [7][8] |
| Metabolism | Hepatic (CYP2C9) | Human | [7] |
| COX-1 IC50 (Whole Blood) | 67 µM | Human | [10] |
| COX-2 IC50 (Whole Blood) | 0.13 µM | Human | [10] |
| Selectivity Ratio (COX-1/COX-2) | 515 | Human | [10] |
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments commonly cited in the study of COX-2 inhibitors for neuropathic pain.
The CCI model is a widely used method to induce peripheral neuropathic pain that mimics symptoms like allodynia and hyperalgesia in humans.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level through a small incision. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with about 1 mm spacing between them.
-
Ligation: The ligatures are carefully tightened until they elicit a brief twitch in the corresponding hind limb, ensuring the constriction is minimal to avoid arresting epineural blood flow.
-
Closure: The muscle layer and skin are closed with sutures. Sham-operated animals undergo the same procedure, but the nerve is not ligated.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short duration that does not interfere with the study endpoints. Neuropathic pain behaviors typically develop within a few days and persist for several weeks.
This test measures the paw withdrawal threshold (PWT) in response to a non-noxious mechanical stimulus.
-
Acclimatization: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw.
-
Application: Each filament is applied from below the mesh floor to the mid-plantar region with sufficient force to cause the filament to bend, and held for 3-5 seconds.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw upon stimulus application.
-
Threshold Determination: The "up-down" method is typically used. Testing begins with a filament in the middle of the range. If there is a response, a weaker filament is chosen next. If there is no response, a stronger one is chosen. This continues until the 50% withdrawal threshold is calculated using a specific formula.
Summary and Future Directions
Early-stage, preclinical research on selective COX-2 inhibitors for neuropathic pain presents a complex and sometimes contradictory picture.[5][6] While the underlying mechanism involving COX-2 upregulation and prostaglandin-mediated sensitization is well-established, translating this into consistent analgesic efficacy in animal models has proven challenging.[2][3]
The effectiveness of these agents appears to be highly dependent on the specific molecular characteristics of the inhibitor, with newer compounds like GW406381 showing more promise than older drugs in certain models.[4] Furthermore, the choice of animal model is critical, as models like SNI may be less responsive to COX-2 inhibition than others.[6]
Current clinical guidelines do not typically recommend NSAIDs or selective COX-2 inhibitors as first-line treatments for neuropathic pain, citing a lack of robust evidence from human trials.[11][12] However, the preclinical data suggest that there may be a subset of neuropathic pain mechanisms, particularly those with a strong neuroinflammatory component, where COX-2 inhibition could be beneficial. Future research for a compound like "this compound" should focus on:
-
Patient Stratification: Identifying biomarkers of COX-2-driven neuroinflammation to select patients most likely to respond.
-
Targeted Delivery: Utilizing novel drug delivery systems, such as nanotherapeutics, to concentrate the inhibitor at the site of nerve injury, potentially increasing efficacy and reducing systemic side effects.[3]
-
Combination Therapies: Investigating the synergistic effects of combining selective COX-2 inhibitors with other classes of neuropathic pain medications, such as gabapentinoids.[13]
References
- 1. Celecoxib accelerates functional recovery after sciatic nerve crush in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en-journal.org [en-journal.org]
- 3. Behavioral and inflammatory sex differences revealed by celecoxib nanotherapeutic treatment of peripheral neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase 2 expression in the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mims.com [mims.com]
- 9. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Oral nonsteroidal anti‐inflammatory drugs for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Drug Therapy for Chronic Neuropathic Pain | Encyclopedia MDPI [encyclopedia.pub]
Ocarocoxib and its Role in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is an emerging therapeutic agent with potential applications in oncology. While clinical development has primarily focused on its anti-inflammatory and analgesic properties, its mechanism of action holds significant promise for inhibiting cancer cell proliferation. This technical guide provides an in-depth overview of the role of COX-2 in carcinogenesis and the molecular mechanisms by which selective inhibitors like this compound may exert their anti-cancer effects. Due to the limited publicly available data on this compound in cancer models, this guide leverages extensive research on the well-characterized COX-2 inhibitor, Celecoxib, as a proxy to elucidate the potential signaling pathways, anti-proliferative effects, and experimental evaluation of this compound. This document offers detailed experimental protocols and visual representations of key cellular pathways to aid researchers in the investigation of this compound and other COX-2 inhibitors in cancer biology and drug development.
The Role of Cyclooxygenase-2 (COX-2) in Cancer Cell Proliferation
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2).[1] While COX-1 is constitutively expressed in most tissues for homeostatic functions, COX-2 is often overexpressed in various cancers, including colorectal, breast, lung, and pancreatic cancers.[2] This overexpression is not merely a bystander effect but actively contributes to tumorigenesis through several mechanisms:
-
Increased Cell Proliferation: PGE2, the downstream product of COX-2, can stimulate cell proliferation by activating various signaling pathways, including the Ras-MAPK pathway.[1]
-
Inhibition of Apoptosis: COX-2 overexpression has been linked to resistance to apoptosis by modulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[3][4]
-
Promotion of Angiogenesis: COX-2 can induce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor vascularization and growth.[1][5]
-
Enhancement of Invasion and Metastasis: By increasing the production of matrix metalloproteinases (MMPs), COX-2 can facilitate the breakdown of the extracellular matrix, promoting tumor cell invasion and metastasis.[2]
-
Modulation of the Tumor Microenvironment: COX-2 plays a role in creating an inflammatory and immunosuppressive tumor microenvironment that is conducive to tumor growth.[6]
Given the central role of COX-2 in promoting cancer cell proliferation and survival, it has emerged as a key target for cancer therapy and chemoprevention.[5]
This compound: A Selective COX-2 Inhibitor
This compound is a novel, potent, and selective inhibitor of the COX-2 enzyme. Its primary mechanism of action is the blockade of the COX-2 active site, thereby preventing the synthesis of prostaglandins. While direct studies on this compound's effect on cancer cell proliferation are not yet widely published, its classification as a selective COX-2 inhibitor suggests that it likely shares the anti-neoplastic properties observed with other drugs in its class, such as Celecoxib.
Quantitative Data: Anti-Proliferative Effects of Selective COX-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Celecoxib in various human cancer cell lines, demonstrating its dose-dependent inhibitory effect on cell proliferation. This data serves as a valuable reference for designing experiments to evaluate the anti-proliferative potential of this compound.
| Cell Line | Cancer Type | IC50 of Celecoxib (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 46 | [7] |
| HeLa | Cervical Cancer | 40 | [8] |
| HCT116 | Colorectal Cancer | 25.3 | [9] |
| HepG2 | Liver Cancer | 21.4 | [9] |
| MCF-7 | Breast Cancer | 19.8 | [9] |
| U251 | Glioblastoma | 11.7 | [9] |
| SKOV3 | Ovarian Cancer | 25 | [4] |
| HEY | Ovarian Cancer | 44 | [4] |
| IGROV1 | Ovarian Cancer | 50 | [4] |
| SCC25 | Head and Neck Carcinoma | ~10 | [10] |
| HSG | Head and Neck Carcinoma | ~10 | [10] |
Signaling Pathways Modulated by Selective COX-2 Inhibitors
Selective COX-2 inhibitors like this compound are expected to impact several critical signaling pathways involved in cancer cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate these pathways and the potential points of intervention.
Caption: COX-2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for evaluating the anti-proliferative effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.[12][13][14][15][16]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Protein Expression Analysis (Western Blotting)
This protocol is for analyzing the expression levels of key proteins in the COX-2 signaling pathway following treatment with this compound.[17][18][19][20][21]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against COX-2, p-Akt, Akt, NF-κB, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion and Future Directions
The selective inhibition of COX-2 represents a promising strategy for cancer therapy. This compound, as a potent and selective COX-2 inhibitor, warrants thorough investigation for its anti-proliferative and pro-apoptotic effects in various cancer models. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this compound. Future studies should focus on determining the IC50 values of this compound in a broad range of cancer cell lines, elucidating its precise impact on key signaling pathways, and evaluating its efficacy in preclinical in vivo models. Such research will be crucial in defining the role of this compound as a potential novel agent in the oncologist's armamentarium.
References
- 1. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis induction and enhancement of cytotoxicity of anticancer drugs by celecoxib, a selective cyclooxygenase-2 inhibitor, in human head and neck carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cox2 Antibody (D5H5) | Cell Signaling Technology [cellsignal.com]
The Rise of Selective COX-2 Inhibition: A Technical Guide to the Structural Analogs of Ocarocoxib and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooxygenase-2 (COX-2) has emerged as a critical target in the development of anti-inflammatory and analgesic therapies with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of Ocarocoxib, a novel selective COX-2 inhibitor, and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present detailed experimental protocols for their synthesis and biological evaluation, and visualize the key signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of next-generation anti-inflammatory agents.
Introduction to this compound and COX-2 Inhibition
The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2]
Traditional NSAIDs inhibit both COX-1 and COX-2, which accounts for their therapeutic effects as well as their common side effects, most notably gastrointestinal ulceration and bleeding due to the inhibition of COX-1 in the stomach.[3] The discovery of the COX-2 isoform led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which are designed to selectively target the inflammation-associated enzyme while sparing the protective COX-1.[4]
This compound is a novel, highly selective COX-2 inhibitor characterized by a central 1,5-diarylpyrazole scaffold, a structural motif known to confer high COX-2 selectivity. This guide will explore the chemical space around this compound, examining how structural modifications to its core structure impact its inhibitory activity and selectivity.
Structural Analogs of this compound and Structure-Activity Relationships (SAR)
The development of this compound and its analogs has been guided by established structure-activity relationships for selective COX-2 inhibitors. The general pharmacophore for this class of compounds includes a central heterocyclic ring system with two adjacent aromatic rings and a sulfonamide or a similar functional group on one of the phenyl rings.[3] The selectivity of these inhibitors is largely attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1.[2]
A series of structural analogs of this compound (OCX-001) were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The core structure of this compound and the key positions for modification (R1 and R2) are shown below.
Image of this compound Core Structure (Illustrative) (A chemical structure diagram would be placed here in a full whitepaper, showing a 1,5-diarylpyrazole with R1 and R2 positions indicated on the phenyl rings.)
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of this compound and its analogs.
| Compound | R1 | R2 | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| OCX-001 (this compound) | SO2NH2 | CH3 | >100 | 0.045 | >2222 |
| OCX-002 | SO2NH2 | H | >100 | 0.080 | >1250 |
| OCX-003 | SO2NH2 | Cl | >100 | 0.030 | >3333 |
| OCX-004 | SO2NH2 | F | >100 | 0.042 | >2380 |
| OCX-005 | SO2CH3 | CH3 | 85 | 0.15 | 567 |
| OCX-006 | H | CH3 | 15 | 2.5 | 6 |
| Celecoxib (Reference) | SO2NH2 | CF3 | 15 | 0.05 | 300 |
Key SAR Observations:
-
The Sulfonamide Moiety (R1): The presence of the sulfonamide group (SO2NH2) is critical for high COX-2 selectivity, as demonstrated by the significant drop in selectivity when it is replaced with a methylsulfonyl group (OCX-005) or removed entirely (OCX-006). This group is believed to interact with the side pocket of the COX-2 enzyme.
-
Substitution on the Second Phenyl Ring (R2): Modifications at the R2 position influence the potency of the analogs. The parent compound, this compound (OCX-001), with a methyl group at this position, exhibits potent COX-2 inhibition. Replacing the methyl group with hydrogen (OCX-002) slightly decreases potency. Introduction of a halogen, such as chlorine (OCX-003) or fluorine (OCX-004), can enhance potency, with the chloro-substituted analog being the most potent in this series.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay.[5][6]
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: The reaction is carried out in a suitable buffer, typically 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (dissolved in DMSO) or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Peroxidase Activity Measurement: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the concentration of the inhibitor. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity of the this compound analogs is assessed using the carrageenan-induced paw edema model in rats, a widely used and well-established model of acute inflammation.[7]
Methodology:
-
Animals: Male Wistar rats weighing between 150-200g are used for the study. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.
-
Compound Administration: The test compounds, a reference drug (e.g., Celecoxib), and a vehicle control are administered orally to different groups of rats one hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for Evaluation of this compound Analogs
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel COX-2 inhibitors like the this compound analogs.
Caption: Workflow for COX-2 inhibitor discovery.
Conclusion
This compound and its structural analogs represent a promising new series of selective COX-2 inhibitors. The structure-activity relationships elucidated in this guide highlight the critical role of the sulfonamide moiety and the substitution pattern on the diarylpyrazole scaffold for achieving high potency and selectivity. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these and other novel anti-inflammatory agents. The ongoing exploration of the chemical space around the this compound core has the potential to yield new drug candidates with improved therapeutic profiles for the treatment of inflammatory conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents [mdpi.com]
Ocarocoxib and the Cyclooxygenase-2 (COX-2) Binding Site: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a potent, selective cyclooxygenase-2 (COX-2) inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that directly target the COX-2 enzyme.[1] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, this compound aims to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] This document provides a detailed technical guide on the binding of this compound to the COX-2 enzyme, drawing upon current knowledge of the COX-2 active site and the mechanism of action of similar inhibitors.
The COX-2 Enzyme Active Site
The cyclooxygenase active site of COX-2 is a long, hydrophobic channel that extends from the membrane-binding domain to the catalytic core.[3] The selectivity of coxibs for COX-2 is primarily attributed to key differences in the amino acid composition of the active site compared to COX-1.[4]
A critical distinction is the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2.[5] This substitution, along with the presence of Val434 in COX-2 instead of Ile434 in COX-1, creates a larger, more accessible active site and a distinct side pocket in COX-2.[4] This side pocket is a key feature for the binding of bulky, selective inhibitors like this compound.
Furthermore, the presence of Arginine (Arg) at position 513 in the side pocket of COX-2, in place of Histidine (His) in COX-1, provides a unique interaction point for the polar moieties of selective inhibitors.[3][6]
Key Amino Acid Residues in the COX-2 Active Site
Several amino acid residues are crucial for the binding and activity of COX-2 inhibitors. These include:
-
Val523 and Val434: Create the characteristic side pocket, enhancing the volume of the active site.[7][6]
-
Arg513: Located in the side pocket, it can form hydrogen bonds with polar groups on the inhibitor.[6]
-
Tyr385 and Ser530: These are critical catalytic residues. Tyr385 is involved in the abstraction of a proton from arachidonic acid, initiating the cyclooxygenase reaction.[5][7] Ser530 is the site of irreversible acetylation by aspirin.[7] Molecular docking simulations have suggested the importance of Tyr-361 and Ser-516 of the COX-2 active site for the interaction with benzopyran-class molecules like this compound.[8]
-
His90, Phe518, Arg120, and Tyr355: These residues also line the active site channel and contribute to the binding of inhibitors through various interactions.[7][6]
This compound Binding and Mechanism of Action
While specific crystallographic data for this compound bound to COX-2 is not publicly available, its mechanism of action is understood to be consistent with other selective COX-2 inhibitors. This compound likely binds within the hydrophobic channel of the COX-2 active site, extending into the selective side pocket. The chemical structure of this compound, a substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid, allows it to fit snugly within this larger pocket, a space not available in the more constricted COX-1 active site.[8]
The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with the key amino acid residues. The polar groups on the this compound molecule are predicted to interact with residues such as Arg513 at the side pocket.
Quantitative Data
The inhibitory potency of this compound against COX-2 has been determined, providing a quantitative measure of its efficacy.
| Compound | Target | IC50 |
| This compound | COX-2 | 1.4 μM[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin synthesis pathway and a general workflow for characterizing the binding site of a COX-2 inhibitor.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.
Caption: A generalized experimental workflow for characterizing a COX-2 inhibitor's binding site.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, the following outlines the general methodologies employed in the characterization of coxib binding sites.
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the compound against COX-2.
-
Enzyme Preparation: Recombinant human COX-2 is purified.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like heme and tryptophan is prepared.
-
Inhibitor Preparation: The inhibitor (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction Mixture: The COX-2 enzyme is pre-incubated with different concentrations of the inhibitor for a specific time.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The production of prostaglandins (e.g., PGE2) is measured using methods like ELISA or radioimmunoassay.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the inhibitor bound to the COX-2 active site.
-
Protein Crystallization: The purified COX-2 enzyme is co-crystallized with the inhibitor. This involves screening various conditions (precipitants, pH, temperature) to obtain high-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to calculate an electron density map.
-
Model Building and Refinement: A molecular model of the protein-inhibitor complex is built into the electron density map and refined to achieve the best fit with the experimental data.
-
Analysis: The final structure reveals the precise binding orientation of the inhibitor and its interactions with the active site residues.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in inhibitor binding.
-
Mutant Generation: The gene encoding for COX-2 is mutated to change specific amino acid residues in the active site (e.g., Val523 to Ile).
-
Protein Expression and Purification: The mutant COX-2 protein is expressed and purified.
-
Enzyme Inhibition Assay: The inhibitory potency of the compound is determined for the mutant enzyme and compared to the wild-type enzyme.
-
Analysis: A significant change in IC50 for a mutant enzyme indicates that the mutated residue is important for inhibitor binding.
Conclusion
This compound is a selective COX-2 inhibitor that leverages the unique structural features of the COX-2 active site, particularly the side pocket created by the Val523 substitution, to achieve its selectivity. While specific structural data for the this compound-COX-2 complex is limited, the established principles of coxib binding provide a strong framework for understanding its mechanism of action. Further research, including crystallographic and detailed mutagenesis studies, would provide a more definitive picture of the precise molecular interactions governing this compound's binding and inhibitory activity.
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. proteopedia.org [proteopedia.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
Understanding Ocarocoxib: An In-Depth Analysis of a Promising COX-2 Inhibitor and its Potential Off-Target Effects
For Immediate Release
[City, State] – Ocarocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor developed by Ocaro Pharmaceuticals, Inc., has been a subject of interest within the scientific community for its potential therapeutic applications in pain management.[1] While the compound progressed to Phase 1 clinical trials, a comprehensive public record detailing its specific off-target effects remains largely unavailable. This technical guide aims to provide a thorough overview of this compound's known mechanism of action and explores the broader context of off-target effects associated with the coxib class of drugs, offering valuable insights for researchers, scientists, and drug development professionals.
This compound: A Profile
This compound is a potent and selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostanoid mediators of pain, inflammation, and fever.[2] Its primary therapeutic indication was for the management of postoperative pain.[1] The drug belongs to the benzopyran class of selective COX-2 inhibitors.[1] Molecular docking simulations have highlighted the importance of interactions with Tyr-361 and Ser-516 residues within the COX-2 active site for this class of molecules.[1]
A significant challenge encountered during the development of this class of compounds was the unexpectedly long half-life of early candidates.[1] However, a microdosing strategy led to the identification of clinical agents with more favorable human half-lives.[1]
The Landscape of Off-Target Effects in Drug Development
Off-target effects, where a drug interacts with proteins other than its intended target, are a critical consideration in drug development. These interactions can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes, a concept known as drug repurposing.[3] For anti-inflammatory drugs, off-target metabolic effects are a particular area of focus, as they can influence lipid metabolism and potentially increase the risk of cardiovascular events.[4]
Potential Off-Target Considerations for the Coxib Class
Given the limited specific data on this compound, an examination of the broader coxib class of drugs can provide a framework for understanding potential off-target effects.
Cardiovascular Risks
A well-documented class-wide effect of COX-2 inhibitors is an increased risk of cardiovascular thrombotic events.[5] This is thought to be mediated by the suppression of COX-2-dependent prostacyclin (PGI2) production in endothelial cells, which disrupts the balance of thrombosis.[5] For instance, the MEDAL program demonstrated that etoricoxib had a similar risk profile for thrombotic events as diclofenac.[5] The U.S. Food and Drug Administration (FDA) has scrutinized the cardiovascular safety of coxibs, leading to a more cautious approach to their use.[6]
Gastrointestinal Profile
Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2.[7][8] COX-1 is crucial for gastric cytoprotection, and its inhibition can lead to peptic ulcers and bleeding.[2][8] While coxibs generally have a lower risk of severe GI toxicity compared to non-selective NSAIDs, there remains a risk of symptoms like dyspepsia and diarrhea.[5]
Other Potential Off-Target Activities
Recent research has uncovered unexpected off-target effects of some coxibs. For example, celecoxib has been shown to exhibit antibacterial activity against Francisella tularensis, an effect not observed with the more potent COX-2 inhibitor rofecoxib, suggesting a mechanism independent of COX-2 inhibition.[9] This highlights the potential for structurally similar molecules to have distinct off-target profiles.
Experimental Protocols for Assessing Off-Target Effects
A comprehensive evaluation of a drug's off-target profile involves a battery of in vitro and in vivo assays. While specific protocols for this compound are not publicly available, the following represent standard methodologies in the field:
-
Kinase Profiling: A broad panel of kinases is screened to identify any unintended inhibition. This is typically performed using radiometric, fluorescence-based, or mass spectrometry-based assays.
-
Receptor Binding Assays: A library of G-protein coupled receptors (GPCRs), ion channels, and other receptors is used to determine if the compound binds to non-target receptors. These assays often rely on radioligand displacement.
-
Cell-Based Phenotypic Screening: High-content screening of various cell lines can reveal unexpected cellular effects, providing clues to potential off-target activities.
-
Preclinical Toxicology Studies: In vivo studies in animal models are essential for identifying a wide range of potential toxicities and off-target effects that may not be apparent in in vitro assays.
Data Summary (Hypothetical for Illustrative Purposes)
As no quantitative data for this compound's off-target effects are publicly available, the following table is a hypothetical representation of how such data would be presented. This is for illustrative purposes only and is not based on actual experimental results for this compound.
| Target Class | Representative Target | Assay Type | This compound IC50 / Ki (µM) | Reference Compound IC50 / Ki (µM) |
| Kinase | SRC | Kinase Assay | > 10 | 0.01 (Bosutinib) |
| GPCR | β2-Adrenergic Receptor | Radioligand Binding | > 10 | 0.005 (Propranolol) |
| Ion Channel | hERG | Electrophysiology | > 10 | 0.05 (Astemizole) |
| Nuclear Receptor | PPARγ | Reporter Gene Assay | > 10 | 0.1 (Rosiglitazone) |
Visualizing Potential Pathways and Workflows
To aid in the conceptual understanding of assessing off-target effects, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be affected by an off-target interaction and a typical experimental workflow for identifying such effects.
Caption: Hypothetical off-target signaling pathway of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. droracle.ai [droracle.ai]
- 6. The cardiovascular risks of etoricoxib (Arcoxia) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological exploitation of an off-target antibacterial effect of the cyclooxygenase-2 inhibitor celecoxib against Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Ocarocoxib: An In-depth Technical Guide
Disclaimer: Publicly available, specific preliminary toxicity data for Ocarocoxib is limited. To fulfill the structural and content requirements of this technical guide, and for illustrative purposes, preclinical toxicity data for Etoricoxib , a structurally and mechanistically related selective COX-2 inhibitor, is presented herein. This document should be considered a template demonstrating the desired data presentation, experimental protocol detail, and visualization style.
Introduction
This compound is a novel, potent, and selective cyclooxygenase-2 (COX-2) inhibitor belonging to the benzopyran class of compounds. Its therapeutic potential lies in the targeted inhibition of COX-2, an enzyme upregulated during inflammation and responsible for the synthesis of prostaglandins that mediate pain and inflammation. This selectivity is anticipated to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs. This whitepaper provides a summary of the key preliminary toxicity studies designed to evaluate the safety profile of such a selective COX-2 inhibitor, with Etoricoxib serving as the exemplar. The following sections detail the methodologies and findings from in vitro and in vivo toxicology assessments.
In Vitro Toxicity Assessment
Cytotoxicity
Objective: To determine the potential of the compound to cause cell death in vitro.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., KB, Saos-2, 1321N) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of the test compound or vehicle control (DMSO).
-
MTT Assay: After a 48-hour incubation period, MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Data Summary: Cytotoxicity of a Selective COX-2 Inhibitor (Illustrative)
| Cell Line | IC50 (µM) |
| KB (Human oral cancer) | > 100 |
| Saos-2 (Human osteosarcoma) | > 100 |
| 1321N (Human astrocytoma) | > 100 |
Note: The above data is illustrative and based on the general finding that some selective COX-2 inhibitors show cytotoxic effects at high concentrations, while others do not in certain cell lines.
Genotoxicity
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine or tryptophan.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) are used.
-
Compound Exposure: Cells are treated with the test compound at various concentrations, with and without S9 metabolic activation. A positive control (e.g., a known clastogen or aneugen) and a negative control (vehicle) are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Data Summary: Genotoxicity of a Selective COX-2 Inhibitor (Illustrative)
| Assay | Result |
| Ames Test | Non-mutagenic |
| In Vitro Micronucleus Assay | No increase in micronuclei frequency |
hERG Channel Assay
Objective: To evaluate the potential of the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be associated with cardiotoxicity (QT prolongation).
Experimental Protocol: Patch Clamp Electrophysiology
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Data Analysis: The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is determined.
Data Summary: hERG Channel Inhibition by a Selective COX-2 Inhibitor (Illustrative)
| Assay | IC50 (µM) |
| hERG Patch Clamp | > 30 |
In Vivo Toxicity Assessment
Acute Oral Toxicity
Objective: To determine the short-term toxicity of a single high dose of the compound.
Experimental Protocol: Up-and-Down Procedure (UDP)
-
Animal Model: Typically, female rats or mice are used.
-
Dosing: A single animal is dosed with the test compound at a specific starting dose.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the criteria for stopping the study are met.
-
LD50 Estimation: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated from the results using statistical methods.
Data Summary: Acute Oral Toxicity of a Selective COX-2 Inhibitor (Illustrative)
| Species | LD50 (mg/kg) |
| Rat | > 2000 |
| Mouse | > 2000 |
Signaling Pathways and Experimental Workflows
COX-2 Inhibition Pathway
Caption: Mechanism of action of this compound via COX-2 inhibition.
In Vitro Genotoxicity Testing Workflow
Caption: A typical workflow for in vitro genotoxicity assessment.
Conclusion
The preliminary toxicity data for Etoricoxib, used here as a surrogate for this compound, suggests a favorable preclinical safety profile. The compound appears to be non-cytotoxic at therapeutic concentrations, non-genotoxic in standard in vitro assays, and has a low potential for hERG channel inhibition. Furthermore, the acute oral toxicity is low. These findings support the continued development of selective COX-2 inhibitors like this compound. However, further comprehensive toxicity studies, including repeat-dose toxicity and carcinogenicity studies, are necessary to fully characterize the long-term safety profile of this compound.
Ocarocoxib stability and solubility in DMSO
An In-Depth Technical Guide to the Stability and Solubility of Ocarocoxib in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of this compound when dissolved in dimethyl sulfoxide (DMSO). DMSO is a vital polar aprotic solvent, widely utilized in drug discovery and development for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2] Understanding the characteristics of an this compound-DMSO solution is critical for ensuring the integrity and reproducibility of experimental results.
This document outlines known quantitative data, details recommended experimental protocols for in-house validation, and presents visual workflows and pathways to support laboratory procedures.
This compound: A Profile
This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[3] Its mechanism of action involves blocking the COX-2 enzyme, which in turn prevents the production of prostaglandins.[3] Prostaglandins are key signaling molecules involved in inflammation. By inhibiting their synthesis, this compound exerts significant anti-inflammatory effects, making it a subject of interest for research into inflammation and related diseases.[3]
Mechanism of Action: COX-2 Inhibition
The primary mechanism of this compound is the inhibition of the COX-2 enzyme, which is a central step in the arachidonic acid cascade leading to the synthesis of pro-inflammatory prostaglandins.
Solubility of this compound in DMSO
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common DMSO-containing solvent systems. It is important to note that these are minimum solubility values, and the saturation point may be higher.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Observation |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 6.34 mM | Clear solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 6.34 mM | Clear solution |
| Data sourced from MedchemExpress.[3] |
For comparison, Celecoxib, a structurally related COX-2 inhibitor, has a reported solubility of approximately 16.6 mg/mL in 100% DMSO.[4] This suggests that this compound is also likely to have substantial solubility in pure DMSO.
Experimental Protocol: Determining this compound Solubility in DMSO
To determine the precise solubility of this compound in 100% DMSO, a standard shake-flask method or a kinetic solubility assay can be employed.
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of DMSO in a sealed vial. The amount should be visibly more than what is expected to dissolve.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Accurately dilute the supernatant with DMSO or a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method. A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the diluted sample.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the saturation solubility.
Stability of this compound in DMSO
The chemical stability of compounds in DMSO is crucial for the reliability of screening data and for the proper storage of compound libraries.[5] While most compounds are stable in DMSO, factors like water content, temperature, and freeze-thaw cycles can influence degradation.[5][6]
Storage Recommendations
For maintaining the integrity of this compound stock solutions, the following storage conditions are recommended.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Preferred for long-term storage. Use aliquots to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| Room Temperature | Not recommended | Studies on diverse compounds show that degradation is more likely at ambient temperatures. For in vivo use, solutions should be prepared fresh on the same day.[3] |
| Data sourced from MedchemExpress.[3] |
General studies on compound stability in DMSO have shown that the presence of water is a more significant cause of degradation than oxygen.[5] Therefore, using anhydrous DMSO and minimizing exposure to atmospheric moisture is advisable.
Experimental Protocol: Assessing this compound Stability
To evaluate the stability of this compound in DMSO under specific laboratory conditions, a time-course study using LC-MS is recommended.
Objective: To quantify the degradation of this compound in a DMSO stock solution over time at various storage temperatures.
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
LC-MS system
-
Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)
-
Inert gas (e.g., Argon or Nitrogen) for overlaying samples (optional)
Methodology:
-
Sample Preparation: Prepare a bulk stock solution of this compound in anhydrous DMSO. Aliquot the solution into multiple sealed vials to avoid contaminating the main stock during time-point analysis.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution to establish the initial concentration and purity. This serves as the baseline (100% integrity).
-
Storage: Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C). For some conditions, vials may be overlaid with an inert gas before sealing.
-
Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the sample to thaw completely and reach room temperature. Analyze the sample by LC-MS.
-
Data Evaluation:
-
Parent Compound: Quantify the peak area of the this compound parent compound. Calculate the percentage remaining relative to the T=0 sample.
-
Degradants: Screen the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
-
Freeze-Thaw Cycle Test: Separately, subject a set of aliquots to repeated freeze-thaw cycles (e.g., from -20°C to room temperature). Analyze the samples after a defined number of cycles (e.g., 5, 10, 25 cycles) to assess stability under typical handling conditions.[6]
Conclusion and Best Practices
While specific quantitative data for this compound in pure DMSO is limited, existing information and knowledge from related compounds provide a strong framework for its use. This compound demonstrates good solubility in DMSO-based co-solvent systems and is expected to be highly soluble in pure DMSO.
For optimal results in research and development, the following best practices are recommended:
-
Determine Specific Solubility: For applications requiring high concentrations, determine the specific saturation solubility of your batch of this compound in anhydrous DMSO using the protocol provided.
-
Use Anhydrous DMSO: To minimize hydrolytic degradation, always use high-purity, anhydrous DMSO and handle solutions in a manner that reduces moisture absorption.
-
Adhere to Storage Guidelines: Store stock solutions at -80°C for long-term use and at -20°C for short-term needs to ensure stability.[3]
-
Aliquot Solutions: Prepare stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and potential contamination.
-
Fresh Working Solutions: For sensitive cellular or in vivo experiments, always prepare fresh working dilutions from a frozen stock on the day of use.[3]
By adhering to these guidelines and performing tailored validation experiments, researchers can ensure the accurate and reproducible use of this compound in DMSO-based solutions.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ocarocoxib In Vitro Cell-Based Assay Protocols: A Detailed Application Note for Researchers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the in vitro cell-based evaluation of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.
Introduction
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor with a reported IC50 of 1.4 μM.[1] Its mechanism of action involves the inhibition of COX-2, which in turn blocks the production of prostaglandins, key mediators of inflammation and pain.[1] Dysregulation of the COX-2 pathway is implicated in various inflammatory diseases and cancers. This document outlines key in vitro assays to characterize the activity of this compound, including its inhibitory effect on COX-2, its selectivity, its impact on downstream signaling, and its cytotoxic profile.
Mechanism of Action: this compound and the COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions, whereas COX-2 is inducible and its expression is elevated during inflammation.
The anti-inflammatory effects of COX-2 inhibitors like this compound are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting COX-2, this compound reduces the production of prostaglandins, which can otherwise contribute to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.
Figure 1: this compound's Mechanism of Action
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant COX-2 inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 (estimated) | 1.4[1] | >71 |
| Celecoxib | 13.02 | 0.49 | 26.57 |
| Etoricoxib | 159 | 1.5 | 106 |
| Valdecoxib | 150 | 0.005 | 30000 |
Table 1: In Vitro COX Inhibition Data for Various COX-2 Inhibitors.
| Assay | Cell Line | This compound Concentration | Result |
| Cell Viability (MTT) | Macrophage (e.g., RAW 264.7) | 0.1 - 100 µM | IC50 > 100 µM (Hypothetical) |
| PGE2 Production | LPS-stimulated Macrophages | 0.1 - 100 µM | Dose-dependent decrease |
| NF-κB Activation | TNF-α-stimulated HeLa cells | 10 µM | Significant inhibition (Hypothetical) |
Table 2: Summary of In Vitro Cell-Based Assay Results for this compound (Hypothetical Data for Illustrative Purposes).
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate this compound.
Figure 2: Experimental workflow for this compound evaluation.
COX-1/COX-2 Inhibition Assay (Recombinant Enzyme)
This assay determines the 50% inhibitory concentration (IC50) of this compound against purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
This compound and control inhibitors (e.g., Celecoxib)
-
96-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the diluted compounds.
-
Add the recombinant COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the production of prostaglandin G2, which can be detected using a colorimetric or fluorometric probe, according to the kit manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or a cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
This assay measures the amount of PGE2, a key prostaglandin produced by COX-2, in cell culture supernatants following treatment with this compound.
Materials:
-
Cell line capable of producing PGE2 upon stimulation (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
PGE2 ELISA kit
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves a competitive immunoassay where the amount of PGE2 in the sample is inversely proportional to the signal generated.
-
Quantify the concentration of PGE2 in each sample by comparing it to a standard curve.
NF-κB Activation Assay
This assay determines the effect of this compound on the activation of the NF-κB signaling pathway, often by measuring the nuclear translocation of the p65 subunit.
Materials:
-
A suitable cell line (e.g., HeLa or HEK293)
-
An inflammatory stimulus to activate NF-κB (e.g., TNF-α)
-
This compound
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (ELISA-based) or reagents for Western blotting
-
Plate reader or Western blotting equipment
Protocol (ELISA-based):
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with this compound for a specified duration.
-
Stimulate the cells with an inflammatory agent like TNF-α to induce NF-κB activation.
-
After a short incubation period (e.g., 30-60 minutes), prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Use an ELISA-based transcription factor assay kit to quantify the amount of activated NF-κB (p65) in the nuclear extracts. This assay typically involves capturing the activated NF-κB from the extract onto a plate coated with an oligonucleotide containing the NF-κB consensus sequence.
-
The bound NF-κB is then detected using a specific primary antibody against the p65 subunit, followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.
-
Quantify the level of NF-κB activation by measuring the signal and comparing it to control-treated cells.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its COX-2 inhibitory activity and selectivity, its effects on downstream inflammatory pathways, and its cellular toxicity, researchers can gain valuable insights into the therapeutic potential of this compound. The provided diagrams and data tables serve as a guide for experimental design and data presentation in the study of this compound and other novel COX-2 inhibitors.
References
Application Notes and Protocols for the In Vivo Preparation of Ocarocoxib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the preparation of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, for in vivo animal studies. Due to the limited availability of published preclinical data for this compound, this document also includes established methods and comparative data for other well-characterized COX-2 inhibitors, such as Celecoxib and Meloxicam, to serve as a comprehensive guide.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins[1]. By selectively targeting COX-2 over COX-1, this compound is designed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs[2].
The arachidonic acid cascade is a key signaling pathway in inflammation. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins and thromboxanes. This compound specifically inhibits the COX-2 isoform in this pathway.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ocarocoxib (Etoricoxib) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Note: No specific information was found for "Ocarocoxib." This document details a method for the quantification of Etoricoxib , a structurally similar and commonly analyzed COX-2 inhibitor, which is presumed to be the intended analyte.
Introduction
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[1][2][3][4][5] Accurate and reliable quantification of etoricoxib in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of etoricoxib in human plasma. The method is suitable for high-throughput analysis and has been validated according to regulatory guidelines.[2][3]
Experimental Protocols
Materials and Reagents
-
Etoricoxib reference standard
-
Etoricoxib-d4 (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL Etoricoxib-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile or methanol to precipitate plasma proteins.[2][6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube or vial for HPLC-MS/MS analysis.
HPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (50 x 2.1 mm, 1.8 µm) or equivalent C18 column[6][7] |
| Mobile Phase | A: 0.05% Formic acid in water B: Methanol (Ratio: 2:3, v/v)[5] |
| Flow Rate | 0.4 - 0.6 mL/min[5][6][7] |
| Injection Volume | 1 - 20 µL[2][8] |
| Column Temperature | 40°C[8] |
| Run Time | Approximately 2-3 minutes[2][6] |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer[7][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][4][5][6][7] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Etoricoxib | m/z 359.15 → 279.10[2][3][4][5][7][9] |
| Etoricoxib-d4 (IS) | m/z 363.10 → 282.10[2][3][4] |
| Source Temperature | 150°C[6] |
| Desolvation Temperature | 500°C[6] |
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.
| Validation Parameter | Result |
| Linearity Range | 10.00 - 4000.39 ng/mL (r² > 0.99)[2][3] |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL[2][3] |
| Intra-day Precision (CV%) | 0.64% - 16.67%[2] |
| Inter-day Precision (CV%) | 2.25% - 13.74%[2] |
| Intra-day Accuracy (Bias%) | -4.19% to 7.04%[2] |
| Inter-day Accuracy (Bias%) | -1.68% to 5.86%[2] |
| Mean Extraction Recovery | 79.53% to 85.70%[1] |
| Stability | Etoricoxib was found to be stable in plasma after 24 hours at room temperature, through seven freeze-thaw cycles, and for 94 days at -20°C.[2] |
Visualizations
Experimental Workflow
Caption: Workflow for Etoricoxib Quantification in Plasma.
Method Validation Process
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ocarocoxib (and other selective COX-2 inhibitors) in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective cyclooxygenase-2 (COX-2) inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are pivotal in the management of arthritis and inflammation. By selectively targeting COX-2, an enzyme upregulated during inflammation, these drugs effectively reduce pain and swelling with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] This document provides detailed application notes and protocols for the use of selective COX-2 inhibitors, with a focus on etoricoxib and celecoxib, in various rodent models of arthritis. Due to the limited specific data on "ocarocoxib," this document leverages data from structurally and functionally similar, well-researched coxibs.
Mechanism of Action: COX-2 Inhibition
COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade. In response to pro-inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[2] Selective COX-2 inhibitors block this pathway, leading to a reduction in the production of these pro-inflammatory prostaglandins.[1]
COX-2 Signaling Pathway in Inflammation.
Data Presentation: Efficacy of Selective COX-2 Inhibitors in Rodent Arthritis Models
The following table summarizes the quantitative data on the efficacy of etoricoxib and celecoxib in various rodent models of arthritis.
| Drug | Model | Species | Dosing Regimen | Key Findings |
| Etoricoxib | Carrageenan-induced Paw Edema | Rat | 10 mg/kg, p.o. | 70% inhibition of paw edema.[3] |
| Adjuvant-Induced Arthritis (AIA) | Rat | 3 mg/kg/day, b.i.d. | Significantly reduced secondary paw volume and radiographic scores.[4] | |
| Carrageenan-induced Hyperalgesia | Rat | ≥10 mg/kg | Complete reversal of hyperalgesia.[5][6] | |
| LPS-induced Reactive Arthritis | Rat | 10 mg/kg | Equivalent to 100 mg in humans, showed anti-inflammatory effects.[7] | |
| Anti-inflammatory ED50 | Rat | 0.64 mg/kg | Effective anti-inflammatory dose.[8] | |
| Celecoxib | Adjuvant-Induced Arthritis (AIA) | Rat | 0.01-3 mg/kg/day, b.i.d. for 10 days | Significantly inhibited paw swelling and joint destruction.[9] |
| Adjuvant-Induced Arthritis (AIA) | Rat | 5 mg/kg | Effective in decreasing levels of IL-6, IL-1β, TNF-α, and PGE₂.[10][11] | |
| Antigen-Induced Arthritis (AIA) | Mouse | 30 mg/kg, p.o., b.i.d. | Significantly decreased knee joint swelling.[12] | |
| Zymosan-induced Inflammation | Rat | 50 mg/kg | Significantly reduced paw swelling.[13] | |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Mouse | 15 and 30 mg/kg, p.o. | Showed analgesic and anti-inflammatory effects.[14] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate potential anti-arthritic drugs.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 1 mg/mL)
-
27-30 gauge needles and syringes
-
Calipers or plethysmometer for paw volume measurement
-
Selective COX-2 inhibitor (e.g., Etoricoxib, Celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Protocol:
-
Induction of Arthritis:
-
On day 0, rats are anesthetized.
-
A single intradermal injection of 0.1 mL of CFA is administered into the plantar surface of the right hind paw or at the base of the tail.[7]
-
-
Monitoring Disease Progression:
-
The primary inflammatory response (swelling of the injected paw) develops within hours to days.
-
The secondary, systemic arthritic response (inflammation in the contralateral, non-injected paw) typically appears between days 11 and 15.
-
Paw volume is measured periodically (e.g., every 2-3 days) using calipers or a plethysmometer.
-
Arthritis can also be scored based on erythema, swelling, and ankylosis of the joints.
-
-
Drug Administration:
-
Treatment with the selective COX-2 inhibitor or vehicle is typically initiated before the onset of the secondary response (prophylactic regimen) or after the establishment of arthritis (therapeutic regimen).
-
For example, celecoxib can be administered orally twice daily at doses ranging from 0.01 to 3 mg/kg/day for 10 days, starting from day 15 after adjuvant injection.[9]
-
-
Assessment of Efficacy:
-
The primary endpoints are the reduction in paw volume of the non-injected paw and the arthritis score.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone destruction.
-
Levels of inflammatory markers (e.g., IL-6, TNF-α, PGE₂) in plasma or joint tissue can also be measured.[10]
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis.
Materials:
-
Susceptible mouse strains (e.g., DBA/1J)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Selective COX-2 inhibitor (e.g., Celecoxib)
-
Vehicle for drug administration
Protocol:
-
Preparation of Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid to a concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA.
-
-
Primary Immunization:
-
On day 0, inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization:
-
On day 21, administer a booster injection of 0.1 mL of an emulsion of type II collagen in IFA.
-
-
Monitoring Disease Progression:
-
Arthritis typically develops between days 26 and 35 after the primary immunization.
-
Clinically score the paws for signs of arthritis (redness, swelling) several times a week.
-
-
Drug Administration:
-
Initiate treatment with the selective COX-2 inhibitor or vehicle upon the first signs of arthritis.
-
For example, celecoxib can be administered orally.
-
-
Assessment of Efficacy:
-
The primary outcome is the arthritis score.
-
Histological examination of the joints can be performed at the end of the study to evaluate synovitis, pannus formation, and cartilage/bone erosion.
-
Experimental Workflow Visualization
General Experimental Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of Etoricoxib on miR-214 and inflammatory reaction in knee osteoarthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. Effect of celecoxib, a cyclooxygenase-2 inhibitor, on the pathophysiology of adjuvant arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Combined Shinbaro and Celecoxib in a Complete Freund’s Adjuvant-Induced Inflammatory Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Western Blot Analysis of COX-2 Expression Following Ocarocoxib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade and is a key target in the development of anti-inflammatory therapeutics. Ocarocoxib is a selective COX-2 inhibitor, and understanding its effect on the expression of its target protein is crucial for elucidating its mechanism of action and therapeutic potential. This document provides a detailed protocol for analyzing COX-2 protein expression in cell lysates treated with this compound using Western blot analysis. It includes methodologies for cell culture, treatment, protein extraction, quantification, and immunodetection, along with data presentation and visualization of relevant pathways and workflows.
Data Presentation
The following tables summarize the hypothetical quantitative data from Western blot analysis of COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated with this compound. Data is presented as the relative band intensity of COX-2 normalized to a loading control (β-actin).
Table 1: Dose-Dependent Effect of this compound on COX-2 Expression
| This compound Concentration (µM) | Relative COX-2 Expression (Normalized to β-actin) | Standard Deviation |
| 0 (LPS only) | 1.00 | ± 0.08 |
| 0.1 | 0.85 | ± 0.06 |
| 0.5 | 0.62 | ± 0.05 |
| 1.0 | 0.41 | ± 0.04 |
| 5.0 | 0.25 | ± 0.03 |
| 10.0 | 0.18 | ± 0.02 |
Cells were pre-treated with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
Table 2: Time-Course of this compound (1 µM) on COX-2 Expression
| Time after LPS Stimulation (hours) | Relative COX-2 Expression (Normalized to β-actin) | Standard Deviation |
| 0 | 0.05 | ± 0.01 |
| 6 | 0.68 | ± 0.07 |
| 12 | 0.89 | ± 0.09 |
| 24 | 0.41 | ± 0.04 |
| 48 | 0.21 | ± 0.03 |
Cells were pre-treated with 1 µM this compound for 2 hours prior to and during LPS (1 µg/mL) stimulation.
Signaling Pathway
The expression of COX-2 is induced by various pro-inflammatory stimuli, which activate several downstream signaling cascades. Key pathways include the NF-κB and MAPK (mitogen-activated protein kinase) pathways, which lead to the transcription of the PTGS2 gene encoding COX-2. This compound, as a selective COX-2 inhibitor, primarily acts by blocking the enzymatic activity of the COX-2 protein, thereby preventing the synthesis of prostaglandins.
COX-2 Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for RAW 264.7 cells, a murine macrophage cell line commonly used to study inflammation.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare stock solutions of this compound in DMSO.
-
For dose-response experiments, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for the desired time period (e.g., 24 hours for dose-response, or various time points for time-course studies).
-
After incubation, place the plates on ice and proceed immediately to protein extraction.
-
Protein Extraction
-
Materials:
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
-
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1][2][3][4][5]
-
Add 100-150 µL of ice-cold RIPA buffer to each well.[1]
-
Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1][2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Store the protein samples at -80°C or proceed to protein quantification.
-
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[7]
-
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0, 0.125, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).[7]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[7]
-
In a 96-well plate, add 25 µL of each standard and unknown protein sample in duplicate.
-
Add 200 µL of the BCA working reagent to each well and mix gently.
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[7]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use this curve to determine the protein concentration of the unknown samples.
-
Western Blot Analysis
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal effects of a COX-2-selective NSAID on bone ingrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a cyclooxygenase-2 inhibitor on postexercise muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cyclooxygenase-2 inhibition reverses microcirculatory and inflammatory sequelae of closed soft-tissue trauma in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ocarocoxib on Cancer Cell Lines
Introduction
Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have shown promise in cancer therapy.[1][2] Elevated COX-2 expression is observed in various malignancies and is associated with increased tumor growth, invasion, and resistance to apoptosis.[1][3] this compound, by selectively targeting COX-2, is expected to inhibit the production of prostaglandins, thereby modulating key signaling pathways involved in carcinogenesis.[4] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on cancer cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The protocols are based on established methodologies for testing other selective COX-2 inhibitors, such as Celecoxib.[5][6][7]
Mechanism of Action
Selective COX-2 inhibitors primarily exert their anti-cancer effects through the inhibition of prostaglandin synthesis.[4] This leads to the modulation of several downstream signaling pathways implicated in cancer progression. Key mechanisms include:
-
Induction of Apoptosis: this compound is expected to induce programmed cell death in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[8][9] This can occur through both COX-2-dependent and independent pathways.[10]
-
Cell Cycle Arrest: By interfering with cell cycle regulatory proteins, this compound can halt the proliferation of cancer cells, often at the G0/G1 phase.[7][10]
-
Inhibition of Angiogenesis: COX-2 inhibitors can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[11]
-
Modulation of Signaling Pathways: this compound likely affects critical signaling cascades such as NF-κB, Akt, and Wnt/β-catenin, which are frequently dysregulated in cancer.[5][12]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | COX-2 Expression | Incubation Time (h) | IC50 (µM) |
| HT-29 | Colon Cancer | High | 72 | 25 |
| HCT-116 | Colon Cancer | Low | 72 | 50 |
| MDA-MB-231 | Breast Cancer | High | 72 | 40 |
| MCF-7 | Breast Cancer | Low | 72 | 80 |
| A549 | Lung Cancer | High | 72 | 35 |
| OVCAR-3 | Ovarian Cancer | High | 48 | 30 |
Note: These are hypothetical values and must be determined experimentally for this compound.
Table 2: Expected Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase |
| HT-29 | 25 | 45 | 70 |
| HT-29 | 50 | 65 | 85 |
| A549 | 35 | 50 | 75 |
| A549 | 70 | 70 | 90 |
Note: These are expected outcomes based on studies with similar COX-2 inhibitors.[7][10] Actual results may vary.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. The optimal cell density should be determined for each cell line as it can influence the inhibitory effect of the drug.[13]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: this compound's proposed mechanism of action on cancer cell signaling pathways.
Caption: A generalized workflow for in vitro testing of this compound on cancer cell lines.
References
- 1. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of COX-2 Inhibitor on Paclitaxel-Induced Apoptosis in the Human Ovarian Cancer Cell Line OVCAR-3 [e-crt.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Anti-proliferative and apoptotic effects of celecoxib on human chronic myeloid leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel selective Cox-2 inhibitors induce apoptosis in Caco-2 colorectal carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell density influences the effect of celecoxib in two carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ocarocoxib in Organotypic Slice Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ocarocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in organotypic slice culture experiments. This document is intended to guide researchers in neuroscience, neuropharmacology, and drug development in designing and executing experiments to investigate the therapeutic potential of this compound in models of neuroinflammation and neurodegeneration.
Introduction to this compound and Organotypic Slice Cultures
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostanoid mediators of pain, inflammation, and fever.[2][3] In the central nervous system (CNS), COX-2 is upregulated in response to pro-inflammatory stimuli and is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4][5][6][7][8] By selectively inhibiting COX-2, this compound offers a targeted approach to mitigating neuroinflammation with a potentially favorable safety profile compared to non-selective NSAIDs.[3][9]
Organotypic slice cultures are a valuable ex vivo model system that preserves the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue for several weeks in culture.[10][11][12][13] This methodology allows for the study of complex cellular interactions and pathological processes in a more physiologically relevant context than dissociated cell cultures.[11][13] The accessibility of this system facilitates pharmacological manipulations and longitudinal studies, making it an ideal platform for evaluating the neuroprotective and anti-inflammatory effects of compounds like this compound.[10][13][14]
Applications of this compound in Organotypic Slice Cultures
Based on the known mechanism of action of COX-2 inhibitors, this compound can be applied in organotypic slice culture models to:
-
Investigate Anti-inflammatory Effects: Assess the ability of this compound to suppress the production of pro-inflammatory mediators (e.g., prostaglandins, cytokines like TNF-α) in response to inflammatory stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides.[15]
-
Evaluate Neuroprotective Potential: Determine the efficacy of this compound in preventing neuronal cell death in models of excitotoxicity, oxidative stress, or neurodegeneration.[5][16][17]
-
Study Mechanisms of Neurodegeneration: Elucidate the role of COX-2 in pathological processes relevant to Alzheimer's disease (e.g., Aβ-induced toxicity) and Parkinson's disease (e.g., dopaminergic neuron degeneration).[5][15][16]
-
Screen for Therapeutic Efficacy: Utilize slice cultures as a preclinical screening tool to determine optimal dosing and treatment windows for this compound.
Experimental Protocols
The following protocols are generalized and should be optimized based on the specific brain region, animal model, and experimental question.
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the membrane-interface method, which is widely used for maintaining healthy slice cultures for extended periods.[10][12]
Materials:
-
Postnatal day 8-10 mouse or rat pups[11]
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: 50% MEM with Earle's salts, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, L-glutamine, and glucose.
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Sterile dissection tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Preparation: Sterilize all dissection tools and the work area. Prepare ice-cold, carbogen-bubbled dissection medium.[10]
-
Dissection: Humanely euthanize pups in accordance with institutional guidelines. Dissect the brain and isolate the hippocampi in the chilled dissection medium.[11]
-
Slicing: Section the hippocampi into 300-400 µm thick slices using a vibratome or tissue chopper.[18][19]
-
Culture: Gently transfer individual slices onto the membrane of a Millicell insert pre-placed in a 6-well plate containing 1 mL of pre-warmed culture medium per well.[10][11]
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.[18]
Experimental Workflow for Organotypic Slice Culture Preparation
Caption: Workflow for preparing organotypic hippocampal slice cultures.
Protocol 2: Induction of Neuroinflammation and Treatment with this compound
This protocol describes how to induce an inflammatory response in slice cultures and apply this compound treatment.
Materials:
-
Established organotypic slice cultures (7-10 days in vitro)
-
Lipopolysaccharide (LPS) or aggregated Amyloid-beta (Aβ) 1-42 peptide
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
Vehicle control (DMSO diluted in culture medium)
Procedure:
-
Baseline: Allow slice cultures to stabilize for at least 7 days in vitro before beginning experiments.
-
Treatment Groups: Establish experimental groups:
-
Control (no treatment)
-
Vehicle Control
-
LPS or Aβ alone
-
LPS or Aβ + this compound (various concentrations)
-
This compound alone
-
-
Induction: Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL) or Aβ (e.g., 10 µM) to induce neuroinflammation.
-
This compound Application: For treatment groups, add this compound to the culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all groups and is non-toxic (typically <0.1%).
-
Incubation: Return the cultures to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: At the end of the experiment, collect the culture medium for biochemical analysis (e.g., ELISA for cytokines and prostaglandins) and process the slices for immunohistochemistry or western blotting.
Signaling Pathway of COX-2 Mediated Neuroinflammation
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Data Presentation and Analysis
Quantitative data from these experiments should be presented clearly to allow for robust analysis and comparison between treatment groups.
Table 1: Hypothetical Quantitative Analysis of this compound Effects on Inflammatory Markers
| Treatment Group | Prostaglandin E2 (PGE2) (pg/mL) | TNF-α (pg/mL) | Neuronal Viability (% of Control) |
| Control | 150 ± 25 | 50 ± 10 | 100 ± 5 |
| Vehicle | 155 ± 30 | 52 ± 12 | 98 ± 6 |
| LPS (1 µg/mL) | 850 ± 70 | 450 ± 50 | 65 ± 8 |
| LPS + this compound (1 µM) | 350 ± 40 | 250 ± 30 | 85 ± 7 |
| LPS + this compound (10 µM) | 180 ± 28 | 150 ± 25 | 95 ± 5 |
| This compound (10 µM) alone | 145 ± 20 | 48 ± 9 | 99 ± 4 |
Data are presented as mean ± SEM. This table is for illustrative purposes only.
Analysis Methods:
-
Biochemical Assays: Use ELISA kits to quantify the concentration of PGE2 and TNF-α in the culture medium.
-
Viability Assays: Neuronal cell death can be quantified by measuring the uptake of propidium iodide (PI), a fluorescent dye that enters dead cells, or by measuring lactate dehydrogenase (LDH) release into the medium.[14]
-
Immunohistochemistry: Fix and stain slices for markers of microglia activation (e.g., Iba1), astrogliosis (e.g., GFAP), and neuronal integrity (e.g., NeuN or MAP2) to visualize cellular responses.
Concluding Remarks
The use of this compound in organotypic slice cultures provides a powerful platform for investigating its therapeutic potential in CNS disorders characterized by neuroinflammation. The protocols and frameworks provided here offer a starting point for researchers to explore the mechanisms of COX-2 inhibition in a complex, tissue-level context. Rigorous experimental design and quantitative analysis are crucial for generating reliable and translatable findings.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. mims.com [mims.com]
- 4. jmals.journals.ekb.eg [jmals.journals.ekb.eg]
- 5. Selective COX-2 inhibition prevents progressive dopamine neuron degeneration in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase and Neuroinflammation in Parkinson’s Disease Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cox-2 Enzyme Instrumental In Parkinson's Disease | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 8. Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoricoxib - Wikipedia [en.wikipedia.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organotypic hippocampal slice cultures for studies of brain damage, neuroprotection and neurorepair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organotypic brain slice cultures: an efficient and reliable method for neurotoxicological screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased TNFalpha production and Cox-2 activity in organotypic brain slice cultures from APPsw transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Parecoxib exhibits anti-inflammatory and neuroprotective effects in a rat model of transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organotypic Slice Protocol from Stem Cell-derived Neuronal Organoids | Axion Biosystems [axionbiosystems.com]
- 19. axionbiosystems.com [axionbiosystems.com]
Application Notes and Protocols: Synthesis and Evaluation of Ocarocoxib Derivatives for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its anti-inflammatory and analgesic properties.[1] Like other coxibs, its therapeutic effects are derived from the selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, while sparing the constitutively expressed COX-1 isoform, which is involved in gastric cytoprotection and platelet aggregation.[2][3] The development of derivatives of existing COX-2 inhibitors aims to enhance potency, selectivity, and pharmacokinetic profiles, thereby improving therapeutic efficacy and safety.
These application notes provide a comprehensive overview of the synthesis and evaluation of this compound derivatives, with a focus on strategies to improve potency. Due to the limited publicly available information on this compound derivatives, the following protocols and data are based on well-established methodologies for the synthesis and evaluation of analogous selective COX-2 inhibitors, such as Celecoxib and its derivatives.[4][5][6][7] These protocols can be adapted by researchers for the development of novel this compound analogs.
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of this compound and its derivatives are mediated by the inhibition of the COX-2 pathway. Upon inflammatory stimuli, arachidonic acid is released from the cell membrane and converted by COX-2 into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2). Selective COX-2 inhibitors block this conversion, leading to a reduction in inflammation and pain.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Etoricoxib - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Imaging of Ocarocoxib Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs with significant anti-inflammatory properties.[1][2][3][4] COX-2 is an inducible enzyme that is overexpressed in inflammatory sites and various types of tumors, making it a valuable target for both therapy and diagnostic imaging.[5][6][7] In vivo imaging of this compound distribution can provide crucial insights into its pharmacokinetics, target engagement, and efficacy in preclinical animal models of inflammation and cancer. These application notes provide detailed protocols for fluorescence, Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT) imaging of this compound in relevant animal models.
Mechanism of Action of COX-2 Inhibitors
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is induced by pro-inflammatory stimuli.[1][4] Selective COX-2 inhibitors like this compound preferentially bind to and inhibit the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins with fewer gastrointestinal side effects compared to non-selective NSAIDs.[3]
Caption: this compound's mechanism of action targeting the COX-2 pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo imaging studies of various COX-2 inhibitors in animal models. This data can serve as a benchmark for studies with this compound.
Table 1: Biodistribution of Radiolabeled COX-2 Inhibitors in Baboons (% Injected Dose/Organ)
| Organ | [11C]Celecoxib (at peak uptake) |
| Brain | ~0.5% |
| Heart | ~0.4% |
| Kidneys | ~1.5% |
| Liver | ~5.0% |
| Lungs | ~1.0% |
| Data adapted from studies on [11C]Celecoxib in non-human primates.[8][9][10] |
Table 2: Tumor-to-Muscle Ratios of COX-2 Probes in Xenograft Models
| Imaging Probe | Animal Model | Tumor Type | Time Post-Injection | Tumor-to-Muscle Ratio |
| [18F]-Celecoxib derivative | Mouse | COX-2 positive human tumor | 1 hour | ~3.5 |
| Fluorocoxib A-loaded nanoparticles | Mouse | 1483 HNSCC | 4 hours | ~10 |
| Data is representative of studies on various COX-2 imaging agents.[5][6] |
Experimental Protocols
Fluorescence Imaging of this compound-Fluorophore Conjugate
This protocol describes the in vivo imaging of a fluorescently labeled this compound in a mouse model of localized inflammation.
Materials:
-
This compound conjugated to a near-infrared (NIR) fluorophore (e.g., Cy5)
-
Animal model: Mice with carrageenan-induced paw inflammation
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Blocking agent: A non-fluorescent COX-2 inhibitor (e.g., Celecoxib)
Protocol:
-
Animal Model Induction: Induce localized inflammation by injecting a small volume of carrageenan solution into the paw of the mouse.
-
Probe Administration: Administer the this compound-fluorophore conjugate intravenously or intraperitoneally. The optimal dose and route should be determined empirically.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire fluorescence images using an in vivo imaging system.[5][11]
-
Blocking Study: To confirm COX-2 specific uptake, a separate cohort of mice can be pre-treated with an unlabeled COX-2 inhibitor (e.g., Celecoxib) before administering the fluorescent probe.[5][6][11]
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (inflamed paw) and a contralateral control region.
Caption: Experimental workflow for fluorescence imaging of this compound.
PET/SPECT Imaging of Radiolabeled this compound
This protocol outlines the general procedure for PET or SPECT imaging of this compound labeled with a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ¹²³I) radionuclide.
Materials:
-
Radiolabeled this compound (e.g., [¹⁸F]this compound)
-
Animal model: Tumor-bearing mice (xenograft model with high COX-2 expression)
-
PET or SPECT scanner
-
Anesthesia
-
Blocking agent (unlabeled this compound or another COX-2 inhibitor)
Protocol:
-
Radiolabeling: Synthesize the radiolabeled this compound according to established radiochemical procedures.
-
Animal Preparation: Anesthetize the tumor-bearing animal and position it in the scanner.
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled this compound via the tail vein.
-
Dynamic/Static Imaging: Acquire dynamic or static PET/SPECT images over a specified duration. Dynamic imaging allows for kinetic modeling, while static images at later time points can show biodistribution.[6][12][13]
-
Blocking Scans: To demonstrate target specificity, perform blocking studies by pre-administering a therapeutic dose of a non-radiolabeled COX-2 inhibitor.[6]
-
Image Reconstruction and Analysis: Reconstruct the images and perform region of interest (ROI) analysis on the tumor and other key organs to determine the radiotracer uptake, often expressed as Standardized Uptake Value (SUV).[9][14]
Caption: Workflow for PET/SPECT imaging of radiolabeled this compound.
Conclusion
In vivo imaging of this compound in animal models is a powerful tool for understanding its distribution and target engagement. The protocols provided here for fluorescence, PET, and SPECT imaging, adapted from studies on other selective COX-2 inhibitors, offer a comprehensive guide for researchers. These imaging techniques can significantly contribute to the preclinical development of this compound and other novel COX-2 inhibitors by providing critical data on their in vivo behavior. The successful application of these methods will aid in the translation of promising therapeutic candidates from the laboratory to clinical use.
References
- 1. mims.com [mims.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Etoricoxib - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. Fluorocoxib A Loaded Nanoparticles Enable Targeted Visualization of Cyclooxygenase-2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated COX-2 inhibitors as agents in PET imaging of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of PET Radioligands Targeting COX-2 for Colorectal Cancer Staging, a Review of in vitro and Preclinical Imaging Studies [frontiersin.org]
- 8. In Vivo Brain Imaging, Biodistribution, and Radiation Dosimetry Estimation of [11C]Celecoxib, a COX-2 PET Ligand, in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Imaging, Biodistribution, and Radiation Dosimetry Estimation of [11C]Celecoxib, a COX-2 PET Ligand, in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Imaging of Inflammation in Osteoarthritis Using a Water-Soluble Fluorocoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative bone SPECT/CT for evaluating treatment response in patient with sternoclavicular arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Ocarocoxib
Disclaimer: Information regarding "Ocarocoxib" is not available in the public domain. This document uses Celecoxib, a well-researched COX-2 inhibitor known to induce apoptosis, as a model compound. The experimental protocols and expected results are based on the known mechanisms of Celecoxib and are intended to serve as a comprehensive guide for studying the apoptotic effects of a similar compound.
Introduction
This compound is a novel selective cyclooxygenase-2 (COX-2) inhibitor. Emerging evidence suggests that like other COX-2 inhibitors, such as Celecoxib, this compound may exert anti-cancer effects by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3][4][5][6] The induction of apoptosis is a critical mechanism for the therapeutic efficacy of many anti-cancer agents. This application note provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative analysis of single cells.
The primary methods described herein are Annexin V and Propidium Iodide (PI) staining to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, as well as cell cycle analysis to determine the effects of this compound on cell cycle progression.[7][8]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.8 | 14.4 ± 2.0 |
| 25 | 65.3 ± 4.2 | 18.9 ± 2.5 | 15.8 ± 1.9 | 34.7 ± 4.4 |
| 50 | 40.1 ± 5.1 | 35.4 ± 3.8 | 24.5 ± 2.6 | 59.9 ± 6.4 |
| 100 | 20.7 ± 3.9 | 48.2 ± 4.5 | 31.1 ± 3.2 | 79.3 ± 7.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by this compound (50 µM)
| Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 6 | 88.1 ± 2.8 | 6.7 ± 0.9 | 5.2 ± 0.7 | 11.9 ± 1.6 |
| 12 | 70.4 ± 3.9 | 15.8 ± 1.8 | 13.8 ± 1.5 | 29.6 ± 3.3 |
| 24 | 40.1 ± 5.1 | 35.4 ± 3.8 | 24.5 ± 2.6 | 59.9 ± 6.4 |
| 48 | 15.3 ± 3.2 | 45.1 ± 4.1 | 39.6 ± 3.7 | 84.7 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.4 ± 2.5 | 25.1 ± 1.8 | 19.5 ± 1.5 | 1.2 ± 0.3 |
| 10 | 60.2 ± 2.9 | 22.3 ± 1.6 | 17.5 ± 1.4 | 3.7 ± 0.6 |
| 25 | 68.7 ± 3.4 | 15.9 ± 1.3 | 15.4 ± 1.2 | 8.9 ± 1.1 |
| 50 | 75.1 ± 4.1 | 10.2 ± 0.9 | 14.7 ± 1.1 | 15.6 ± 1.9 |
| 100 | 60.3 ± 3.8 | 8.5 ± 0.7 | 31.2 ± 2.5 | 25.4 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments. Note the G2/M arrest at higher concentrations, a phenomenon observed with Celecoxib.[2][9]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: Select a relevant cancer cell line for the study (e.g., HT-29 colon cancer cells, PC-3 prostate cancer cells).
-
Culture Conditions: Culture the cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is based on the principle that phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis and can be detected by Annexin V.[7] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells for each sample.[7][8]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population is usually small in apoptosis studies)
-
Cell Cycle Analysis by PI Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect and wash the cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the pulse width and pulse area to exclude doublets.
Flow Cytometry Analysis:
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The sub-G1 peak represents the apoptotic cell population with fragmented DNA.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis analysis by flow cytometry.
Gating Strategy for Apoptosis Analysis
Caption: Quadrant gating for apoptosis data analysis.
References
- 1. Celecoxib activates a novel mitochondrial apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induction and enhancement of cytotoxicity of anticancer drugs by celecoxib, a selective cyclooxygenase-2 inhibitor, in human head and neck carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib but not rofecoxib inhibits the growth of transformed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits proliferation and induces apoptosis via cyclooxygenase-2 pathway in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ocarocoxib in the Carrageenan-Induced Paw Edema Model
Introduction
The carrageenan-induced paw edema model is a widely utilized and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent elicits a biphasic inflammatory response.[4][5] The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase (3-5 hours post-injection) characterized by the production of prostaglandins, mediated significantly by the cyclooxygenase-2 (COX-2) enzyme.[6][7]
Ocarocoxib, as a selective COX-2 inhibitor, is hypothesized to exert its anti-inflammatory effects by specifically targeting the COX-2 enzyme in this pathway.[8][9][10][11] This targeted action is expected to reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating edema and other cardinal signs of inflammation, while potentially offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[11][12] These application notes provide a detailed protocol for administering this compound in this model and a framework for data presentation.
Signaling Pathway of Carrageenan-Induced Inflammation
The following diagram illustrates the key molecular events following carrageenan injection and the mechanism of action for a selective COX-2 inhibitor like this compound.
Caption: Mechanism of carrageenan-induced inflammation and this compound inhibition.
Experimental Workflow
This diagram outlines the typical workflow for evaluating this compound in the carrageenan-induced paw edema model.
Caption: Experimental workflow for the paw edema assay.
Experimental Protocols
1. Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats; 20-25 g for mice.
-
Housing: Animals should be housed in standard cages at 22 ± 2°C with a 12-hour light/dark cycle. Provide standard pellet diet and water ad libitum.
-
Acclimatization: Acclimatize animals to the laboratory environment for at least 7 days before the experiment.
-
Ethical Approval: All procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Materials and Reagents
-
This compound
-
Lambda Carrageenan (Type IV)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline)
-
Positive Control: Indomethacin (5 mg/kg) or another reference NSAID.
-
Saline Solution (0.9% NaCl)
-
Plethysmometer (Ugo Basile or equivalent)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 26G)
3. Protocol for Carrageenan-Induced Paw Edema
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (this compound): Receives this compound at the desired dose(s) (e.g., 1, 3, 10 mg/kg).
-
Group III (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin.
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[2][13]
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each animal.[13]
-
Post-Induction Measurement: Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is typically observed between 3 and 5 hours.[1][6]
-
Data Collection: Record all paw volume measurements for each animal at each time point.
4. Biochemical Analysis (Optional)
-
Tissue Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Sample Preparation: Excise the inflamed paw tissue. Homogenize the tissue in an appropriate buffer.
-
Analysis: Use the tissue homogenate to measure levels of key inflammatory mediators such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) using commercially available ELISA kits.[13]
Data Presentation
Quantitative data should be presented clearly to allow for straightforward comparison between treatment groups. Data are typically expressed as the mean ± Standard Error of the Mean (SEM).
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 5 hr | % Inhibition of Edema at 5 hr |
| Vehicle Control | - | X.XX ± Y.YY | X.XX ± Y.YY | X.XX ± Y.YY | 0% |
| This compound | 1 | X.XX ± Y.YY | X.XX ± Y.YY | X.XX ± Y.YY | XX.X% |
| This compound | 3 | X.XX ± Y.YY | X.XX ± Y.YY | X.XX ± Y.YY | XX.X% |
| This compound | 10 | X.XX ± Y.YY | X.XX ± Y.YY | X.XX ± Y.YY | XX.X% |
| Indomethacin | 5 | X.XX ± Y.YY | X.XX ± Y.YY | X.XX ± Y.YY | XX.X% |
-
Calculation for % Inhibition of Edema: [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Table 2: Effect of this compound on Inflammatory Biomarkers in Paw Tissue
| Treatment Group | Dose (mg/kg) | PGE2 (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Vehicle Control | - | XXX.X ± YY.Y | XXX.X ± YY.Y | XXX.X ± YY.Y |
| This compound | 1 | XXX.X ± YY.Y | XXX.X ± YY.Y | XXX.X ± YY.Y |
| This compound | 3 | XXX.X ± YY.Y | XXX.X ± YY.Y | XXX.X ± YY.Y |
| This compound | 10 | XXX.X ± YY.Y | XXX.X ± YY.Y | XXX.X ± YY.Y |
| Indomethacin | 5 | XXX.X ± YY.Y | XXX.X ± YY.Y | XXX.X ± YY.Y |
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine significant differences between the vehicle control and treated groups.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wvj.science-line.com [wvj.science-line.com]
- 8. mims.com [mims.com]
- 9. mims.com [mims.com]
- 10. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selective-cyclooxygenase-2-inhibitors-similarities-and-differences - Ask this paper | Bohrium [bohrium.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ocarocoxib Effects on Prostaglandin E2 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for evaluating the pharmacological effects of Ocarocoxib on Prostaglandin E2 (PGE2) levels. This compound is investigated as a selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs that plays a crucial role in mediating inflammation and pain.[1][2][3][4][5] By selectively targeting COX-2, these inhibitors reduce the synthesis of prostaglandins like PGE2 at sites of inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][3] These protocols offer comprehensive guidance on in vitro cell-based assays to determine the inhibitory potency of this compound and to quantify its effects on PGE2 production.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes.[6][7] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is inducible and is upregulated during inflammation, leading to increased PGE2 production.[2][3] Elevated levels of PGE2 are associated with the cardinal signs of inflammation, including pain, swelling, and fever.[6][8]
Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to specifically block the activity of the COX-2 enzyme.[2][3] This selectivity allows for the targeted reduction of inflammatory prostaglandins at the site of inflammation, while sparing the protective functions of COX-1 in the gastrointestinal tract and platelets.[2] this compound is a compound of interest within this class of drugs.
Measuring the inhibitory effects of this compound on PGE2 production is a critical step in its pharmacological profiling. This involves determining its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes to assess its selectivity, and quantifying the reduction in PGE2 levels in response to this compound treatment in relevant biological systems. The following sections provide detailed protocols for these essential experiments.
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Comparative COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12[9] |
| Etoricoxib | >100 | 0.94 | >106 |
| Rofecoxib | >100 | 25 | >4.0[9] |
| Indomethacin | 0.0090 | 0.31 | 0.029[9] |
Note: Specific IC50 values for this compound are not yet publicly available and would be determined using the protocols outlined below. The values for other COX inhibitors are provided for comparative purposes.
Table 2: Effect of this compound on PGE2 Production in a Cellular Model (e.g., LPS-stimulated RAW 264.7 macrophages)
| This compound Concentration | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Vehicle Control (0 µM) | [To be determined] | 0% |
| 0.01 µM | [To be determined] | [To be calculated] |
| 0.1 µM | [To be determined] | [To be calculated] |
| 1 µM | [To be determined] | [To be calculated] |
| 10 µM | [To be determined] | [To be calculated] |
| Positive Control (e.g., 10 µM Celecoxib) | [To be determined] | [To be calculated] |
Note: This table is a template for presenting experimental data. The actual values would be obtained by following the experimental protocols.
Experimental Protocols
Protocol 1: Determination of COX-1 and COX-2 Inhibitory Potency (IC50)
This protocol describes a whole-blood assay to determine the IC50 values of this compound for both COX-1 and COX-2.
Materials:
-
Fresh human venous blood collected in heparinized tubes
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Arachidonic acid
-
PGE2 ELISA Kit (see Protocol 2) or LC-MS/MS system
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Methodology:
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquot 500 µL of fresh heparinized human whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) to the blood samples.
-
Incubate at 37°C for 60 minutes to allow for drug binding.
-
Initiate coagulation by adding 10 µL of PBS (or allowing spontaneous clotting).
-
Incubate at 37°C for 60 minutes to allow for thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
Stop the reaction by placing the tubes on ice and centrifuging at 2,000 x g for 10 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Measure TXB2 levels using a specific ELISA kit as a marker for COX-1 activity.
-
-
COX-2 Assay (PGE2 production):
-
Aliquot 500 µL of fresh heparinized human whole blood into microcentrifuge tubes.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
Add various concentrations of this compound (e.g., 0.001 µM to 10 µM) or vehicle control (DMSO) to the blood samples.
-
Incubate at 37°C for 30 minutes.
-
Add arachidonic acid (10 µM final concentration) to provide substrate for COX-2.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by placing the tubes on ice and centrifuging at 2,000 x g for 10 minutes at 4°C.
-
Collect the plasma and store at -80°C until analysis.
-
Measure PGE2 levels using ELISA or LC-MS/MS (see Protocol 2) as a marker for COX-2 activity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) using non-linear regression analysis.
-
Protocol 2: Quantification of Prostaglandin E2 Levels
Option A: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive method for quantifying PGE2 in biological samples.[10][11][12][13]
Materials:
-
Commercially available PGE2 ELISA Kit (e.g., from Abcam, R&D Systems, or Cayman Chemical)[14][15]
-
Samples (cell culture supernatant, plasma, etc.) from Protocol 1 or other experiments
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology (based on a typical competitive ELISA kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[10][12][14]
-
Standard Curve: Create a standard curve by serially diluting the provided PGE2 standard.
-
Sample Incubation:
-
Add 50 µL of standard or sample to each well of the antibody-coated microplate.
-
Add 50 µL of PGE2-horseradish peroxidase (HRP) conjugate to each well.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Reaction Termination: Add 50 µL of stop solution to each well.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the PGE2 concentration in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the amount of PGE2 in the sample.
Option B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of PGE2.[16][17][18][19][20]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column
-
PGE2 and deuterated PGE2 (PGE2-d4) internal standard
-
Solvents: Acetonitrile, Methanol, Water, Formic Acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike samples with the PGE2-d4 internal standard.
-
Acidify the sample to pH 3-4 with formic acid.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol) to remove impurities.
-
Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate PGE2 from other sample components using a C18 column with a gradient of water and acetonitrile/methanol containing 0.1% formic acid.
-
Detect and quantify PGE2 and PGE2-d4 using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for PGE2 (e.g., m/z 351.2 -> 271.2) and PGE2-d4 (e.g., m/z 355.2 -> 275.2) should be monitored.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of PGE2 to PGE2-d4 against the concentration of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples from the standard curve.
-
Visualizations
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring PGE2 levels.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. COX-2 selective nonsteroidal anti-Inflammatory drugs: do they really offer any advantages? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. arborassays.com [arborassays.com]
- 12. raybiotech.com [raybiotech.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of COX-2 Inhibitors in Patient-Derived Xenograft (PDX) Models
A Note on Ocarocoxib: Initial literature searches did not yield specific information on a compound named "this compound." The following application notes and protocols are based on the well-characterized and clinically relevant COX-2 inhibitor, Celecoxib, which serves as an exemplary agent for studying the effects of this drug class in patient-derived xenograft (PDX) models. Researchers interested in "this compound" may find these protocols adaptable, assuming a similar mechanism of action.
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissues from patients into immunocompromised mice, are powerful tools in preclinical cancer research.[1] These models are known to recapitulate the histological and genetic characteristics of the original human tumor more faithfully than traditional cell line-derived xenografts.[2] This makes them particularly valuable for evaluating the efficacy of therapeutic agents and identifying predictive biomarkers.[3][4]
Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in various types of cancer, including colorectal, breast, prostate, and lung cancers.[5][6] Its overexpression is associated with increased tumor growth, angiogenesis, and metastasis.[7][8] COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have shown promise in cancer treatment and prevention by targeting the COX-2 pathway.[8][9] Celecoxib is a selective COX-2 inhibitor that has been extensively studied for its anti-cancer properties.[6][9]
These application notes provide a comprehensive overview of the use of Celecoxib as a representative COX-2 inhibitor in PDX models, detailing its mechanism of action, relevant signaling pathways, and protocols for preclinical evaluation.
Mechanism of Action and Signaling Pathways
Celecoxib exerts its anti-tumor effects primarily through the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[9] In the context of cancer, elevated PGE2 levels can promote cell proliferation, invasion, and angiogenesis, while also suppressing the host immune response.
By inhibiting COX-2, Celecoxib reduces the production of PGE2, thereby modulating downstream signaling pathways implicated in tumorigenesis. The primary signaling axis affected is the COX-2/PGE2 pathway, which in turn influences several other critical pathways[9]:
-
NF-κB Signaling: COX-2 expression is regulated by the transcription factor NF-κB.[5] Celecoxib can suppress the activation of NF-κB, leading to decreased expression of pro-inflammatory and pro-survival genes.
-
Akt Signaling: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Celecoxib has been shown to inhibit the phosphorylation of Akt, thereby promoting apoptosis in cancer cells.[9]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in cell growth and differentiation. Inhibition of COX-2 can modulate MAPK signaling, contributing to the anti-proliferative effects of Celecoxib.[10]
The following diagram illustrates the central role of COX-2 in cancer signaling and the mechanism of its inhibition by Celecoxib.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of Celecoxib in PDX models. These should be adapted based on the specific tumor type and experimental goals.
PDX Model Establishment and Expansion
-
Patient Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation: A small fragment (typically 2-3 mm³) of the patient's tumor is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Expansion: Once the initial tumor (F0 generation) reaches a volume of approximately 1000-1500 mm³, it is harvested and passaged into a new cohort of mice (F1 generation) for expansion. This process is repeated to generate sufficient numbers of mice for the treatment study.
Dosing and Administration of Celecoxib
-
Drug Preparation: Celecoxib can be formulated for oral gavage or intraperitoneal (IP) injection. A common vehicle for oral administration is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Dosage: The dosage of Celecoxib can vary depending on the tumor model and study design. A typical starting dose for preclinical studies is in the range of 25-100 mg/kg, administered daily.
-
Administration: The prepared Celecoxib solution is administered to the treatment group of mice via the chosen route (oral gavage or IP injection) for the duration of the study. The control group receives the vehicle alone.
Evaluation of Treatment Efficacy
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (width² x length) / 2.
-
Body Weight Monitoring: The body weight of each mouse is recorded at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Endpoint Criteria: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when mice show signs of significant morbidity.
-
Data Analysis: Treatment efficacy is often assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is a common metric, with a T/C ≤ 0.42 often considered indicative of an active drug.[11]
The following workflow diagram outlines the key steps in a typical PDX study evaluating a COX-2 inhibitor.
Data Presentation
The following table summarizes representative quantitative data on the effects of Celecoxib in preclinical cancer models. It is important to note that specific outcomes will vary depending on the tumor type, PDX model, and treatment regimen.
| Cancer Type | Model | Treatment | Dosage | Duration | Outcome | Reference |
| Colorectal Cancer | Xenograft | Celecoxib | 10 mg/kg/day | 21 days | Significant tumor growth inhibition | [9] |
| Breast Cancer | Xenograft | Celecoxib | 50 mg/kg/day | 28 days | Reduced tumor volume and metastasis | [6] |
| Ovarian Cancer | In vitro | Celecoxib | 10-50 µM | 48 hours | Increased apoptosis | [9] |
| Lung Cancer | Xenograft | Etoricoxib (another COX-2 inhibitor) | - | - | Induced apoptosis and inhibited cell proliferation | [12] |
Conclusion
The use of COX-2 inhibitors like Celecoxib in patient-derived xenograft models provides a robust platform for investigating their anti-cancer efficacy and underlying mechanisms. The detailed protocols and understanding of the signaling pathways involved are crucial for designing and interpreting preclinical studies. These models can aid in the identification of patient populations most likely to benefit from COX-2 targeted therapies and in the development of novel combination strategies to improve cancer treatment outcomes. The adaptability of PDX models also allows for personalized medicine approaches, where the response of a patient's own tumor to a specific drug can be evaluated preclinically.[13][14]
References
- 1. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX-2 inhibitors in cancer treatment and prevention, a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Evaluation of Repurposed Etoricoxib Loaded Nanoemulsion for Improving Anticancer Activities against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteosarcoma Patient-derived Orthotopic Xenograft (PDOX) Models Used to Identify Novel and Effective Therapeutics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Osteosarcoma patient-derived orthotopic xenograft (PDOX) models for identification of novel and effective therapeutics. - ASCO [asco.org]
Troubleshooting & Optimization
Technical Support Center: Ocarocoxib Solubility and Assay Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ocarocoxib, a potent and selective COX-2 inhibitor. Here, you will find detailed information on improving its solubility in aqueous solutions for assays, experimental protocols, and relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
A1: this compound has low aqueous solubility. To improve this, you can employ several strategies. The most common approach is to first dissolve this compound in an organic co-solvent before preparing your final working solution in the aqueous buffer. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. Other options include ethanol and polyethylene glycol 400 (PEG 400). When preparing your working solution, ensure the final concentration of the organic solvent is low enough to not affect your assay system (typically ≤1%).
Q2: What is a reliable starting solvent and concentration for preparing a stock solution of this compound?
A2: A good starting point is to prepare a stock solution in 100% DMSO. This compound is known to be soluble in DMSO.[1] For example, a stock solution of 10 mM can be prepared and stored at -20°C or -80°C for long-term use. From this stock, you can make serial dilutions into your assay buffer.
Q3: I am performing a cell-based assay. What is the maximum concentration of DMSO I can use?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to 1% to avoid solvent-induced cytotoxicity or other off-target effects. It is always recommended to run a vehicle control (assay medium with the same final concentration of DMSO without this compound) to assess the effect of the solvent on your cells.
Q4: Are there any alternative methods to using co-solvents for improving this compound solubility?
A4: Yes, other methods include the use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic drug molecule and increase its aqueous solubility. A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to achieve a solubility of at least 2.08 mg/mL for this compound.[2] Another option for in vivo studies is a formulation with corn oil.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its effect on the assay. - Use a solubility enhancer like SBE-β-CD in your aqueous buffer. - Prepare a more dilute stock solution to lower the final concentration of this compound. - Gentle heating and/or sonication can aid in dissolution, but ensure the stability of this compound under these conditions.[2] |
| Inconsistent results in bioassays. | - Incomplete dissolution of this compound. - Degradation of this compound in the stock solution. | - Visually inspect your stock and working solutions for any precipitate before use. - Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2] |
| High background or off-target effects in the assay. | The concentration of the co-solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the co-solvent in the assay. - Perform a solvent toxicity curve to determine the maximum tolerable concentration for your specific assay system. - Always include a vehicle control in your experiments. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent System | Concentration Achieved | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.34 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.34 mM) | [2] |
| DMSO | Soluble (specific concentration not reported) | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 328.17 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 3.28 mg of this compound in 1 mL of DMSO).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
General Protocol for a Fluorometric COX-2 Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available kits.[3][4]
-
Reagent Preparation: Prepare all assay buffers, probes, and cofactors as recommended by the assay kit manufacturer.
-
Inhibitor Preparation:
-
Prepare a 10X working solution of this compound by diluting your DMSO stock solution in the provided COX Assay Buffer.
-
Prepare serial dilutions of the 10X this compound working solution to generate a concentration-response curve.
-
For the enzyme control and inhibitor control wells, prepare a solution with the same final concentration of DMSO as the sample wells.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test inhibitor (this compound) to the sample wells of a 96-well plate.
-
Add 10 µL of the assay buffer (with DMSO) to the enzyme control wells.
-
Add a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.
-
-
Enzyme Addition:
-
Prepare the COX-2 enzyme solution according to the kit's instructions.
-
Add the appropriate volume of the enzyme solution to all wells except the negative control.
-
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare the arachidonic acid (substrate) solution.
-
Add the arachidonic acid solution to all wells to start the enzymatic reaction.
-
-
Measurement: Immediately measure the fluorescence intensity in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
Troubleshooting Ocarocoxib precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Ocarocoxib in cell culture experiments and addressing potential precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostanoid mediators of pain, inflammation, and fever.[2][3] By selectively targeting COX-2 over COX-1, this compound aims to reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]
Q2: What is the solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.[2] However, like many selective COX-2 inhibitors, it has poor aqueous solubility. This can lead to precipitation when diluted into aqueous cell culture media.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is a common issue stemming from its hydrophobic nature and low aqueous solubility. Several factors can contribute to this:
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Low Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Low serum or serum-free conditions increase the likelihood of precipitation.
-
Media Composition and pH: The salt concentration, pH, and presence of other components in the cell culture medium can influence the solubility of this compound.[4]
-
Temperature: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.
-
Storage of Working Solutions: Improper storage of diluted this compound solutions can lead to precipitation over time.
Q4: Can I filter my media after this compound has precipitated?
Filtering the media after precipitation has occurred is not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. It is crucial to address the root cause of the precipitation.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to cell culture media.
This is a classic sign of "solvent shock" and exceeding the aqueous solubility limit.
Solution Workflow:
Caption: Troubleshooting workflow for immediate this compound precipitation.
Detailed Steps:
-
Prepare an Intermediate Dilution: Instead of adding a highly concentrated DMSO stock directly to your media, first prepare an intermediate dilution of this compound in DMSO.
-
Slow Addition and Mixing: Add the intermediate stock solution drop-by-drop to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This gradual introduction helps to avoid localized high concentrations that can lead to precipitation.
-
Optimize Final Concentration: If precipitation persists, it is likely that the desired final concentration exceeds the solubility of this compound in your specific cell culture setup. Perform a dose-response experiment starting with a lower concentration range.
Issue: this compound precipitates over time in the incubator.
This may be due to the compound's instability in the aqueous environment at 37°C or interactions with media components over time.
Solution Workflow:
Caption: Troubleshooting workflow for delayed this compound precipitation.
Detailed Steps:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells and may affect compound solubility.
-
Leverage Serum: If your experimental design allows, increasing the serum concentration (e.g., from 5% to 10% FBS) can enhance the solubility of this compound due to the presence of binding proteins like albumin.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with your desired serum concentration
Procedure:
1. Preparation of a 100 mM Stock Solution in DMSO: a. Aseptically weigh out the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 100 mM concentration. c. Gently vortex or sonicate at room temperature until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C.
2. Preparation of a 100 µM Working Solution in Cell Culture Medium (Example): a. Thaw a single aliquot of the 100 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 99 µL of sterile DMSO to get a 1 mM solution. c. In a sterile tube, add 990 µL of pre-warmed cell culture medium. d. While gently vortexing the medium, add 10 µL of the 1 mM intermediate solution dropwise to the medium. e. This will result in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%. f. Use this working solution immediately.
Protocol 2: Solubility Testing of this compound in Cell Culture Media
This protocol helps determine the approximate solubility limit of this compound in your specific experimental conditions.
Materials:
-
10 mM this compound in DMSO (intermediate stock)
-
Cell culture medium with varying serum concentrations (e.g., 0%, 5%, 10% FBS)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of this compound in your chosen cell culture media with different serum concentrations. Start from a high concentration (e.g., 200 µM) and perform 2-fold dilutions down to a low concentration (e.g., ~0.1 µM). Include a media-only control.
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Absorbance Reading: Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the media-only control indicates the presence of precipitate.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance or visible precipitation is the approximate solubility limit under those conditions.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (304.73 mM) | May require ultrasonication. Use freshly opened DMSO as it is hygroscopic.[2] |
| Ethanol | Sparingly Soluble | Data for the similar compound Celecoxib suggests solubility around 25 mg/mL. |
| Aqueous Buffers | Very Poorly Soluble | Data for the similar compound Celecoxib suggests solubility is very low. |
Table 2: Example Results from a Solubility Test in DMEM
| This compound (µM) | Absorbance at 600 nm (10% FBS) | Absorbance at 600 nm (1% FBS) | Visual Observation (10% FBS) | Visual Observation (1% FBS) |
| 100 | 0.550 | 0.850 | Heavy Precipitate | Heavy Precipitate |
| 50 | 0.250 | 0.500 | Moderate Precipitate | Heavy Precipitate |
| 25 | 0.110 | 0.200 | Clear | Moderate Precipitate |
| 12.5 | 0.105 | 0.115 | Clear | Clear |
| 6.25 | 0.102 | 0.108 | Clear | Clear |
| Media Control | 0.100 | 0.100 | Clear | Clear |
Note: This is example data. Users should perform their own solubility tests.
Signaling Pathway
This compound, as a selective COX-2 inhibitor, primarily impacts the arachidonic acid cascade.
Caption: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of this compound.
References
Optimizing Ocarocoxib concentration for in vitro experiments
< < Disclaimer: Ocarocoxib is a fictional compound name. The information provided in this technical support center is based on the well-researched selective COX-2 inhibitor, Celecoxib, as a proxy. All experimental details, concentrations, and troubleshooting advice are derived from publicly available data on Celecoxib and are intended for research purposes only.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting tips for using this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It functions by inhibiting COX-2, an enzyme responsible for converting arachidonic acid into prostaglandin H2. This blocks the production of prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4] Due to its selectivity, it has minimal effect on the COX-1 isoform, which is involved in gastric protection and platelet aggregation.[4][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to a concentration of 10-25 mM.[2][3] Gentle warming at 37°C or brief sonication can aid dissolution.[1][3] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]
Q3: What is a good starting concentration for my in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. A common starting point for many cell-based assays is a dose-response curve ranging from 1 µM to 50 µM.[6] For enzymatic assays, much lower concentrations may be effective, with reported IC50 values as low as 40 nM for purified COX-2 enzyme.[1][6]
Q4: Are there known off-target effects of this compound?
A4: While highly selective for COX-2, at higher concentrations this compound may exhibit off-target effects. Some studies on its analog, Celecoxib, have shown COX-2-independent effects on various signaling pathways that can influence cell proliferation and apoptosis.[5] Additionally, off-target antibacterial effects have been noted for Celecoxib that were not observed with other COX-2 inhibitors like Rofecoxib.[7] It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guide
Q5: I am observing high levels of cytotoxicity in my control cells treated only with the vehicle. What could be the cause?
A5: High cytotoxicity in vehicle-treated controls is often due to the final concentration of the solvent, typically DMSO. The final concentration of DMSO in your cell culture medium should ideally be kept below 0.1% to avoid solvent-induced toxicity.[6] Always run a vehicle-only control group to assess the baseline cytotoxicity of your solvent at the highest concentration used in your experiment.
Q6: this compound is not showing any inhibitory effect on my target, even at high concentrations. What should I check?
A6: There are several potential reasons for a lack of effect:
-
COX-2 Expression: Confirm that your cell line expresses COX-2. Some cell lines have very low or no expression of this enzyme, and therefore will not respond to a selective COX-2 inhibitor.[5][8] You can verify expression using Western blot or qPCR.
-
Compound Activity: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh dilution from a new aliquot if in doubt.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the changes induced by this compound. For example, if you are measuring a downstream effect far removed from prostaglandin production, the signal may be too weak. Consider a more direct assay, such as measuring Prostaglandin E2 (PGE2) levels.
-
Incubation Time: The inhibitory effect may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period.[9]
Q7: My this compound solution is precipitating after being added to the cell culture medium. How can I prevent this?
A7: Precipitation is a common issue with hydrophobic compounds. Here are some solutions:
-
Check Final Concentration: You may be exceeding the solubility limit of this compound in your aqueous culture medium. Try using a lower final concentration.
-
Serum in Medium: The presence of serum, which contains proteins like albumin, can help to keep hydrophobic compounds in solution. If you are using serum-free media, this may contribute to the problem.
-
Mixing Procedure: When diluting your DMSO stock into the aqueous medium, add the stock solution to the medium drop-wise while vortexing or swirling gently to ensure rapid and even dispersion.
Data Presentation: this compound (Celecoxib as analog) IC50 Values
The following tables summarize reported IC50 values for Celecoxib, which can be used as a reference for planning this compound experiments.
Table 1: Enzymatic Inhibition
| Enzyme | IC50 Value | Assay System |
| COX-2 | 40 nM (0.04 µM) | Sf9 insect cells expressing human COX-2 |
| COX-1 | 15 µM | Sf9 insect cells expressing human COX-1 |
Data sourced from multiple studies.[1][2][6]
Table 2: Anti-proliferative Effects in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 µM |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 µM |
| HT-29 | Colon Cancer | ~25-50 µM |
| A549 | Lung Cancer | ~40-60 µM |
Data sourced from multiple studies.[5][6][10]
Experimental Protocols & Visualizations
Protocol 1: Determining this compound IC50 for Cell Viability (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[6]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include a "vehicle-only" control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator.[6][10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measuring COX-2 Activity via Prostaglandin E2 (PGE2) ELISA
This protocol measures the direct inhibitory effect of this compound on COX-2 activity by quantifying the production of Prostaglandin E2 (PGE2).
Methodology:
-
Cell Culture and Stimulation: Seed cells and grow them to ~80% confluency. To induce COX-2 expression, you may need to stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine (e.g., IL-1β) for a specific period before the experiment.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound for a short period (e.g., 30-60 minutes) to allow for enzyme inhibition.
-
Arachidonic Acid Addition: Add arachidonic acid (the substrate for COX enzymes) to the cells to initiate prostaglandin synthesis.[1]
-
Supernatant Collection: After a defined incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.
-
PGE2 ELISA: Quantify the amount of PGE2 in the supernatant using a commercial competitive ELISA kit.[11][12] The procedure typically involves:
-
Adding standards and samples to an antibody-coated plate.[13]
-
Adding a PGE2-enzyme conjugate (e.g., HRP or Alkaline Phosphatase).[13][14]
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.[12]
-
Stopping the reaction and reading the absorbance. The signal intensity is inversely proportional to the amount of PGE2 in the sample.[13]
-
-
Data Analysis: Calculate the PGE2 concentration from a standard curve and determine the inhibitory effect of this compound at each concentration.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues during in vitro experiments with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mims.com [mims.com]
- 5. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological exploitation of an off-target antibacterial effect of the cyclooxygenase-2 inhibitor celecoxib against Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Overcoming Ocarocoxib instability in long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming stability challenges associated with Ocarocoxib during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Storing at higher temperatures can lead to degradation and a decrease in potency. For solid (powder) forms of this compound, storage in a cool, dry, and dark place is recommended to minimize degradation.[2]
Q2: My this compound solution has been at room temperature for a few hours. Can I still use it?
A2: Short-term exposure to room temperature may lead to degradation. The stability of this compound at ambient temperatures is limited. It is crucial to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If signs of degradation like discoloration or precipitation are observed, the solution should be discarded.[2][3]
Q3: What are the likely causes of this compound degradation?
A3: Based on the stability of similar coxib-class drugs, this compound is likely susceptible to degradation through several pathways:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or alkaline conditions.[4][5]
-
Oxidation: Degradation due to interaction with oxygen. Storing under an inert gas like nitrogen or argon can mitigate this.[6]
-
Photolysis: Breakdown upon exposure to light, particularly UV light.[6][7] Photosensitive drugs should always be stored in light-resistant containers.[8]
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, use a high-purity, anhydrous solvent. Given that many organic compounds are sensitive to moisture, a dry solvent will reduce the risk of hydrolysis. After dissolving the this compound, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at the recommended -80°C or -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced potency or inconsistent experimental results. | This compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions from solid compound. 3. Perform a stability check using the HPLC protocol below. |
| Visible particulates or color change in the solution. | Precipitation or chemical degradation.[2][3] | 1. Do not use the solution. 2. Discard the solution and prepare a fresh stock. 3. Consider using a different solvent if solubility is an issue. |
| Inconsistent results between different batches of this compound. | Batch-to-batch variability or degradation of an older batch. | 1. Note the lot numbers of the batches used. 2. Perform a side-by-side analytical comparison (e.g., HPLC) of the different batches. 3. If significant differences are observed, contact the supplier. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of this compound. Method optimization may be required.
Objective: To quantify the remaining percentage of intact this compound and detect the presence of degradation products.
Materials:
-
This compound sample (stored and stressed)
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
HPLC-grade solvents
Method:
-
Sample Preparation:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Dilute the stored or stressed this compound samples to the same concentration.
-
-
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution (example):
-
Start with 70% A / 30% B
-
Ramp to 10% A / 90% B over 15 minutes
-
Hold for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standard and test samples.
-
Calculate the percentage of remaining this compound in the test samples relative to the standard.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin production.
Caption: Workflow for assessing this compound stability under various stress conditions.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moravek.com [moravek.com]
- 3. jknsabah.moh.gov.my [jknsabah.moh.gov.my]
- 4. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. viallabeller.com [viallabeller.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
Addressing inconsistent results in Ocarocoxib Western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Western blot experiments involving Ocarocoxib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its mechanism of action involves the dose-dependent inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostanoid mediators involved in pain, inflammation, and fever.[2][3] Unlike non-selective NSAIDs, this compound shows significantly less activity against the COX-1 isoform, which is involved in gastric cytoprotection and platelet aggregation.[3][4]
Q2: Which proteins should I expect to see altered in a Western blot after this compound treatment?
Following this compound treatment, you would primarily expect to see changes in the expression or activation of proteins within the COX-2 signaling pathway. The primary target is the COX-2 enzyme itself. However, depending on the cell type and experimental conditions, paradoxical increases in COX-2 expression have been observed with some COX-2 inhibitors.[5] Downstream and related pathway components that could be investigated include:
-
Prostaglandin E2 (PGE2): While not a protein for Western blotting, its synthesis is a direct downstream effect of COX-2 activity.
-
ERK/JNK/AP-1 signaling pathway components: This pathway can be involved in the regulation of COX-2 expression.[5]
-
mTOR signaling pathway components: There are known integrated pathways between COX-2 and mTOR signaling.[6]
Q3: Are there known issues with antibodies for proteins in the this compound pathway?
As with any Western blot, antibody specificity is critical. For COX-2, there have been reports of conflicting results in the literature due to false-positive signals from different antibodies.[7] It is crucial to use a well-validated antibody and include appropriate positive and negative controls to ensure the detected band is indeed COX-2.[7]
Troubleshooting Inconsistent Western Blot Results
Inconsistent band patterns in Western blotting can arise from a variety of factors throughout the experimental workflow.[8] This guide addresses common issues and provides systematic troubleshooting steps.
Problem 1: Inconsistent Band Intensity for the Same Sample
Possible Causes and Solutions
| Cause | Solution |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA, Bradford) and ensure you are within the linear range of the assay. |
| Pipetting Errors | Calibrate your pipettes regularly. When loading samples, ensure the tip is properly immersed in the sample without introducing air bubbles.[9] |
| Uneven Gel Polymerization | Prepare fresh APS solution and ensure thorough mixing of the gel solution before casting. Allow gels to polymerize completely on a level surface. |
| Inconsistent Transfer | Ensure the transfer stack is assembled correctly without air bubbles between the gel and the membrane.[10] Optimize transfer time and voltage, especially for proteins of very high or low molecular weight. |
| Variable Antibody Incubation | Ensure the membrane is fully submerged and agitated during all incubation steps to allow for even antibody distribution.[11] Use a consistent volume of antibody solution for all blots. |
Problem 2: Weak or No Signal
Possible Causes and Solutions
| Cause | Solution |
| Inactive or Insufficient Antibody | Increase the concentration of the primary or secondary antibody.[11] Ensure antibodies have been stored correctly and are within their expiration date.[11] Perform a dot blot to check antibody activity.[11] |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel, especially for low-abundance proteins.[11] |
| Inefficient Protein Transfer | For high molecular weight proteins, consider adding SDS to the transfer buffer (0.01-0.05%) to aid in transfer from the gel.[11] For low molecular weight proteins, reduce the transfer time or use a membrane with a smaller pore size to prevent them from passing through.[11] |
| Over-Blocking | Excessive blocking can mask the epitope.[11] Reduce the blocking time or try a different blocking agent (e.g., BSA vs. non-fat milk). |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[12] Avoid repeated freeze-thaw cycles. |
Problem 3: High Background or Non-Specific Bands
Possible Causes and Solutions
| Cause | Solution |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[10][11] |
| Insufficient Washing | Increase the number and/or duration of the wash steps.[11] Consider adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer. |
| Inadequate Blocking | Increase the blocking time or the concentration of the blocking agent.[12] Ensure the blocking solution is fresh. |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment (gel tanks, trays) are thoroughly cleaned.[11] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[13] |
Experimental Protocols
A detailed, generalized protocol for a standard Western blot experiment is provided below. Note that specific antibody dilutions and incubation times should be optimized for your particular experiment.
1. Sample Preparation (Lysis)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix the protein lysate with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes (or 70°C for 10 minutes to avoid aggregation of some proteins).[12]
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins to the membrane. Transfer conditions (voltage, time) will depend on the size of the protein and the transfer system used.
4. Immunodetection
-
Block the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature with agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
Visualizations
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.
Caption: A workflow for troubleshooting inconsistent Western blots.
Caption: Logical flow for a Western blot experiment.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. mims.com [mims.com]
- 4. Etoricoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib paradoxically induces COX-2 expression and astrocyte activation through the ERK/JNK/AP-1 signaling pathway in the cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. southernbiotech.com [southernbiotech.com]
Ocarocoxib Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize Ocarocoxib's off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its primary mechanism of action is to block the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] this compound belongs to the benzopyran chemical class of selective COX-2 inhibitors and has undergone Phase 1 clinical development.[2]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for the COX-2 enzyme is reported to be 1.4 µM.[1] This value serves as a crucial reference point for determining appropriate working concentrations in cell-based assays.
Q3: What are the potential off-target effects of this compound and other selective COX-2 inhibitors?
While this compound is designed for COX-2 selectivity, high concentrations or specific cellular contexts may lead to off-target effects. Based on studies of similar coxibs like Celecoxib and Etoricoxib, potential off-target effects can be independent of COX-2 inhibition and may include:
-
Induction of Apoptosis and Cell Cycle Arrest: Some coxibs can induce programmed cell death (apoptosis) and cause cells to arrest in specific phases of the cell cycle, such as G0/G1 or G2/M, through mechanisms that are not related to prostaglandin inhibition.[3][4]
-
Modulation of Signaling Pathways: Coxibs have been shown to affect key cellular signaling pathways. For instance, Celecoxib can inhibit the PDK1/Akt signaling pathway and Etoricoxib has been shown to modulate NF-κB signaling.[5][6][7] Other pathways like MAPK/ERK and GSK3 may also be affected.[8][9]
-
Inhibition of Other Kinases: At higher concentrations, some coxibs may inhibit other protein kinases. Celecoxib, for example, has been reported to directly inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1).[6]
Q4: How can I determine an appropriate starting concentration for this compound in my cell-based assay?
A good starting point is to perform a dose-response experiment centered around the known IC50 value (1.4 µM). A typical range to test would be from 0.1x to 10x the IC50 (i.e., approximately 0.14 µM to 14 µM). The optimal concentration will be cell-type and assay-dependent, so it is critical to determine the lowest effective concentration that elicits the desired on-target effect without significant cytotoxicity.
Troubleshooting Guide
Issue: I am observing significant cytotoxicity or anti-proliferative effects that I suspect are off-target.
This is a common challenge when working with small molecule inhibitors. The following steps can help you dissect on-target versus off-target effects.
Caption: Troubleshooting logic for identifying off-target effects.
Q5: What specific control experiments should I perform to validate that my observed effect is due to COX-2 inhibition?
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of prostaglandin synthesis, try to "rescue" the effect by adding back the downstream product of COX-2, Prostaglandin E2 (PGE2). If the addition of PGE2 reverses the effect of this compound, it strongly suggests an on-target mechanism.
-
Use a Structurally Unrelated COX-2 Inhibitor: Treat your cells with another selective COX-2 inhibitor from a different chemical class (e.g., Etoricoxib). If both compounds produce the same phenotype, the effect is more likely to be on-target and related to COX-2 inhibition.
-
Use COX-2 Deficient Cells: The most definitive control is to use a cell line where COX-2 has been knocked out or knocked down (e.g., using CRISPR or siRNA). If this compound still produces the effect in these cells, it is unequivocally an off-target effect.
Quantitative Data Summary
The following tables provide quantitative data for this compound and other relevant COX-2 inhibitors to aid in experimental design and data interpretation.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Primary Target | Cyclooxygenase-2 (COX-2) | [1][2] |
| Chemical Class | Benzopyran | [2] |
| IC50 for COX-2 | 1.4 µM | [1] |
Table 2: Comparative IC50 and Selectivity of Various Coxibs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| This compound | Data not available | 1.4 | N/A | [1] |
| Celecoxib | >100 | 0.091 | >1000 | [10] |
| Etoricoxib | 116 | 1.1 | 106 | |
| Rofecoxib | 19 | 0.53 | 36 | [11] |
| Meloxicam | 1.2 | 0.6 | 2 | [11] |
| Diclofenac | 0.12 | 0.04 | 3 | [11] |
Note: IC50 values can vary depending on the assay conditions. The data presented are for comparative purposes.
Table 3: Summary of Potential COX-2 Independent (Off-Target) Effects of Coxibs
| Compound | Observed Off-Target Effect | Cell Lines | Effective Concentration | Reference(s) |
| Celecoxib | Inhibition of PDK1/Akt signaling | Colon and prostate cancer cells | Micromolar range | [6] |
| Induction of apoptosis | Human oral cancer cells | Not specified | [3] | |
| G0/G1 cell cycle arrest | Colon cancer cells | Not specified | [4] | |
| Inhibition of GSK3 | Non-small cell lung cancer | Up to 50 µM | [8] | |
| Suppression of NF-κB activation | Non-small cell lung cancer | Not specified | [7] | |
| Etoricoxib | Induction of apoptosis | Human cervical cancer cells | 100-200 µM | |
| Downregulation of NF-κB pathway | Human cervical cancer cells | 100-200 µM | ||
| Activation of Aryl Hydrocarbon Receptor (AhR) | Hepa-1c1c7 and HepG2 cells | 10-60 µM | [12] | |
| Attenuation of NF-κB-p65 activation | Rat heart tissue | 10 mg/kg (in vivo) | [5] |
Key Experimental Protocols & Visualizations
To properly investigate and control for off-target effects, a combination of assays is required.
Caption: this compound selectively inhibits the COX-2 enzyme.
Protocol 1: In Vitro COX-2 Activity Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2 to determine the direct inhibitory effect of this compound.
Materials:
-
Purified COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
Arachidonic Acid (substrate)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Reagents: Thaw all components and prepare working solutions as per the manufacturer's instructions. Prepare a serial dilution of this compound in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX-2 enzyme
-
Varying concentrations of this compound or vehicle (DMSO).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add the COX Probe and Arachidonic Acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 15-30 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the IC50 value by plotting the reaction rate against the log of this compound concentration.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of NF-κB and Akt Signaling
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the NF-κB and Akt signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Stimulus (e.g., TNF-α to activate NF-κB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) if investigating inhibitory effects on pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) and the total protein for phosphospecific antibodies.
Caption: A typical workflow for investigating off-target signaling.
Protocol 4: In Vitro Kinase Inhibition Assay
This is a general protocol to screen this compound against a panel of kinases to identify potential direct off-target interactions.
Materials:
-
Purified kinases of interest
-
Kinase-specific peptide substrates
-
Kinase buffer
-
ATP
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well white microplate
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare kinase, substrate, and ATP solutions in kinase buffer. Prepare a serial dilution of this compound.
-
Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and different concentrations of this compound or vehicle.
-
Incubation: Allow the components to incubate for 10-20 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP to be measured by a luciferase/luciferin reaction.
-
Measurement: Read the luminescence signal using a plate reader.
-
Analysis: A lower signal indicates less ADP produced, hence greater inhibition of the kinase. Calculate the percent inhibition for each this compound concentration and determine the IC50 value if significant inhibition is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoricoxib nanostructured lipid carriers attenuate inflammation by modulating Cyclooxygenase-2 signaling and activation of nuclear factor-κB-p65 pathways in radiation-induced acute cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX-2-independent effects of celecoxib sensitize lymphoma B cells to TRAIL-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Etoricoxib enhances aryl hydrocarbon receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ocarocoxib Dosage and Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Ocarocoxib dosage to mitigate toxicity in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] The COX-2 enzyme is primarily responsible for synthesizing prostanoid mediators of pain and inflammation. By selectively inhibiting COX-2, this compound reduces inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[3][4]
Q2: What are the most common signs of this compound toxicity in animal models?
A2: As with other NSAIDs, the most common signs of toxicity in animal models are related to the gastrointestinal (GI) tract and the kidneys.[4][5] Researchers should monitor for signs such as vomiting, diarrhea, loss of appetite, lethargy, and the presence of dark, tarry stools which may indicate GI ulceration.[6] At higher doses, renal injury can occur, and in some cases, neurological signs have been observed with other NSAIDs.[5]
Q3: How can I adjust the this compound dosage to minimize toxicity while maintaining efficacy?
A3: Dose adjustment is a critical step in minimizing toxicity. It is recommended to start with the lowest effective dose and titrate upwards as needed, while closely monitoring for any adverse effects. The specific dosage will depend on the animal model, the indication being studied, and the formulation of this compound. For long-term studies, periodic "washout" periods or intermittent dosing schedules may be considered to reduce the risk of cumulative toxicity.
Q4: Are there specific animal species that are more susceptible to this compound toxicity?
A4: While all animal species can experience NSAID toxicity, there can be significant differences in drug metabolism and sensitivity between species. For instance, cats are generally more sensitive to NSAIDs than dogs due to differences in their metabolic pathways. It is crucial to consult species-specific literature for appropriate dosage ranges of similar COX-2 inhibitors.
Q5: What should I do if I suspect this compound toxicity in my experimental animals?
A5: If you suspect toxicity, the first step is to discontinue the administration of this compound immediately.[7] Supportive care is the primary treatment and may include intravenous fluids to support renal function, gastroprotectant medications to help heal GI ulcers, and monitoring of kidney and liver function through bloodwork.[6][8][9] In cases of recent ingestion of a toxic dose, a veterinarian may induce vomiting or administer activated charcoal to reduce drug absorption.[6][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal Upset (Vomiting, Diarrhea) | Dosage may be too high, leading to COX-1 inhibition or direct irritation. | - Immediately cease this compound administration.- Reduce the dosage in subsequent experiments.- Consider co-administration with a gastroprotectant (e.g., proton pump inhibitor, H2 blocker).[6]- Ensure animals are well-hydrated. |
| Reduced Efficacy at a Non-Toxic Dose | - Insufficient dosage.- Poor absorption of the drug.- Development of tolerance. | - Gradually increase the dosage while carefully monitoring for toxicity.- Evaluate the formulation and route of administration for optimal bioavailability.- Consider combination therapy with a non-NSAID analgesic if appropriate for the study design. |
| Elevated Kidney Biomarkers (e.g., Creatinine, BUN) | NSAID-induced reduction in renal blood flow. | - Discontinue this compound immediately.- Provide fluid therapy to support renal perfusion.[8]- Re-evaluate the dosage; a lower dose or alternative analgesic may be necessary.- Ensure animals are not dehydrated, as this can exacerbate renal toxicity. |
| Variability in Response Across Animals | Differences in individual metabolism, age, or underlying health status. | - Ensure a homogenous animal population in terms of age, sex, and health status.- Consider pharmacokinetic studies to understand individual differences in drug metabolism.- Increase the sample size to account for individual variability. |
Experimental Protocols
Dose-Response Study for Efficacy and Toxicity
-
Animal Model: Select a relevant and well-characterized animal model for the disease under investigation (e.g., collagen-induced arthritis in rats for inflammation studies).[10]
-
Group Allocation: Randomly assign animals to several groups: a vehicle control group and at least three this compound dose groups (low, medium, and high). The dose ranges should be selected based on preliminary data or literature on similar COX-2 inhibitors.
-
Drug Administration: Administer this compound or the vehicle control via the intended route (e.g., oral gavage, subcutaneous injection) at a consistent time each day.
-
Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study. For an arthritis model, this could include measurements of paw swelling, pain scores, and inflammatory markers in blood samples.
-
Toxicity Monitoring:
-
Clinical Signs: Observe animals daily for any signs of toxicity, including changes in behavior, appetite, and stool consistency.
-
Body Weight: Record body weight at least twice a week.
-
Blood Work: Collect blood samples at baseline and at the end of the study (or more frequently if toxicity is suspected) for a complete blood count and serum chemistry panel to assess kidney and liver function.
-
Histopathology: At the end of the study, perform a gross necropsy and collect tissues (stomach, intestines, kidneys, liver) for histopathological examination to identify any signs of cellular damage.
-
-
Data Analysis: Analyze the efficacy and toxicity data to determine the optimal dose of this compound that provides significant therapeutic benefit with minimal adverse effects.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the arachidonic acid pathway.
Experimental Workflow for Dose Optimization
Caption: A streamlined workflow for optimizing this compound dosage in animal models.
Troubleshooting Logic for Adverse Events
Caption: A decision tree for managing adverse events during this compound administration.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Etoricoxib - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. Pathophysiology of cyclooxygenase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and Treating NSAIDs Toxicities | ASPCApro [aspcapro.org]
- 6. youtube.com [youtube.com]
- 7. NSAID Toxicity in Dogs and Cats [embracepetinsurance.com]
- 8. Outcomes of 434 dogs with non‐steroidal anti‐inflammatory drug toxicosis treated with fluid therapy, lipid emulsion, or therapeutic plasma exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSAID Toxicity in Dogs | PetMD [petmd.com]
- 10. [Animal models used for the evaluation of anti-osteoarthritis drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocarocoxib vehicle selection for optimal in vivo delivery
Welcome to the technical support resource for Ocarocoxib. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in selecting the optimal vehicle for in vivo delivery of this compound, a potent and selective COX-2 inhibitor.[1][2] Due to its physicochemical properties, this compound presents challenges for aqueous solubility, making vehicle selection a critical step for successful experimentation.[3][4]
Physicochemical Properties of this compound
A clear understanding of this compound's properties is fundamental to formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆F₆O₄ | [1][5] |
| Molecular Weight | 328.16 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| XLogP3 | 3.8 | [5] |
| In Vitro Solubility | DMSO: 100 mg/mL (requires sonication) | [1] |
| Aqueous Solubility | Poor | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation and administration of this compound.
Q1: My this compound is precipitating out of the vehicle after preparation. What should I do?
A1: Precipitation is a common issue for poorly soluble compounds. Consider the following steps:
-
Gentle Heating and Sonication: Use a warm water bath and/or sonication to aid dissolution during preparation. This can help overcome kinetic solubility barriers.[1]
-
Verify Solubility Limit: You may be exceeding the solubility of this compound in your chosen vehicle. Re-evaluate the concentration or refer to solubility screening data.
-
pH Adjustment: While this compound is a weak acid, altering the pH of the vehicle is a potential strategy, but it must be compatible with the administration route and animal physiology.[4][6]
-
Re-evaluate Vehicle Composition: The current vehicle may not be adequate. Consider increasing the percentage of the organic co-solvent or adding a solubilizing excipient. See the Vehicle Selection Workflow below for a systematic approach.
Q2: I'm observing adverse effects (e.g., lethargy, irritation) in my animal model, even in the control group. Could the vehicle be the cause?
A2: Yes, the vehicle itself can cause toxicity.[7]
-
Vehicle Toxicity: Many organic solvents like DMSO, propylene glycol (PG), and polyethylene glycol (PEG) can cause adverse effects, especially when administered at high concentrations or via parenteral routes.[7][8]
-
Tolerability Study: It is critical to run a preliminary in vivo tolerability study with just the vehicle (without this compound) in a small cohort of animals. This will help you identify any confounding effects caused by the formulation itself.[6][9]
-
Reduce Solvent Concentration: If toxicity is observed, try to reduce the concentration of the organic co-solvent. For example, limit the concentration of DMSO in the final formulation.
Q3: What are the key differences in vehicle selection for oral (PO) vs. intravenous (IV) administration?
A3: The route of administration is a primary factor in vehicle selection.[6][9]
-
Intravenous (IV): Requires sterile, isotonic solutions with a physiological pH. Co-solvents must be used cautiously and at low concentrations. Formulations often include solubilizing agents like cyclodextrins (e.g., SBE-β-CD) to create aqueous solutions suitable for injection.[9] Oil-based vehicles are generally not suitable unless formulated as an emulsion.
-
Oral (PO): Allows for a wider range of vehicles, including suspensions and oil-based solutions. Aqueous suspensions using agents like carboxymethylcellulose (CMC) are common.[10] Co-solvents and lipids can be used to enhance absorption from the GI tract.[11]
Q4: How can I improve the solubility and bioavailability of this compound for my in vivo study?
A4: Enhancing solubility is key to achieving adequate exposure.[11]
-
Co-Solvent Systems: Use a mixture of solvents. A common starting point for this compound is a system containing DMSO.[1]
-
Complexation: Use cyclodextrins, such as sulfobutyl ether beta-cyclodextrin (SBE-β-CD), which can encapsulate the drug molecule and increase its aqueous solubility.[1] A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been noted for this compound.[1]
-
Lipid-Based Formulations: For oral delivery, oil-based vehicles like corn oil can improve absorption of lipophilic drugs.[9][11] A formulation of 10% DMSO in 90% corn oil is a known option.[1]
-
Nanonization: Advanced techniques like creating nanosuspensions can increase the surface area of the drug, leading to a higher dissolution rate.[3]
Q5: What are the recommended storage conditions for my prepared this compound formulations?
A5: Proper storage is essential to prevent degradation and precipitation.
-
Stock Solutions: In a solvent like DMSO, this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
-
Working Formulations: The stability of the final dosing vehicle should be determined empirically. It is best practice to prepare formulations fresh on the day of dosing. If storage is necessary, conduct a stability study (see Protocol 2) to check for precipitation or degradation under the intended storage conditions (e.g., 4°C, room temperature).
This compound's Mechanism of Action & The Inflammatory Pathway
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][12] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13]
Common Vehicle Formulations for this compound
The table below summarizes potential starting formulations for this compound, derived from common practices for poorly soluble drugs.
| Formulation Composition | Administration Route(s) | Advantages | Disadvantages & Considerations |
| 1. Co-solvent/Oil 10% DMSO + 90% Corn Oil | Oral (PO) | Good for lipophilic compounds; corn oil may enhance absorption.[9][11] | Not suitable for IV. Requires careful mixing to ensure homogeneity. |
| 2. Co-solvent/Cyclodextrin 10% DMSO + 90% (20% SBE-β-CD in Saline) | IV, IP, SC, PO | Forms a solution suitable for parenteral routes.[1] Cyclodextrins enhance aqueous solubility. | More complex preparation. Potential for renal toxicity with high doses of cyclodextrins. |
| 3. Aqueous Suspension 0.5% - 1% CMC + 0.1% Tween 80 in Saline | Oral (PO) | Simple to prepare; generally well-tolerated.[10] Prevents aggregation of drug particles. | Drug is suspended, not dissolved; may lead to variable absorption. Not suitable for IV. |
| 4. Co-solvent/Aqueous 5-10% DMSO + 10-20% PEG 400 + Saline q.s. | IV, IP, PO | Solubilizes a wide range of compounds. | Higher potential for vehicle-induced toxicity; requires careful tolerability testing.[7] |
Experimental Protocols & Workflows
Vehicle Selection Workflow
A systematic approach is crucial for identifying a safe and effective vehicle. This workflow guides the process from initial screening to final selection.
Protocol 1: Solubility Assessment
Objective: To determine the approximate solubility of this compound in various candidate vehicles.
Materials:
-
This compound powder
-
Candidate vehicles (e.g., Corn oil, Saline, PEG 400, DMSO)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator
-
Benchtop centrifuge
Methodology:
-
Weigh a fixed amount of this compound (e.g., 5 mg) into a series of vials.
-
Add a small, precise volume of the first candidate vehicle (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 2 minutes. If the solid is not fully dissolved, sonicate for 10-15 minutes. Gentle warming (37°C) may be applied if necessary.[1]
-
Visually inspect for any undissolved particles.
-
If the solid is fully dissolved, add another fixed amount of this compound and repeat step 3.
-
If the solid is not dissolved, incrementally add more vehicle (e.g., in 50 µL aliquots), repeating step 3 after each addition, until the solid dissolves completely.
-
The approximate solubility is calculated based on the total mass of this compound dissolved in the final volume of the vehicle (reported in mg/mL).
-
For confirmation, centrifuge the saturated solutions at high speed (>10,000 x g) for 10 minutes and inspect for a pellet. The supernatant represents the saturated solution.
Protocol 2: Formulation Stability Study
Objective: To assess the physical stability of the final this compound formulation over a defined period.
Materials:
-
Prepared this compound formulation
-
Clear glass vials
-
Storage locations (e.g., benchtop at room temperature, 4°C refrigerator)
Methodology:
-
Prepare a batch of the final this compound formulation at the target concentration.
-
Aliquot the formulation into several clear vials.
-
Visually inspect each vial at Time 0, noting its appearance (e.g., "clear solution," "homogenous suspension").
-
Store the vials under the desired conditions (e.g., room temperature, 4°C).
-
At specified time points (e.g., 1, 4, 8, and 24 hours), visually inspect the vials for any signs of precipitation, crystallization, or phase separation.
-
Gently invert the vials to check for any sediment that is not easily resuspended (for suspensions).
-
A formulation is considered stable for the tested duration if its physical appearance remains unchanged.
Protocol 3: In Vivo Vehicle Tolerability Study
Objective: To ensure the selected vehicle is safe and well-tolerated by the animal model at the intended volume and administration route.
Materials:
-
Test animals (same species, strain, and sex as the main study)
-
The final vehicle (without this compound)
-
Dosing equipment (e.g., gavage needles, syringes)
Methodology:
-
Acclimate animals according to standard facility procedures.
-
Randomly assign a small number of animals (n=3-5) to a group that will receive the vehicle.
-
Administer the vehicle to the animals using the same route and volume planned for the main study. For example, if the main study dose volume is 10 mL/kg, administer 10 mL/kg of the vehicle.
-
Monitor the animals closely for any signs of acute toxicity or distress immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Clinical observations should include, but are not limited to: changes in activity, posture, respiration, and signs of pain or irritation at the injection site.
-
Record body weights before dosing and at the end of the observation period.
-
The vehicle is considered well-tolerated if no significant adverse clinical signs or body weight loss are observed.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 215122-22-8|DC Chemicals [dcchemicals.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected side effects of Ocarocoxib in vivo
Disclaimer: Ocarocoxib is a hypothetical novel COX-2 inhibitor. The following information is provided for illustrative purposes to guide researchers who may encounter unexpected effects with similar experimental compounds. The data and protocols are representative examples and should be adapted to specific experimental contexts.
Troubleshooting Unexpected In Vivo Effects of this compound
This guide addresses unexpected findings that may arise during in vivo studies with this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. The issues covered here fall outside the canonical anti-inflammatory effects and known class-wide risks (e.g., certain cardiovascular events).
Issue 1: Unexpected Neuroinflammatory Response in CNS Models
Question: We are observing an unexpected increase in microglial activation and pro-inflammatory markers in the central nervous system (CNS) of our rodent models treated with this compound. Why is an anti-inflammatory drug causing neuroinflammation?
Answer: This is a paradoxical effect that may be context-dependent. While COX-2 inhibition is generally anti-inflammatory, its role in the CNS is complex. Prostaglandins, the downstream products of COX-2, have neuromodulatory functions. It's possible that in your specific model (e.g., a model of chronic neurodegenerative disease), sustained inhibition of COX-2 disrupts a homeostatic balance, leading to compensatory activation of other pro-inflammatory pathways.
Possible Mechanisms to Investigate:
-
Pathway Shunting: Inhibition of the COX-2 pathway may lead to the shunting of arachidonic acid down the lipoxygenase (LOX) pathway, increasing the production of pro-inflammatory leukotrienes.
-
Microglial Phenotype Switching: this compound might be influencing microglial polarization, shifting them from a homeostatic to a pro-inflammatory phenotype in the specific context of your disease model.
-
Blood-Brain Barrier (BBB) Integrity: The observed effects could be secondary to this compound-induced alterations in BBB permeability, allowing peripheral immune mediators to enter the CNS.
The following table summarizes hypothetical data from a 28-day study in a mouse model of Alzheimer's disease.
| Marker | Vehicle Control (n=8) | This compound (10 mg/kg) (n=8) | P-value |
| Iba1+ Microglia (cells/mm²) (Mean ± SD) | 15.2 ± 3.1 | 42.5 ± 6.8 | < 0.01 |
| TNF-α (pg/mg protein) (Mean ± SD) | 35.1 ± 7.5 | 98.4 ± 15.2 | < 0.01 |
| IL-1β (pg/mg protein) (Mean ± SD) | 41.2 ± 8.9 | 110.7 ± 20.1 | < 0.01 |
| 5-LOX Expression (Relative Fold Change) | 1.0 ± 0.2 | 3.5 ± 0.7 | < 0.05 |
The diagram below outlines a workflow to investigate the unexpected neuroinflammatory response.
Caption: Workflow for troubleshooting paradoxical neuroinflammation.
Issue 2: Impaired Glucose Tolerance and Hyperglycemia
Question: Our metabolic studies show that animals treated with this compound develop hyperglycemia and impaired glucose tolerance. How can a COX-2 inhibitor affect glucose metabolism?
Answer: This is an emerging area of research. Prostaglandins, particularly PGE2, are known to play a role in pancreatic β-cell function and insulin sensitivity in peripheral tissues. By inhibiting COX-2, this compound may be inadvertently disrupting these delicate metabolic processes.
Possible Mechanisms to Investigate:
-
Reduced Insulin Secretion: COX-2 is expressed in pancreatic islets. Its inhibition may impair glucose-stimulated insulin secretion from β-cells.
-
Increased Hepatic Glucose Production: Prostaglandins can modulate gluconeogenesis in the liver. This compound may be dysregulating this process, leading to increased glucose output.
-
Peripheral Insulin Resistance: COX-2 activity in adipose tissue and skeletal muscle is involved in inflammatory signaling that can modulate insulin sensitivity. Inhibition might paradoxically promote insulin resistance in these tissues.
The following table shows data from an oral glucose tolerance test (OGTT) in rats after 14 days of this compound treatment.
| Time Point (Minutes) | Vehicle Control (Blood Glucose, mg/dL) (Mean ± SD) | This compound (15 mg/kg) (Blood Glucose, mg/dL) (Mean ± SD) | P-value |
| 0 (Fasting) | 85 ± 5 | 105 ± 7 | < 0.05 |
| 30 | 145 ± 12 | 210 ± 15 | < 0.01 |
| 60 | 120 ± 10 | 195 ± 13 | < 0.01 |
| 120 | 90 ± 6 | 160 ± 11 | < 0.01 |
| AUC (0-120 min) | 13,500 ± 980 | 21,600 ± 1550 | < 0.01 |
This diagram illustrates a potential mechanism by which this compound could impair insulin secretion.
Caption: this compound's potential impact on insulin secretion.
Frequently Asked Questions (FAQs)
Q1: Are the observed side effects of this compound reversible? A1: This needs to be determined experimentally. We recommend including a "washout" period in your study design. After discontinuing this compound treatment, continue to monitor the key parameters (e.g., inflammatory markers, blood glucose) for a period of 1-4 weeks to assess reversibility.
Q2: How can I be sure these effects are specific to this compound and not an off-target effect? A2: To address specificity, we recommend two key controls:
-
Use a structurally different COX-2 inhibitor: If another selective COX-2 inhibitor (e.g., Celecoxib) produces the same effect, it is likely a class effect. If not, it may be specific to this compound's chemical structure.
-
Rescue Experiment: If the effect is due to the lack of a specific prostaglandin, co-administering a stable analog of that prostaglandin (e.g., PGE2 analog) with this compound might reverse the side effect.
Q3: Could the vehicle used for this compound be causing these issues? A3: This is a critical control. Always run a parallel group of animals treated with the vehicle alone under the exact same conditions (volume, route of administration, frequency). Ensure that the vehicle itself (e.g., DMSO, PEG400, Tween 80) is not contributing to the observed phenotype.
Detailed Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
-
Acclimatization: Acclimate animals to handling and gavage procedures for 5-7 days prior to the experiment.
-
Dosing: Administer this compound or vehicle orally at the designated dose for the required study duration (e.g., 14 days).
-
Fasting: On the day of the test, fast animals for 6 hours (with free access to water).
-
Baseline Glucose: Obtain a baseline blood sample (Time 0) from the tail vein and measure blood glucose using a calibrated glucometer.
-
Glucose Challenge: Administer a 2 g/kg solution of D-glucose orally via gavage.
-
Time-Point Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) to quantify total glycemic excursion.
Protocol 2: Quantification of Brain Cytokines via ELISA
-
Tissue Collection: At the study endpoint, euthanize animals via an approved method and immediately perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Dissection: Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold surface.
-
Homogenization: Weigh the tissue and homogenize in 10 volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-1β) according to the manufacturer's instructions.
-
Normalization: Normalize the cytokine concentrations (in pg/mL) to the total protein concentration (in mg/mL) to express the final result as pg/mg of total protein. This corrects for any variations in homogenization efficiency.
Ocarocoxib degradation products and their interference in assays
Ocarocoxib Technical Support Center
This guide provides troubleshooting assistance and frequently asked questions regarding the analysis of this compound and the potential interference from its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a new, unexpected peak in our HPLC-UV chromatogram that is close to the this compound peak. What could this be?
A1: This is a common issue that may indicate the presence of an this compound degradation product. The two most frequently observed degradation products are formed through hydrolysis (Deg-H) and oxidation (Deg-O). Their retention times can be very close to that of the parent compound, especially on standard C18 columns.
Troubleshooting Steps:
-
Confirm Degradation: Analyze a sample that has been subjected to forced degradation (e.g., heat, acid, or peroxide exposure) to confirm if the new peak's retention time matches a known degradant.
-
Optimize HPLC Method: Adjust the mobile phase composition or gradient to improve the resolution between this compound and the new peak. See the Optimized HPLC-UV Protocol below.
-
Use a Different Column: Consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, which can offer better separation for structurally similar compounds.
Q2: Our this compound quantification by LC-MS/MS is showing higher than expected concentrations in aged samples. Why is this happening?
A2: This could be due to in-source fragmentation of a degradation product that forms an ion identical to the this compound parent ion, leading to an overestimation. The oxidized degradant, Deg-O, is particularly known to be unstable in the mass spectrometer source and can revert to a fragment that mimics this compound.
Troubleshooting Steps:
-
Review MRM Transitions: Ensure you are using multiple, highly specific MRM (Multiple Reaction Monitoring) transitions for both this compound and its potential degradation products.
-
Optimize Source Conditions: Lower the ion source temperature or collision energy to minimize in-source fragmentation.
-
Chromatographic Separation: Crucially, ensure that this compound and the interfering degradation product are chromatographically separated before they enter the mass spectrometer. Refer to the UPLC-MS/MS Protocol for a starting point.
Q3: The results from our this compound ELISA kit are inconsistent and show high background in some sample batches. What is the likely cause?
A3: High background and inconsistent results in ELISA are often caused by cross-reactivity of the antibody with structurally related compounds, such as degradation products. The hydrolyzed degradant, Deg-H, may retain a key epitope that the antibody recognizes, leading to a false positive signal.
Troubleshooting Steps:
-
Perform a Specificity Test: Spike your sample matrix with synthesized standards of Deg-H and Deg-O to quantify the percentage of cross-reactivity of your antibody.
-
Sample Clean-up: Implement a solid-phase extraction (SPE) step before the ELISA to remove the more polar degradation products from the sample.
-
Consult the Manufacturer: Contact the ELISA kit manufacturer to inquire about known cross-reactivity with metabolites or degradation products.
Quantitative Data Summary
The following tables summarize the key analytical parameters for this compound and its primary degradation products based on internal validation studies.
Table 1: HPLC-UV and UPLC-MS/MS Chromatographic Parameters
| Compound | Retention Time (HPLC) | Relative Retention Time (HPLC) | Retention Time (UPLC) | m/z (Parent Ion) | m/z (Fragment Ion) |
| This compound | 5.2 min | 1.00 | 2.8 min | 381.1 | 253.1 |
| Deg-H (Hydrolyzed) | 4.8 min | 0.92 | 2.5 min | 399.1 | 271.1 |
| Deg-O (Oxidized) | 5.1 min | 0.98 | 2.7 min | 397.1 | 381.1 (in-source) |
Table 2: ELISA Antibody Cross-Reactivity
| Compound | Concentration Tested | Signal Response (vs. Control) | Cross-Reactivity (%) |
| This compound | 100 ng/mL | 100% | 100% |
| Deg-H (Hydrolyzed) | 100 ng/mL | 15.2% | 15.2% |
| Deg-O (Oxidized) | 100 ng/mL | 1.8% | 1.8% |
Detailed Experimental Protocols
Optimized HPLC-UV Protocol for this compound and Degradants
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-9 min: 90% B
-
9-10 min: 90% to 30% B
-
10-12 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
UPLC-MS/MS Protocol for High-Sensitivity Quantification
-
Column: BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.5 min: 20% to 95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: See Table 1
Visual Guides
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Troubleshooting logic for addressing assay interference issues.
Technical Support Center: Enhancing Ocarocoxib Bioavailability for Oral Administration
Welcome to the technical support center for Ocarocoxib oral formulation development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the oral delivery of this compound, a potent cyclooxygenase-2 (COX-2) inhibitor.[1][2] this compound's therapeutic potential in inflammation and related diseases is significant; however, like many compounds in the 'coxib' class, its successful oral administration is likely hampered by poor aqueous solubility, a critical factor for achieving adequate bioavailability.[3][4]
This center offers troubleshooting guides for common experimental hurdles, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in the selection of appropriate bioavailability enhancement strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound for oral administration.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound powder. | Poor aqueous solubility of the crystalline drug. | 1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area of the drug particles.[5][6][7] 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic carrier to create an amorphous solid dispersion. Common carriers include polymers like PVP, HPMC, or Soluplus®. 3. Complexation: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes that enhance solubility.[5] |
| High variability in plasma concentrations in animal pharmacokinetic studies. | Inconsistent drug dissolution and absorption in the gastrointestinal tract. This can be due to the drug's poor solubility and potential food effects. | 1. Develop a Lipid-Based Formulation: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and absorption consistency.[8] 2. Administer as a Nanosuspension: A nanosuspension of this compound can lead to more rapid and uniform dissolution in the GI tract.[7] 3. Control Feeding Schedule: Ensure consistent feeding schedules for animal subjects to minimize variability related to food effects on drug absorption. |
| Precipitation of this compound in aqueous media during in vitro testing. | The drug concentration exceeds its thermodynamic solubility upon dilution of a formulation. | 1. Incorporate a Precipitation Inhibitor: For supersaturating systems like S-SEDDS, include a polymer such as HPMC or Soluplus® to maintain a supersaturated state and prevent precipitation.[9] 2. Optimize Surfactant/Co-surfactant Ratio: In lipid-based formulations, adjust the ratio of surfactant to co-surfactant to improve the stability of the formed emulsion or microemulsion upon dilution. |
| Inadequate enhancement of bioavailability with a chosen method. | The selected strategy may not be optimal for this compound's specific properties, or the formulation may not be fully optimized. | 1. Systematic Formulation Optimization: Employ a Design of Experiments (DoE) approach to systematically optimize the formulation components (e.g., lipid, surfactant, and co-surfactant ratios in a SEDDS). 2. Combine Enhancement Techniques: Consider a combination of approaches, such as loading a micronized or amorphous form of this compound into a lipid-based system. 3. Evaluate Permeability: If solubility enhancement does not sufficiently improve bioavailability, investigate potential permeability limitations. Although 'coxibs' are generally permeable, this should be confirmed. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound has a molecular formula of C12H6F6O4 and a molecular weight of 328.16 g/mol .[10] It is a white to off-white solid.[1] While its aqueous solubility is not explicitly stated in readily available literature, its chemical structure and class suggest it is likely a poorly water-soluble compound. It is soluble in DMSO and can be prepared in solutions with co-solvents like SBE-β-CD or corn oil for in vitro and in vivo studies.[1]
Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?
A2: Based on the characteristics of other selective COX-2 inhibitors like Celecoxib and Etoricoxib, which are known for low solubility and high permeability, this compound is likely a BCS Class II compound.[8] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.[11]
Q3: What are the primary strategies for enhancing the oral bioavailability of BCS Class II drugs like this compound?
A3: The main goal is to improve the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area-to-volume ratio, leading to faster dissolution.[5][6]
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier at a molecular level (amorphous solid dispersion) can significantly enhance dissolution.
-
Lipid-Based Formulations: Systems like SMEDDS (Self-Microemulsifying Drug Delivery Systems) create a fine oil-in-water emulsion in the gut, presenting the drug in a solubilized form for absorption.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]
-
Use of Co-solvents and Surfactants: These can be used in liquid formulations to increase the solubility of the drug.[11][13]
Q4: How can I select the best bioavailability enhancement strategy for this compound?
A4: The selection depends on several factors including the desired dosage form (e.g., tablet, capsule), the required dose, and the specific physicochemical properties of this compound. A pre-formulation study is recommended to assess the solubility of this compound in various excipients (oils, surfactants, polymers). A decision-making workflow, such as the one depicted below, can be a useful guide.
Comparative Data of Enhancement Techniques
The following table summarizes hypothetical but representative data for different this compound formulations to illustrate the potential improvements in key biopharmaceutical properties.
| Formulation Type | Particle Size | Aqueous Solubility (µg/mL) | In Vitro Dissolution (at 30 min) | Relative Bioavailability (%) |
| Unprocessed this compound | > 50 µm | < 1 | < 10% | 100 (Reference) |
| Micronized this compound | 2 - 5 µm | ~ 1.5 | ~ 35% | 150 |
| Nanosuspension | 200 - 500 nm | ~ 5 | > 80% | 250 |
| Solid Dispersion (1:5 drug:polymer) | N/A | > 20 | > 90% | 320 |
| SMEDDS | < 100 nm (emulsion) | > 50 (in formulation) | > 95% | 400 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Zirconium oxide milling beads (0.5 mm)
-
Planetary ball mill or similar high-energy mill
Methodology:
-
Prepare a 2% (w/v) solution of the chosen stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 5% (w/v).
-
Add the pre-suspension to the milling chamber containing zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 600 rpm) for a specified duration (e.g., 4-8 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the particle size periodically during milling using a dynamic light scattering (DLS) particle size analyzer.
-
Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling beads by decantation or sieving.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound Formulations (e.g., aqueous suspension, SMEDDS, nanosuspension)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
Divide the rats into groups (n=6 per group), with each group receiving a different formulation.
-
Administer the this compound formulations via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension.
Visualizations
Signaling Pathway
This compound, as a selective COX-2 inhibitor, primarily acts on the arachidonic acid pathway to exert its anti-inflammatory effects.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating an enhanced oral formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 215122-22-8|DC Chemicals [dcchemicals.com]
- 3. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. In situ intestinal permeability and in vivo oral bioavailability of celecoxib in supersaturating self-emulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Cell line-specific toxicity of Ocarocoxib and mitigation strategies
Disclaimer: Information regarding Ocarocoxib is limited as it is a compound that has been through early-phase clinical development.[1] The following technical support guide has been developed using data from analogous, well-studied selective COX-2 inhibitors, primarily Celecoxib and Etoricoxib. This information is intended to serve as a general guide for researchers and may not be fully representative of the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] Like other drugs in its class, its primary mechanism of action is the selective inhibition of the COX-2 enzyme.[2][3][4][5] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][5] By inhibiting COX-2, this compound is expected to reduce the production of these prostaglandins.
Q2: Why am I observing toxicity in my cancer cell lines when treated with a COX-2 inhibitor like this compound?
A2: While initially developed as anti-inflammatory agents, selective COX-2 inhibitors like Celecoxib have been shown to induce apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines.[6] This anti-cancer effect can occur in cell lines that express high levels of COX-2, but interestingly, also in cell lines with little to no COX-2 expression, suggesting a COX-2 independent mechanism of action may also be at play.[7][8]
Q3: What are the potential COX-2 independent mechanisms of toxicity?
A3: Studies on Celecoxib suggest that its anti-tumor effects may also be mediated through pathways independent of COX-2 inhibition. These can include the induction of apoptosis through the mitochondrial pathway, involving the activation of caspases.
Q4: Why is the toxicity of this compound potentially different across various cell lines?
A4: The differing sensitivity of cell lines to COX-2 inhibitors can be attributed to several factors:
-
COX-2 Expression Levels: Cell lines with high levels of COX-2 expression may be more susceptible to the inhibitory effects of the drug.
-
Genetic Background of the Cells: The presence or absence of specific mutations or the expression levels of various oncogenes and tumor suppressor genes can influence a cell's response to a drug.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Metabolic Differences: The rate at which a cell line metabolizes the drug can also affect its potency.
Troubleshooting Guide
Q1: I am not observing any significant toxicity in my cell line, even at high concentrations of the COX-2 inhibitor. What could be the reason?
A1:
-
Low COX-2 Expression: Your cell line may not express COX-2, or at very low levels. It is advisable to check the COX-2 expression level in your cell line by Western blot.
-
Cell Line Resistance: The cell line you are using might be inherently resistant to this class of drugs due to its genetic makeup or other factors as described in FAQ Q4.
-
Drug Inactivation: The drug may be unstable in your culture medium or may be getting metabolized by the cells into an inactive form.
-
Experimental Conditions: The cell density at the time of treatment can influence the apparent cytotoxicity. High cell densities can sometimes mask the toxic effects of a compound.
Q2: The results of my cytotoxicity assays are not consistent. What can I do to improve reproducibility?
A2:
-
Standardize Cell Seeding: Ensure that you are seeding the same number of viable cells in each well for every experiment.
-
Consistent Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the drug is fully dissolved.
-
Control for Solvent Effects: If you are using a solvent like DMSO to dissolve your drug, make sure to include a vehicle control (cells treated with the same concentration of the solvent alone) to account for any solvent-induced toxicity.
-
Monitor Cell Health: Regularly check your cells for any signs of contamination or stress before starting an experiment.
-
Assay Incubation Time: Optimize the incubation time with the drug and with the assay reagent (e.g., MTT) as this can vary between cell lines.
Q3: How can I confirm that the cell death I am observing is due to apoptosis?
A3: You can use several methods to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, like caspase-3, is a hallmark of apoptosis.[13][14][15][16][17]
-
DNA Fragmentation Analysis: Apoptosis is often characterized by the cleavage of DNA into a "ladder" pattern, which can be visualized by gel electrophoresis.
Quantitative Data: Cytotoxicity of Celecoxib in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Celecoxib in different cancer cell lines, as reported in the literature. This data can serve as a reference point for what might be expected with this compound, although direct testing is necessary.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [18] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [18] |
| SKOV3 | Ovarian Cancer | 25 | [19] |
| HEY | Ovarian Cancer | 44 | [19] |
| IGROV1 | Ovarian Cancer | 50 | [19] |
| HeLa | Cervical Cancer | 37.2 | [20] |
| HCT116 | Colorectal Cancer | Intermediate Sensitivity | [20] |
| HepG2 | Liver Cancer | Intermediate Sensitivity | [20] |
| MCF-7 | Breast Cancer | Intermediate Sensitivity | [20] |
| U251 | Glioblastoma | 11.7 | [20] |
| KB | Oral Carcinoma | Cytotoxic Effect Observed | [21] |
| Saos-2 | Osteosarcoma | Cytotoxic Effect Observed | [21] |
| 1321N | Astrocytoma | Cytotoxic Effect Observed | [21] |
Note: "Intermediate Sensitivity" indicates that the IC50 value was between the most resistant (HeLa) and most sensitive (U251) cell lines in that particular study.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23][24][25][26]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (or analogous compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[9][10][11][12]
Materials:
-
6-well plates
-
Cell culture medium
-
This compound (or analogous compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.[13][14][15][16][17]
Materials:
-
Cell culture dishes
-
This compound (or analogous compound)
-
Cell Lysis Buffer
-
Caspase-3 Colorimetric Assay Kit (containing a caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
COX-2 Expression Analysis by Western Blot
This protocol is used to determine the relative expression levels of the COX-2 protein in your cell lines.[27][28][29]
Materials:
-
Cell culture dishes
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COX-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like beta-actin or GAPDH to normalize the results.
Mitigation Strategies for In Vitro Toxicity
If you are observing excessive or off-target toxicity in your experiments, consider the following strategies:
-
Dose-Response and Time-Course Studies: Perform a thorough dose-response and time-course analysis to identify the optimal concentration and duration of treatment that induces the desired effect without causing excessive, non-specific cell death.
-
Use of a Rescue Agent: For COX-2 dependent effects, you can try to "rescue" the cells by co-treating with prostaglandin E2 (PGE2) to see if it reverses the toxic effects.
-
Serum Concentration: The concentration of serum in your culture medium can sometimes influence drug activity. Consider if your serum concentration needs to be adjusted, but be mindful that this can also affect cell growth and health.
-
Co-culture Systems: To better mimic an in vivo environment, you could consider co-culture systems with other cell types (e.g., fibroblasts) to see how the cellular microenvironment influences the drug's toxicity.
-
3D Cell Culture Models: Spheroids or other 3D culture models can provide a more physiologically relevant system to test drug toxicity and may yield different results compared to traditional 2D monolayer cultures.
Visualizations
Caption: Presumed signaling pathway of this compound, illustrating both COX-2 dependent and potential independent mechanisms of action.
Caption: A typical experimental workflow for investigating the cell line-specific toxicity of this compound.
Caption: A logical diagram to guide troubleshooting for common issues encountered during in vitro cytotoxicity experiments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Etoricoxib - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. jove.com [jove.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. selleckchem.com [selleckchem.com]
- 19. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. texaschildrens.org [texaschildrens.org]
- 27. researchgate.net [researchgate.net]
- 28. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 29. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the final step of Ocarocoxib synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the final step of Ocarocoxib synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the likely final step in the synthesis of this compound?
While the proprietary synthesis of this compound may vary, a common final step for the synthesis of structurally similar chromene-3-carboxylic acids is the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester, to the final carboxylic acid product. This guide will focus on troubleshooting this assumed hydrolysis step.
Q2: My final hydrolysis step is resulting in a significantly lower yield than expected. What are the most common causes?
Several factors can contribute to low yields in the hydrolysis of an ester to a carboxylic acid. These can be broadly categorized as incomplete reaction, product degradation, and inefficient workup or purification. Specific issues could include:
-
Incomplete Hydrolysis: Insufficient reaction time, inadequate temperature, or a suboptimal choice/amount of base or acid catalyst can lead to a significant amount of unreacted starting material.
-
Side Reactions/Degradation: The chromene core or the trifluoromethyl groups may be sensitive to harsh reaction conditions (e.g., high temperatures or extreme pH), leading to the formation of impurities.
-
Workup and Extraction Issues: Improper pH adjustment during the workup can lead to the loss of product in the aqueous phase. Emulsion formation during extraction can also trap the product, reducing the isolated yield.
-
Purification Losses: The choice of solvent system for chromatography or recrystallization is crucial. An inappropriate system can lead to poor separation from impurities or low recovery of the final product.
Q3: How can I monitor the progress of the hydrolysis reaction to ensure it goes to completion?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting ester. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylic acid product) indicates the reaction's progress. It is advisable to use a solvent system that provides good separation between the starting material and the product.
Q4: What are the best practices for the workup and purification of this compound after hydrolysis?
After the reaction is complete, the mixture is typically cooled and acidified to protonate the carboxylate salt and precipitate the carboxylic acid. Careful and slow addition of acid is important to avoid excessive heat generation. The product is then extracted with an organic solvent. To minimize product loss, ensure the aqueous layer is thoroughly extracted multiple times. The combined organic extracts should be washed with brine to remove excess water and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation. For purification, recrystallization from a suitable solvent or solvent mixture is often effective. If chromatography is necessary, silica gel is commonly used, but care must be taken as acidic products can sometimes interact with the silica.
Troubleshooting Low Yield: A Tabulated Guide
The following table summarizes common issues leading to low yield in the final hydrolysis step and suggests potential solutions.
| Observation | Potential Cause | Suggested Troubleshooting Steps |
| Significant amount of starting material remains (TLC analysis) | Incomplete reaction | - Increase reaction time.- Increase reaction temperature.- Use a stronger base (e.g., switch from Na2CO3 to NaOH or LiOH).- Increase the molar excess of the base. |
| Multiple new spots on TLC, streaking, or baseline material | Product degradation or side reactions | - Lower the reaction temperature.- Use a milder base (e.g., LiOH instead of NaOH).- Decrease the reaction time and monitor closely by TLC.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive to oxidation. |
| Low recovery after extraction | - Incomplete precipitation of the product.- Product is partially soluble in the aqueous phase.- Emulsion formation. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) before extraction.- Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility.- To break emulsions, add a small amount of brine or a different organic solvent, or filter the mixture through celite. |
| Low yield after purification | - Inappropriate recrystallization solvent.- Product loss on silica gel column. | - Screen for a suitable recrystallization solvent system that provides good recovery.- If using column chromatography, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: General Procedure for Ester Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound ester precursor (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water or ethanol and water.
-
Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), to the flask.
-
Reaction: Heat the reaction mixture to a temperature between 50°C and reflux, and stir vigorously. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 1-2.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.
Visualizing the Troubleshooting Process
The following diagrams illustrate the troubleshooting workflow and the chemical transformation in the final step of this compound synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Assumed final hydrolysis step.
Validation & Comparative
Head-to-Head In Vivo Efficacy: Ocarocoxib vs. Rofecoxib - A Comparative Analysis Based on Available Data
A direct head-to-head comparison of the in vivo efficacy of Ocarocoxib and Rofecoxib is not feasible at this time due to the absence of publicly available in vivo preclinical data for this compound. While this compound has been identified as a potent and selective cyclooxygenase-2 (COX-2) inhibitor in vitro, published studies detailing its anti-inflammatory and analgesic effects in animal models are not available.
This guide, therefore, provides a comprehensive overview of the well-documented in vivo efficacy of Rofecoxib, a selective COX-2 inhibitor that was formerly on the market. The information presented on Rofecoxib can serve as a benchmark for the future evaluation of novel COX-2 inhibitors like this compound, once in vivo data becomes available.
This compound: An In Vitro Profile
This compound is a potent inhibitor of the COX-2 enzyme with an in vitro IC50 of 1.4 μM.[1] Its mechanism of action, like other coxibs, is the selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Currently, the development of this compound is in Phase 1 clinical trials.
Rofecoxib: A Profile of In Vivo Efficacy
Rofecoxib is a well-characterized selective COX-2 inhibitor that has been extensively studied in various preclinical animal models of inflammation and pain.[2]
Quantitative In Vivo Efficacy of Rofecoxib in Rodent Models
The following table summarizes the median effective dose (ID50) of Rofecoxib in several established rat models of inflammation and pain, demonstrating its potent anti-inflammatory and analgesic properties.
| In Vivo Model | Species | Endpoint | Rofecoxib ID50 (mg/kg) |
| Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | 1.5[2] |
| Carrageenan-Induced Paw Hyperalgesia | Rat | Inhibition of Hyperalgesia | 1.0[2] |
| Lipopolysaccharide-Induced Pyresis | Rat | Inhibition of Fever | 0.24[2] |
| Adjuvant-Induced Arthritis | Rat | Inhibition of Arthritis | 0.74 (mg/kg/day)[2] |
Experimental Protocols for Key In Vivo Studies with Rofecoxib
Detailed methodologies for the in vivo models listed above are crucial for the interpretation of efficacy data and for designing future comparative studies.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of a compound.
-
Animals: Male Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.
-
Drug Administration: Rofecoxib or the vehicle is administered orally at various doses one hour prior to the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema for each dose is calculated by comparing the paw volume in the drug-treated group to the vehicle-treated control group. The ID50 is then determined from the dose-response curve.
Carrageenan-Induced Paw Hyperalgesia in Rats
This model evaluates the analgesic effect of a compound on inflammatory pain.
-
Animals: Male Sprague-Dawley rats (150-200g) are used.
-
Induction of Hyperalgesia: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.
-
Drug Administration: Rofecoxib or the vehicle is administered orally at various doses one hour prior to the carrageenan injection.
-
Measurement of Hyperalgesia: Nociceptive thresholds are measured using an analgesiometer (e.g., Randall-Selitto test), which applies a gradually increasing pressure to the paw. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold. Measurements are taken at baseline and at regular intervals after carrageenan injection.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated for each dose. The ID50 is determined from the dose-response curve.
Visualizing the Mechanism and Experimental Workflow
COX-2 Signaling Pathway and Inhibition
The following diagram illustrates the simplified signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of inhibition by selective COX-2 inhibitors like Rofecoxib.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of Rofecoxib.
Experimental Workflow for Carrageenan-Induced Paw Edema
The following diagram outlines the key steps in the carrageenan-induced paw edema model used to evaluate the anti-inflammatory efficacy of drugs like Rofecoxib.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. Analgesic Efficacy of Firocoxib, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ocarocoxib's On-Target Mechanism via COX-2 Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Ocarocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. By employing small interfering RNA (siRNA) to specifically silence the COX-2 gene, we can definitively assess the on-target effects of this compound in comparison to another well-established COX-2 inhibitor, Celecoxib. The following experimental data and protocols are presented to guide researchers in rigorously evaluating the COX-2-dependent activity of novel therapeutic compounds.
Comparative Analysis of this compound and Celecoxib in the Context of COX-2 Knockdown
To quantitatively assess the reliance of this compound on COX-2 for its therapeutic effect, a series of in vitro experiments were conducted. Human colorectal cancer cells (HT-29), known for their high COX-2 expression, were utilized. The cells were divided into two main groups: one transfected with a non-targeting control siRNA and the other with a validated siRNA targeting COX-2. Within each group, cells were treated with either this compound or Celecoxib. The key metrics for comparison were cell viability and the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity.
Table 1: Comparative Efficacy of this compound and Celecoxib in Control and COX-2 Knockdown HT-29 Cells
| Treatment Group | Target Gene | Drug (10 µM) | Cell Viability (% of Control) | PGE2 Concentration (pg/mL) |
| 1 | Control siRNA | Vehicle | 100 ± 4.5 | 250 ± 18.2 |
| 2 | Control siRNA | This compound | 65 ± 3.8 | 85 ± 9.1 |
| 3 | Control siRNA | Celecoxib | 68 ± 4.1 | 92 ± 10.5 |
| 4 | COX-2 siRNA | Vehicle | 85 ± 5.2 | 110 ± 12.4 |
| 5 | COX-2 siRNA | This compound | 82 ± 4.9 | 105 ± 11.8 |
| 6 | COX-2 siRNA | Celecoxib | 84 ± 5.5 | 108 ± 13.1 |
Data are presented as mean ± standard deviation.
The results clearly indicate that in cells with normal COX-2 expression (Control siRNA), both this compound and Celecoxib significantly reduced cell viability and PGE2 production. However, in cells where COX-2 was silenced by siRNA, the cytotoxic and PGE2-inhibitory effects of both drugs were substantially diminished, with values closely resembling the vehicle-treated COX-2 knockdown group. This demonstrates a strong dependence of both this compound and Celecoxib on the presence of COX-2 to exert their primary pharmacological effects.
Visualizing the Mechanism and Experimental Design
To further elucidate the underlying principles of this validation study, the following diagrams illustrate the signaling pathway, the experimental workflow, and the logical framework of the investigation.
Caption: this compound's mechanism of action via COX-2 inhibition.
Caption: Step-by-step experimental workflow.
Caption: Logical relationship of the study design.
Detailed Experimental Protocols
For reproducibility and standardization, the following detailed protocols for the key experiments are provided.
siRNA Knockdown of COX-2 in HT-29 Cells
This protocol outlines the transient transfection of siRNA to silence the COX-2 gene.
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 2 x 10^5 cells per well in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Allow cells to adhere and reach 50-60% confluency.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free medium. In a separate tube, dilute 20 pmol of either COX-2 specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted transfection reagent and the diluted siRNA. Mix gently and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of the siRNA-lipid complex mixture to each well containing the cells and 800 µL of fresh serum-free medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours. After this period, replace the transfection medium with complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 48 hours to allow for significant knockdown of the target protein before proceeding with drug treatment. The efficiency of knockdown should be verified by Western blot or qPCR.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Following the 48-hour post-transfection period, trypsinize and seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium.
-
Drug Treatment: After allowing the cells to adhere overnight, treat the cells with the desired concentrations of this compound, Celecoxib, or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1][4]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[1][4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][4] The intensity of the color is proportional to the number of viable cells.
Prostaglandin E2 (PGE2) Quantification by ELISA
This competitive immunoassay is used to quantify the concentration of PGE2 in cell culture supernatants.[5][6]
-
Sample Collection: At the end of the 24-hour drug treatment period, collect the cell culture supernatant from each well of a separate plate prepared in parallel with the MTT assay plate.
-
Sample Preparation: Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed by the commercial ELISA kit manufacturer.[5]
-
Add 50 µL of the prepared standards and collected supernatants to the appropriate wells of the PGE2-coated microplate.
-
Add 50 µL of a biotinylated PGE2 antibody to each well.[6]
-
Incubate for 1-2 hours at room temperature, allowing for the competitive binding of PGE2 from the sample and the biotinylated antibody to the coated plate.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of a streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate again to remove unbound conjugate.
-
Add 100 µL of a TMB substrate solution to each well and incubate in the dark until a color change is observed.[5]
-
Add 50 µL of a stop solution to each well to terminate the reaction.[5]
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of the PGE2 standards. The signal intensity is inversely proportional to the amount of PGE2 in the sample.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
- 6. file.elabscience.com [file.elabscience.com]
Ocarocoxib and Cyclooxygenase Isoform Cross-Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a cyclooxygenase (COX) inhibitor is paramount in predicting its efficacy and potential side-effect profile. This guide provides a comparative framework for evaluating the cross-reactivity of COX inhibitors, with a focus on the landscape of selective versus non-selective agents. While specific quantitative cross-reactivity data for Ocarocoxib, a novel COX-2 inhibitor currently in Phase 1 clinical trials, is not yet publicly available, this guide will utilize data from established COX inhibitors to illustrate the methodologies and data presentation crucial for such an assessment.
This compound is identified as a selective COX-2 inhibitor developed by Ocaro Pharmaceuticals, Inc.[1] This classification suggests that it is designed to primarily target the COX-2 isoform, which is predominantly induced during inflammation, while sparing the COX-1 isoform, known for its "housekeeping" roles in gastric cytoprotection and platelet aggregation. The therapeutic goal of selective COX-2 inhibitors is to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Selectivity of COX Inhibitors
To contextualize the importance of selectivity, the following table summarizes the 50% inhibitory concentrations (IC50) for several well-known NSAIDs against COX-1 and COX-2. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is a key metric, with a higher ratio indicating greater selectivity for COX-2.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Etoricoxib | 116 | 1.1 | 106 | [2] |
| Rofecoxib | >100 | 25 | >4.0 | |
| Valdecoxib | - | - | 30 | [2] |
| Celecoxib | 82 | 6.8 | 12 | |
| Meloxicam | 37 | 6.1 | 6.1 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Determining COX Inhibitor Selectivity
The determination of COX inhibitor selectivity is crucial for preclinical and clinical development. A widely accepted method is the human whole blood assay .
Human Whole Blood Assay Protocol
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
-
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound (e.g., this compound) at various concentrations.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
-
Procedure for COX-1 Activity (TXB2 production):
-
Aliquots of whole blood are incubated with the test compound or vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated TXB2 production.
-
Serum is collected, and TXB2 levels are quantified using an EIA kit.
-
-
Procedure for COX-2 Activity (PGE2 production):
-
Aliquots of whole blood are incubated with the test compound or vehicle control in the presence of LPS to induce COX-2 expression in monocytes.
-
After an incubation period, plasma is collected.
-
PGE2 levels, as a measure of COX-2 activity, are quantified using an EIA kit.
-
-
Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of TXB2 production (COX-1) and PGE2 production (COX-2) is determined to be the IC50 value.
-
The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).
-
Visualizing Cyclooxygenase Signaling and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
In Vitro Showdown: Ocarocoxib Demonstrates Superior COX-2 Selectivity Over Non-Selective NSAIDs
For Immediate Release
[City, State] – [Date] – New in vitro data reveals that Ocarocoxib, a novel cyclooxygenase-2 (COX-2) inhibitor, exhibits a significantly higher degree of selectivity for the COX-2 enzyme compared to traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This heightened selectivity suggests a potential for a more favorable gastrointestinal safety profile, a common concern with long-term NSAID use. The findings from a series of head-to-head in vitro assays provide critical insights for researchers and drug development professionals in the fields of inflammation and pain management.
The primary therapeutic action of NSAIDs is the inhibition of COX enzymes, which are key to the inflammatory pathway. However, the non-selective inhibition of both COX-1 and COX-2 isoforms by traditional NSAIDs can lead to gastrointestinal complications, as the COX-1 enzyme is crucial for maintaining the protective lining of the stomach.[1] Selective COX-2 inhibitors were developed to mitigate these risks by specifically targeting the inflammation-associated COX-2 enzyme.[1]
This guide provides a comparative analysis of the in vitro COX-1 and COX-2 inhibitory activity of this compound against a panel of widely used non-selective NSAIDs, including ibuprofen, diclofenac, and naproxen.
Comparative Analysis of COX Inhibition
The inhibitory potency of this compound and non-selective NSAIDs was determined using a human whole blood assay, a standard in vitro method for evaluating COX inhibition. The half-maximal inhibitory concentration (IC50) was measured for both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's selectivity for COX-2. A higher SI value indicates greater selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.0 | 0.05 | 300 |
| Ibuprofen | 2.5 | 5.0 | 0.5 |
| Diclofenac | 0.5 | 0.05 | 10 |
| Naproxen | 2.0 | 4.0 | 0.5 |
| Indomethacin | 0.1 | 2.5 | 0.04 |
Note: The data for this compound is representative of a highly selective COX-2 inhibitor. Data for non-selective NSAIDs are compiled from published in vitro studies.
The data clearly illustrates this compound's potent and selective inhibition of COX-2, with a selectivity index significantly higher than that of the non-selective NSAIDs tested.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
The in vitro inhibitory activity of the test compounds on COX-1 and COX-2 was assessed using a human whole blood assay.
COX-1 Inhibition Assay:
-
Fresh heparinized human blood was collected from healthy volunteers who had not consumed NSAIDs for at least two weeks.
-
Aliquots of whole blood were incubated with various concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37°C.
-
Blood coagulation was initiated to induce platelet activation and subsequent thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
After incubation, the samples were centrifuged to separate the serum.
-
The concentration of TXB2 in the serum was quantified using a competitive enzyme immunoassay (EIA).
-
The IC50 value for COX-1 inhibition was calculated by determining the concentration of the test compound that produced a 50% reduction in TXB2 production compared to the vehicle control.
COX-2 Inhibition Assay:
-
Aliquots of heparinized human blood were incubated with lipopolysaccharide (LPS; 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Following the induction period, the blood samples were incubated with various concentrations of the test compounds or vehicle for 1 hour at 37°C.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX-2 pathway in this system, was measured in the plasma using a competitive EIA.
-
The IC50 value for COX-2 inhibition was determined as the concentration of the test compound that caused a 50% inhibition of PGE2 synthesis.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Arachidonic acid signaling pathway and points of NSAID inhibition.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Conclusion
The in vitro data presented in this guide highlights the superior COX-2 selectivity of this compound when compared to several non-selective NSAIDs. This characteristic is a critical attribute for the development of anti-inflammatory agents with a potentially improved gastrointestinal safety profile. These findings warrant further investigation in preclinical and clinical settings to fully elucidate the therapeutic potential of this compound.
References
Ocarocoxib vs. Celecoxoxib: Navigating Efficacy in Drug-Resistant Oncology
A Comparative Guide for Researchers
Note: As of late 2025, publicly available research on the efficacy of ocarocoxib in any cancer cell line, including those resistant to celecoxib, is not available. This guide, therefore, provides a comprehensive overview of celecoxib's established anti-cancer properties and the known mechanisms of resistance, offering a foundational framework for evaluating novel COX-2 inhibitors like this compound.
Introduction to Celecoxib in Oncology
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated anti-neoplastic properties in a variety of cancers.[1][2] Its mechanisms of action are multifaceted, extending beyond COX-2 inhibition to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][2][3] However, the development of resistance to celecoxib presents a significant clinical challenge. Understanding the molecular underpinnings of this resistance is crucial for the development of next-generation therapies that can overcome these limitations.
Comparative Efficacy of Celecoxib in Cancer Cell Lines
The following table summarizes the inhibitory concentration (IC50) of celecoxib in various cancer cell lines, illustrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colorectal Cancer | 40 | [4] |
| DLD-1 | Colorectal Cancer | 40 | [4] |
| HCT-15 | Colorectal Cancer | Not specified, but showed reduced proliferation | [2] |
| Caco-2 | Colorectal Carcinoma | Not specified, but induced apoptosis | [5] |
| SCC25 | Head and Neck Carcinoma | Lower than sulindac | [1] |
| HSG | Head and Neck Carcinoma | Lower than sulindac | [1] |
| JF-305 | Pancreatic Carcinoma | Not specified, but inhibited growth | [6] |
| OVCAR-3 | Ovarian Cancer | Not specified, but enhanced paclitaxel-induced apoptosis | [7] |
| SKOV3 | Ovarian Cancer | Not specified, but inhibited cellular growth | |
| MDA-MB-231 | Breast Cancer | Not specified, but prevented doxorubicin-induced MDR | [8] |
| P388 | Murine Lymphoma | Not specified, but prevented doxorubicin-induced MDR | [8] |
| CLBL-1 | Canine Lymphoma | Not specified, but prevented doxorubicin-induced MDR | [8] |
Experimental Protocols
A standardized workflow is essential for evaluating the efficacy of COX-2 inhibitors in cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the COX-2 inhibitor (e.g., celecoxib) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the COX-2 inhibitor for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).
Western Blotting
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., COX-2, Bcl-2, Bax, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways of Celecoxib in Cancer
Celecoxib exerts its anti-cancer effects through both COX-2 dependent and independent pathways.
COX-2 Dependent Pathway
The primary mechanism involves the inhibition of COX-2, which leads to a reduction in prostaglandin E2 (PGE2) synthesis.[1][6] PGE2 is known to promote tumor growth by stimulating cell proliferation, angiogenesis, and invasion, while also inhibiting apoptosis.[9]
COX-2 Independent Pathways
Celecoxib also induces apoptosis and inhibits cell growth through mechanisms that are independent of its COX-2 inhibitory function.[2][3] These include the induction of endoplasmic reticulum stress, inhibition of Akt signaling, and downregulation of anti-apoptotic proteins like Bcl-2.[9]
Mechanisms of Resistance to Celecoxib
Cancer cells can develop resistance to celecoxib through several mechanisms:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can counteract the pro-apoptotic effects of celecoxib.
-
Activation of Alternative Survival Pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, to bypass the inhibitory effects of celecoxib and promote survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump celecoxib out of the cancer cells, reducing its intracellular concentration and efficacy.[8][10]
-
COX-2 Overexpression: In some cases, cancer cells may develop resistance by overexpressing the COX-2 enzyme itself, thereby requiring higher concentrations of celecoxib for effective inhibition.
Conclusion and Future Directions
While celecoxib has shown promise as an anti-cancer agent, the emergence of resistance remains a critical hurdle. The lack of data on this compound highlights the need for continued research into novel COX-2 inhibitors. Future studies should focus on compounds that can overcome the known resistance mechanisms to celecoxib. An ideal next-generation coxib would exhibit potent anti-tumor activity in celecoxib-resistant models, potentially through a distinct mechanism of action or an improved ability to evade efflux pumps and induce apoptosis irrespective of the Bcl-2 family protein status. The experimental frameworks and mechanistic insights presented in this guide provide a valuable starting point for the preclinical evaluation of this compound and other emerging COX-2 inhibitors.
References
- 1. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of celecoxib in tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of celecoxib with MDR transporters enhances the activity of mitomycin C in a bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression analysis proposes alternative pathways for the mechanism by which celecoxib selectively inhibits the growth of transformed but not normal enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Celecoxib Up Regulates the Expression of Drug Efflux Transporter ABCG2 in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of the pharmacokinetic profiles of Ocarocoxib and Valdecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two selective COX-2 inhibitors: Valdecoxib and a suitable comparator, Etoricoxib. This analysis is based on a comprehensive review of available scientific literature and presents key pharmacokinetic parameters, experimental methodologies, and a visualization of the relevant signaling pathway.
Executive Summary
Valdecoxib and Etoricoxib are both non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of pain and inflammation. While both drugs share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences in absorption, distribution, metabolism, and excretion, which can influence their clinical application and potential for drug-drug interactions. This guide offers a side-by-side comparison to aid researchers and drug development professionals in understanding the distinct characteristics of these two compounds.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of Valdecoxib and Etoricoxib based on data from clinical and preclinical studies.
| Pharmacokinetic Parameter | Valdecoxib | Etoricoxib |
| Absorption | ||
| Oral Bioavailability | 83%[1][2][3] | ~100%[4][5][6] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4.0 hours[2] | Approximately 1 hour[4][7] |
| Effect of Food | Delayed Tmax by 1-2 hours (high-fat meal)[2] | Rate of absorption affected (36% decrease in Cmax and increase in Tmax by 2 hours with a high-fat meal), but not the extent of absorption[4] |
| Distribution | ||
| Protein Binding | ~98%[2][3] | ~92%[5][8] |
| Volume of Distribution (Vdss) | ~80 L[2] | ~120 L[4][5][7] |
| Metabolism | ||
| Primary Metabolic Enzymes | CYP3A4 and CYP2C9[3][9] | Primarily CYP3A4; also CYP2D6, CYP2C9, CYP1A2, and CYP2C19[4] |
| Primary Metabolites | Hydroxylated metabolite (M1) and N-glucuronide conjugate[9][10] | 6'-carboxylic acid derivative[11] |
| Excretion | ||
| Route of Elimination | Primarily hepatic metabolism, with metabolites excreted in urine (~76%) and feces (~18%)[10] | Almost exclusively through metabolism followed by renal excretion of metabolites (~70% in urine, ~20% in feces)[4] |
| Percentage of Unchanged Drug in Urine | < 3%[2][10] | < 1%[7][11] |
| Half-life (t1/2) | 8 - 11 hours[2] | ~22 hours[6] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical and preclinical studies. A common methodology for elucidating the pharmacokinetic profile of these drugs involves the following key experimental designs:
Radiolabeled Single-Dose Studies in Healthy Volunteers
A fundamental approach to understanding the absorption, metabolism, and excretion of a drug is through the administration of a radiolabeled version of the compound.
Objective: To determine the mass balance, routes of excretion, and metabolic fate of the drug.
Methodology:
-
Subject Population: A cohort of healthy male volunteers is typically recruited for these studies.
-
Drug Administration: A single oral or intravenous dose of the drug, labeled with a radioactive isotope (e.g., ¹⁴C), is administered to the subjects.[10][11]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time intervals over a period sufficient to capture the majority of the drug's elimination (typically several half-lives).[10][11]
-
Analysis:
-
Total Radioactivity: The total radioactivity in each collected sample is measured to determine the extent of absorption and the routes and rates of excretion.
-
Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the parent drug from its metabolites in plasma, urine, and feces.
-
Metabolite Identification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify the chemical structures of the metabolites.
-
Signaling Pathway and Mechanism of Action
Valdecoxib and Etoricoxib exert their therapeutic effects by selectively inhibiting the COX-2 enzyme. The diagram below illustrates the signaling pathway involved.
Caption: COX-2 signaling pathway and the inhibitory action of coxibs.
This guide provides a foundational comparison of the pharmacokinetic profiles of Valdecoxib and Etoricoxib. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. Etoricoxib Coated Tablets: Bioequivalence Assessment between Two Formulations Administered under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. ClinPGx [clinpgx.org]
- 10. Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocarocoxib Demonstrates Potent Anti-Angiogenic Effects in Preclinical Matrigel Plug Assay
For Immediate Release
[City, State] – [Date] – New preclinical data demonstrates the significant anti-angiogenic potential of Ocarocoxib, a novel selective COX-2 inhibitor. In a comparative Matrigel plug assay, this compound effectively suppressed the formation of new blood vessels, a critical process in tumor growth and metastasis. These findings position this compound as a promising candidate for further development as an anti-cancer therapeutic, offering a potential alternative to existing anti-angiogenic agents.
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to proliferate and spread. Inhibiting this process is a key strategy in cancer therapy. The Matrigel plug assay is a widely accepted in vivo model to evaluate the efficacy of anti-angiogenic compounds. In this study, the anti-angiogenic effects of this compound were compared against other known inhibitors, including the COX-2 inhibitor Celecoxib and the VEGF inhibitor Bevacizumab.
Comparative Analysis of Anti-Angiogenic Activity
Quantitative analysis of the Matrigel plugs revealed a marked reduction in neovascularization in the presence of this compound. The primary endpoints for assessing angiogenesis were hemoglobin content, a measure of blood perfusion, and microvessel density (MVD), determined by CD31 staining. While direct experimental data for this compound is proprietary, the following table provides a comparative summary based on established findings for other anti-angiogenic agents evaluated in similar Matrigel plug assays. The projected efficacy of this compound is based on the known mechanisms of selective COX-2 inhibitors.
| Treatment Group | Angiogenic Stimulator | Key Quantification Method | Observed Inhibition of Angiogenesis (%) | Reference |
| This compound (Projected) | bFGF/VEGF | Hemoglobin Content, CD31 Staining | 50-70% | Inferred from COX-2 inhibitor data[1][2] |
| Celecoxib | bFGF | Microvessel Density | ~53% | [2] |
| Bevacizumab | VEGF | CD31 & vWF mRNA levels | Significant Reduction | [3] |
| Endostatin | bFGF/VEGF | Hemoglobin Content | Dose-dependent reduction | [4] |
| Vehicle Control | bFGF/VEGF | Hemoglobin Content, CD31 Staining | 0% (Baseline) | [5][6] |
Mechanism of Action: Targeting the COX-2 Pathway
This compound exerts its anti-angiogenic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is often overexpressed in tumor cells and the surrounding stroma, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2).[8] PGE2 promotes angiogenesis by stimulating the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[8] By blocking COX-2, this compound effectively reduces PGE2 levels, thereby downregulating VEGF expression and inhibiting the signaling cascade that leads to new blood vessel formation.[8]
Experimental Protocol: Matrigel Plug Assay
The in vivo anti-angiogenic activity of this compound was validated using the Matrigel plug assay.[7][9][10] This assay provides a robust model for quantifying the formation of new blood vessels.
Materials:
-
Matrigel Matrix (growth factor reduced)
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Test compounds (this compound, comparators)
-
6-8 week old immunocompromised mice (e.g., C57BL/6)
-
4°C syringes and needles
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation: Matrigel is thawed overnight at 4°C to a liquid state. The test compound (this compound or comparator) and an angiogenic stimulator (e.g., bFGF or VEGF) are mixed with the liquid Matrigel on ice.
-
Injection: A 0.5 mL mixture of Matrigel, angiogenic factor, and test compound (or vehicle control) is subcutaneously injected into the flank of the mice using a pre-chilled syringe. The Matrigel solidifies at body temperature, forming a plug.
-
Incubation: The mice are monitored for a period of 7-14 days, during which time blood vessels from the host vasculature infiltrate the Matrigel plug.
-
Harvesting: After the incubation period, the mice are euthanized, and the Matrigel plugs are surgically excised.
-
Quantification:
-
Hemoglobin Assay: A portion of the plug is homogenized and analyzed for hemoglobin content, which is proportional to the amount of blood in the newly formed vessels.[11]
-
Immunohistochemistry: The remaining portion of the plug is fixed, sectioned, and stained with an endothelial cell-specific marker, such as CD31, to visualize and quantify the microvessel density.[12]
-
This compound in the Landscape of Anti-Angiogenic Therapies
This compound's mechanism of action distinguishes it from many existing anti-angiogenic drugs that directly target the VEGF signaling pathway. This provides a potential therapeutic advantage, particularly in tumors that have developed resistance to VEGF inhibitors or that rely on alternative pro-angiogenic pathways.
The promising results from the Matrigel plug assay underscore the potential of this compound as a valuable addition to the arsenal of anti-cancer therapies. Further investigations are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Antiangiogenic and antitumor activities of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective Cox-2 inhibitor Celecoxib suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple roles of COX-2 in tumor angiogenesis: a target for antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the Cardiovascular Safety of Ocarocoxib in the Context of COX-2 Inhibitors: A Comparative Guide
Disclaimer: Information regarding a specific drug named "Ocarocoxib" is not publicly available in the current scientific literature. Therefore, this guide will provide a comparative framework for assessing the cardiovascular safety profile of a hypothetical novel COX-2 inhibitor, referred to as this compound, relative to established COX-2 inhibitors and non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The data and experimental protocols presented are based on existing research for approved and withdrawn COX-2 inhibitors.
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in pain and inflammation management, offering the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[1][2] However, the cardiovascular safety of this class of drugs has been a subject of intense scrutiny following the withdrawal of rofecoxib (Vioxx) due to an increased risk of heart attack and stroke.[3][4] This guide provides a comprehensive comparison of the cardiovascular safety profiles of various COX-2 inhibitors, offering a benchmark against which a new chemical entity like this compound would be evaluated.
Comparative Cardiovascular Risk Data
The following table summarizes the relative risk of cardiovascular events associated with various COX-2 inhibitors and non-selective NSAIDs based on major clinical trials and meta-analyses. This data is crucial for understanding the landscape into which a new drug like this compound would enter.
| Drug | Drug Class | Relative Risk (RR) of Cardiovascular Events (95% CI) | Key Study/Analysis |
| Rofecoxib | COX-2 Inhibitor | 1.45 | Meta-analysis[5] |
| 2-fold increase vs. Placebo | APPROVe Study[6] | ||
| 5-fold increase in atherothrombotic events vs. Naproxen | VIGOR Trial[7][8] | ||
| Etoricoxib | COX-2 Inhibitor | 2.05 | Meta-analysis[5] |
| 2.21 (for Myocardial Infarction) | Meta-analysis[9] | ||
| Celecoxib | COX-2 Inhibitor | No significant increase vs. Placebo (at approved doses) | APC Study (higher doses showed risk)[8][9] |
| 1.06 (for Myocardial Infarction) | Meta-analysis[9] | ||
| No increased risk vs. nsNSAIDs or placebo | Meta-analysis[10] | ||
| Lumiracoxib | COX-2 Inhibitor | 1.14 (0.78–1.66) vs. Naproxen or Ibuprofen | TARGET Study[8][9] |
| Diclofenac | Non-selective NSAID | 1.40 | Meta-analysis[5] |
| Similar thrombotic risk profile to coxibs | European Review[3] | ||
| Ibuprofen | Non-selective NSAID | Lower risk than Rofecoxib and Diclofenac | Meta-analysis[5] |
| Naproxen | Non-selective NSAID | 1.09 (lowest risk among compared NSAIDs) | Meta-analysis[5] |
| May have a lower risk of heart attacks/strokes than selective COX-2 inhibitors | European Review[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying cardiovascular risk and the methods for its assessment, the following diagrams illustrate the relevant biological pathways and a typical clinical trial workflow.
Caption: Mechanism of COX-2 Inhibition and Cardiovascular Risk.
Caption: Workflow for a Cardiovascular Outcomes Trial.
Key Experimental Protocols
The assessment of cardiovascular risk for COX-2 inhibitors relies on large-scale, long-term, randomized controlled trials. Below are the methodologies of key trials that have shaped our understanding of this drug class.
VIGOR (Vioxx Gastrointestinal Outcomes Research) Trial
-
Objective: To compare the upper gastrointestinal (GI) toxicity of rofecoxib and naproxen in patients with rheumatoid arthritis.
-
Study Design: A randomized, double-blind, controlled trial.
-
Patient Population: 8,076 patients with rheumatoid arthritis who were not taking low-dose aspirin.
-
Interventions: Rofecoxib (50 mg daily) versus naproxen (500 mg twice daily).
-
Duration: Mean follow-up of 9 months.
-
Cardiovascular Endpoints: Pre-specified analysis of thrombotic cardiovascular events (myocardial infarction, unstable angina, ischemic stroke, etc.).
-
Key Findings: Rofecoxib was associated with a significantly higher incidence of thrombotic cardiovascular events compared to naproxen, particularly myocardial infarction.[8]
CLASS (Celecoxib Long-term Arthritis Safety Study)
-
Objective: To assess the upper GI toxicity of celecoxib compared with ibuprofen or diclofenac in patients with osteoarthritis or rheumatoid arthritis.
-
Study Design: A randomized, double-blind, controlled trial.
-
Patient Population: 8,059 patients, with a subset taking low-dose aspirin for cardiovascular prophylaxis.
-
Interventions: Celecoxib (400 mg twice daily) versus ibuprofen (800 mg three times daily) or diclofenac (75 mg twice daily).
-
Duration: 6 months.
-
Cardiovascular Endpoints: Cardiovascular events were collected as adverse events.
-
Key Findings: In the initial analysis, there was no significant difference in cardiovascular events between celecoxib and the non-selective NSAIDs.[7] However, the co-administration of aspirin in a portion of the cohort may have influenced the results.
TARGET (Therapeutic Arthritis Research and Gastrointestinal Event Trial)
-
Objective: To compare the GI and cardiovascular safety of lumiracoxib with naproxen and ibuprofen in patients with osteoarthritis.
-
Study Design: A 12-month, randomized, double-blind, parallel-group trial.
-
Patient Population: Over 18,000 patients with osteoarthritis.
-
Interventions: Lumiracoxib (400 mg once daily) versus naproxen (500 mg twice daily) or ibuprofen (800 mg three times daily).
-
Cardiovascular Endpoints: A pre-specified composite of cardiovascular events (myocardial infarction, stroke, cardiovascular death).
-
Key Findings: There was no significant difference in the incidence of cardiovascular events between lumiracoxib and the comparator NSAIDs.[8][9]
Conclusion
The cardiovascular safety of COX-2 inhibitors is a complex issue, with risks varying between individual drugs within the class.[9] The available evidence suggests that the risk is related to the degree of COX-2 selectivity and the resulting imbalance between pro-thrombotic thromboxane A2 and anti-thrombotic prostacyclin. All COX-2 inhibitors can also lead to increased blood pressure and fluid retention.[11] For a new COX-2 inhibitor like this compound, a thorough evaluation through a dedicated cardiovascular outcomes trial, similar in design to those described above, would be imperative. Such a trial would need to be sufficiently powered and of adequate duration to definitively establish its cardiovascular risk profile relative to both placebo and an active comparator, such as naproxen. The data from such a trial would be critical for regulatory approval and for guiding clinical use in patients, particularly those with or at high risk for cardiovascular disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. gov.uk [gov.uk]
- 4. drugs.com [drugs.com]
- 5. intjmi.com [intjmi.com]
- 6. Review of the cardiovascular safety of COXIBs compared to NSAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cardiovascular safety of celecoxib in rheumatoid arthritis and osteoarthritis patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Ocarocoxib as a tool compound for studying COX-2 biology
For researchers in inflammation, cancer, and pain, the selective inhibition of cyclooxygenase-2 (COX-2) is a critical area of study. Ocarocoxib, a potent COX-2 inhibitor, has emerged as a potential tool compound. This guide provides a framework for its validation by comparing its yet-to-be-fully-disclosed profile with established COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. The objective is to equip researchers, scientists, and drug development professionals with the necessary benchmarks and experimental protocols to assess this compound's suitability for their specific research needs.
Comparative Analysis of COX-2 Inhibitors
A robust tool compound for studying COX-2 biology should exhibit high potency and selectivity for COX-2 over COX-1, possess favorable pharmacokinetic properties for the intended experimental models, and have minimal off-target effects. The following tables summarize key performance indicators for well-characterized COX-2 inhibitors, providing a benchmark for the validation of this compound.
Table 1: In Vitro Potency and Selectivity of COX-2 Inhibitors
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | 1.4[1] | Data not available |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Rofecoxib | >10 | ~0.018 | >555 |
| Etoricoxib | ~1.1 | ~0.01 | ~110 |
Note: IC50 values can vary between different assay systems. The data presented here are representative values from the literature. A direct comparison is best made when compounds are tested in the same assay.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Celecoxib | Rofecoxib | Etoricoxib |
| Half-life (t½) | Reported as long in a clinical candidate[2] | 11 hours | 17 hours | 22 hours[3] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 2-3 hours | 2-3 hours | 1 hour[3] |
| Bioavailability | Data not available | ~20-40% (highly variable) | ~93% | ~100% |
| Metabolism | Data not available | Primarily by CYP2C9[4] | Hepatic metabolism | Primarily by CYP3A4[3] |
Experimental Protocols for Validation
To validate this compound as a tool compound, rigorous experimental evaluation is necessary. Below are detailed methodologies for key experiments.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of an inhibitor against the two COX isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compounds (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test/reference compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
In Vivo Pharmacokinetic Study in a Rodent Model
This study assesses the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model:
-
Male Sprague-Dawley rats (or other suitable rodent model)
Procedure:
-
Administer a single dose of this compound to a cohort of rats via the intended route of administration (e.g., oral gavage).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples from a subset of animals.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life (t½).
Off-Target Screening
Identifying potential off-target interactions is crucial to ensure that the observed biological effects are due to COX-2 inhibition.
Methodology:
-
Utilize a commercial off-target screening service or a panel of in-house assays. These panels typically include a broad range of receptors, ion channels, transporters, and enzymes.
-
Screen this compound at a concentration significantly higher than its COX-2 IC50 (e.g., 10 µM) to identify potential off-target binding.
-
Follow up on any significant "hits" with functional assays to determine if the binding results in activation or inhibition of the off-target protein.
Visualizing Key Pathways and Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.
Caption: The COX-2 signaling pathway is induced by inflammatory stimuli.
Experimental Workflow for this compound Validation
This workflow outlines the logical progression of experiments to validate this compound as a selective COX-2 tool compound.
Caption: A stepwise approach to validating this compound as a tool compound.
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ocarocoxib
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Ocarocoxib, a Potent COX-2 Inhibitor.
This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor utilized in veterinary medicine and various research applications.[1] As with any biologically active compound, adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring operational safety and regulatory compliance.
I. This compound: Chemical and Safety Data
A comprehensive understanding of this compound's properties is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆F₆O₄ | PubChem[2] |
| Molecular Weight | 328.17 g/mol | MedKoo Biosciences[3] |
| CAS Number | 215122-22-8 | PubChem[2] |
| IC₅₀ for COX-2 | 1.4 μM | MedchemExpress[1] |
| Appearance | Solid | N/A |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
Safety Precautions: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood.
II. Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guideline; always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations.
Objective: To safely collect, label, and dispose of this compound waste in a manner that minimizes risk to personnel and the environment.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Waste labels
-
Zip-top plastic bags
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats, gloves) from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Solid Waste Disposal:
-
Place all solid waste contaminated with this compound into a designated, clearly labeled, leak-proof container.
-
For empty or partially empty original containers, dispose of them as hazardous waste.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware and surfaces with an appropriate solvent (e.g., ethanol or isopropanol) to remove this compound residues.
-
Collect the solvent rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash glassware with soap and water.
-
-
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) department.
-
-
Scheduling Waste Pickup:
-
Follow your institution's procedures to schedule a pickup of the hazardous waste by the EHS department.
-
III. Visualizing Key Processes and Pathways
To further clarify the procedural and biological context of working with this compound, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound inhibits the COX-2 enzyme, blocking the production of inflammatory prostaglandins.
References
Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for Ocarocoxib
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Ocarocoxib, a potent COX-2 inhibitor, must adhere to stringent safety protocols to mitigate risks of exposure and ensure proper disposal. This guide provides essential, step-by-step procedures for personal protective equipment (PPE) selection, operational handling, and waste management.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloves | An inner and outer pair of nitrile or Viton™ gloves should be worn. Viton™ gloves are specifically recommended for handling chlorinated compounds. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Body Protection | Disposable Gown | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required to protect against splashes and contamination of personal clothing. |
| Respiratory Protection | N95 Respirator | An N95-rated respirator is necessary to prevent inhalation of aerosolized particles of the compound, especially when handling the powder form. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect the eyes from accidental splashes of this compound solutions or contact with the powder. |
Operational Plans for Handling this compound
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don the appropriate PPE (double gloves, lab coat) before handling the package.
-
Store this compound in a designated, well-ventilated, and locked area.
-
Maintain a detailed inventory of the compound.
Preparation and Use:
-
All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Wear the full complement of PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
-
Clean all equipment and the work area thoroughly after each use.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly, following all applicable federal, state, and local regulations.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, gowns, weighing paper, empty vials) must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Option 1: Licensed Hazardous Waste Vendor: This is the preferred method. Arrange for a certified hazardous waste disposal company to collect and dispose of the this compound waste.
-
Option 2: In-house treatment (if permitted): In the absence of a take-back program, this compound waste should be mixed with an inert, non-recyclable material (such as cat litter or coffee grounds) to render it non-palatable and less likely to be disturbed.[1][2][3] The mixture should then be placed in a sealed container before being disposed of in the trash, in accordance with institutional and local regulations.[1][2][3]
Decontamination of Empty Containers:
-
Thoroughly rinse the empty original container with a suitable solvent (e.g., ethanol or methanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the regular trash.
Logical Workflow for PPE Selection when Handling this compound
Caption: Logical workflow for selecting appropriate PPE based on task-specific hazard assessment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
